molecular formula C66H143N21O8 B15567050 Flagelin 22

Flagelin 22

货号: B15567050
分子量: 1359.0 g/mol
InChI 键: HGXWBWURRSZANM-OWTGOIBESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Flagelin 22 is a useful research compound. Its molecular formula is C66H143N21O8 and its molecular weight is 1359.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C66H143N21O8

分子量

1359.0 g/mol

IUPAC 名称

(3S)-3-[2-[[(2S)-6-amino-2-[2-[2-[2-[[(2S,3S)-2-[2-[2-[2-[2-[2-(butylamino)ethylamino]ethylamino]ethylamino]ethylamino]ethylamino]-3-methylpentyl]amino]ethylamino]ethylamino]ethylamino]hexyl]amino]ethylamino]-4-[[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]ethylamino]propan-2-yl]amino]propan-2-yl]amino]butanoic acid

InChI

InChI=1S/C66H143N21O8/c1-11-14-21-69-22-23-70-24-25-71-26-27-72-28-31-75-35-40-82-59(50(6)12-2)48-78-33-32-73-29-30-74-34-38-79-55(17-15-16-20-67)46-77-36-39-80-56(43-61(89)90)47-84-53(9)45-83-52(8)44-76-37-41-81-58(42-49(4)5)64(92)86-57(18-19-60(68)88)63(91)87-62(51(7)13-3)65(93)85-54(10)66(94)95/h49-59,62,69-84H,11-48,67H2,1-10H3,(H2,68,88)(H,85,93)(H,86,92)(H,87,91)(H,89,90)(H,94,95)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59+,62-/m0/s1

InChI 键

HGXWBWURRSZANM-OWTGOIBESA-N

产品来源

United States

Foundational & Exploratory

Unraveling the Role of Flagellin 22 in Plant Pattern-Triggered Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate battle between plants and pathogenic microbes, the ability of the plant to recognize conserved molecular patterns on invaders is the first line of inducible defense. This system, known as Pattern-Triggered Immunity (PTI), is a fundamental aspect of plant innate immunity. A key elicitor of PTI is Flagellin 22 (flg22), a short, conserved peptide derived from bacterial flagellin. This technical guide provides an in-depth exploration of flg22, its perception by plant cells, and the subsequent signaling cascade that orchestrates a robust immune response. The information presented herein is intended to be a valuable resource for researchers and professionals involved in plant science and the development of novel disease control strategies.

Flagellin 22: A Potent Elicitor of Plant Immunity

Flagellin 22 is a synthetic 22-amino-acid peptide with the sequence QRLSTGSRINSAKDDAAGLQIA [1][2]. This peptide corresponds to the most conserved region within the N-terminus of flagellin, the primary protein component of bacterial flagella[3][4]. Due to its highly conserved nature across a wide range of bacterial species, flg22 is recognized by plants as a pathogen-associated molecular pattern (PAMP), signaling the presence of a potential microbial threat[5].

The FLS2-BAK1 Receptor Complex: The Gateway to PTI Signaling

The perception of flg22 at the cell surface is mediated by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2) [4][6]. FLS2 acts as the primary receptor for flg22, binding to the peptide with high affinity. While a precise dissociation constant (Kd) for the flg22-FLS2 interaction in vivo remains to be definitively established, radiolabeled ligand binding assays have demonstrated a high-affinity interaction with an IC50 in the low nanomolar range, indicating a strong binding affinity[7][8].

Upon binding of flg22, FLS2 undergoes a conformational change that promotes its heterodimerization with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1) [6][9]. BAK1 functions as a co-receptor in this complex and is essential for the activation of downstream signaling[9]. The formation of the flg22-FLS2-BAK1 ternary complex is a critical event that initiates the intracellular signaling cascade.

The Intracellular Signaling Cascade: From Perception to Response

The activation of the FLS2-BAK1 complex triggers a rapid and complex series of intracellular signaling events, primarily driven by protein phosphorylation.

Role of BIK1 and Receptor-Like Cytoplasmic Kinases (RLCKs)

Upon formation of the FLS2-BAK1 complex, the receptor-like cytoplasmic kinase BOTRYTIS-INDUCED KINASE 1 (BIK1) , which is constitutively associated with FLS2 in the absence of flg22, is rapidly phosphorylated by BAK1[10][11]. This phosphorylation event leads to the dissociation of BIK1 from the receptor complex, allowing it to phosphorylate downstream targets and further propagate the signal[9][10]. BIK1 is a key positive regulator of flg22-mediated immunity[10].

Activation of the Mitogen-Activated Protein Kinase (MAPK) Cascade

A central component of the flg22-induced signaling pathway is the activation of a tiered Mitogen-Activated Protein Kinase (MAPK) cascade. This cascade acts as a signal amplification module, leading to the phosphorylation and activation of a wide range of downstream targets, including transcription factors. In Arabidopsis, the flg22-activated MAPK cascade consists of:

  • MAPK Kinase Kinases (MAPKKKs): MEKK1 is a key MAPKKK involved in this pathway[4].

  • MAPK Kinases (MKKs): MKK4 and MKK5 are activated downstream of MEKK1[4].

  • MAP Kinases (MAPKs): MPK3 and MPK6 are the final kinases in this cascade, activated by MKK4/MKK5[4].

The activation of this MAPK cascade is crucial for the transcriptional reprogramming that underpins the PTI response.

Quantitative Insights into the flg22-Induced Immune Response

The perception of flg22 leads to measurable changes at the molecular and cellular levels. These quantitative changes provide valuable insights into the strength and dynamics of the PTI response.

Phosphoproteomic Changes

Quantitative phosphoproteomic studies have revealed rapid and dynamic changes in protein phosphorylation following flg22 treatment. These studies provide a global view of the signaling network activated by flg22.

ProteinPhosphorylation Change (Fold Change vs. Control)Time PointFunction in PTI
RBOHD Increased5-15 minNADPH oxidase, ROS production
BIK1 Increased1-5 minRLCK, signal transduction
MPK3/MPK6 Increased5-15 minMAPK, signal amplification
WRKY Transcription Factors Increased15-30 minTranscriptional regulation

This table represents a summary of typical findings from quantitative phosphoproteomic studies. Actual fold changes and specific phosphorylation sites can vary between experiments and plant species.

Transcriptional Reprogramming

One of the hallmarks of PTI is a massive transcriptional reprogramming, leading to the expression of a wide array of defense-related genes. Microarray and RNA-seq analyses have identified hundreds of genes that are differentially expressed upon flg22 treatment.

GeneFold Change (flg22 vs. Control)Time PointPutative Function
FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1) >10030 minEarly defense signaling
WRKY29 >5030 minTranscription factor
PR1 (PATHOGENESIS-RELATED 1) >106-24 hAntimicrobial protein
ACS6 (ACC SYNTHASE 6) >201-3 hEthylene biosynthesis

This table provides examples of flg22-induced genes and typical fold changes observed in Arabidopsis thaliana. The magnitude and timing of induction can vary.[3][6]

Key Experimental Protocols

To aid researchers in studying flg22-induced PTI, this section provides detailed methodologies for key experiments.

Flg22-Induced Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS, a hallmark of PTI.

Materials:

  • Plant leaf discs (e.g., from Arabidopsis thaliana)

  • 96-well white microplate

  • Luminol (B1675438) solution

  • Horseradish peroxidase (HRP)

  • flg22 peptide stock solution

  • Luminometer

Protocol:

  • Excise leaf discs (e.g., 4 mm diameter) from healthy, mature plant leaves.

  • Float the leaf discs, adaxial side up, in sterile water in the wells of a 96-well plate and incubate overnight at room temperature to allow wound responses to subside.

  • On the day of the experiment, replace the water with 100 µL of a solution containing luminol (e.g., 20 µM) and HRP (e.g., 10 µg/mL).

  • Measure the background luminescence for 10-15 minutes in a luminometer.

  • Initiate the reaction by adding 100 µL of a 2x concentrated flg22 solution to achieve the desired final concentration (e.g., 100 nM).

  • Immediately begin measuring luminescence in the luminometer, taking readings every 1-2 minutes for at least 30-60 minutes.

  • The data is typically plotted as relative light units (RLU) over time.

In-gel Kinase Assay for MAPK Activation

This assay visualizes the activation of MAPKs following flg22 treatment.

Materials:

  • Plant seedlings or tissue

  • Protein extraction buffer

  • SDS-PAGE gels containing a MAPK substrate (e.g., Myelin Basic Protein, MBP)

  • [γ-³²P]ATP

  • Phosphor imager or autoradiography film

Protocol:

  • Treat plant material with flg22 (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Extract total proteins using a suitable extraction buffer containing phosphatase and protease inhibitors.

  • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Separate equal amounts of protein on an SDS-PAGE gel containing a polymerized MAPK substrate (e.g., 0.25 mg/mL MBP).

  • After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow protein renaturation.

  • Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP and MgCl₂ to allow the renatured kinases to phosphorylate the substrate within the gel.

  • Wash the gel extensively to remove unincorporated [γ-³²P]ATP.

  • Dry the gel and expose it to a phosphor imager screen or autoradiography film to visualize the radioactive bands corresponding to the activated MAPKs.

Co-immunoprecipitation (Co-IP) of FLS2 and BAK1

This technique is used to demonstrate the in vivo interaction between FLS2 and BAK1 upon flg22 treatment.

Materials:

  • Plant tissue transiently or stably expressing tagged versions of FLS2 and BAK1 (e.g., FLS2-GFP and BAK1-HA).

  • Co-IP lysis buffer

  • Antibody against one of the tags (e.g., anti-GFP)

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Treat plant tissue with or without flg22 (e.g., 1 µM) for a short period (e.g., 10 minutes).

  • Harvest and freeze the tissue in liquid nitrogen.

  • Extract total proteins using a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-GFP for FLS2-GFP) to form an antibody-antigen complex.

  • Add protein A/G beads to the lysate to capture the antibody-antigen complex.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-HA for BAK1-HA) to detect the interaction.

Visualizing the PTI Signaling Pathway and Experimental Workflows

Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the flg22-induced PTI signaling pathway and a typical experimental workflow.

flg22_PTI_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding FLS2_BAK1 FLS2-BAK1 Complex FLS2->FLS2_BAK1 Heterodimerization BAK1 BAK1 BAK1->FLS2_BAK1 BIK1 BIK1 FLS2_BAK1->BIK1 Phosphorylation & Dissociation ROS ROS Burst FLS2_BAK1->ROS MAPKKK MEKK1 BIK1->MAPKKK Activation MAPKK MKK4/5 MAPKKK->MAPKK Phosphorylation MAPK MPK3/6 MAPKK->MAPK Phosphorylation TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Activation Gene_Expression Defense Gene Expression TFs->Gene_Expression Induction

Caption: Flg22-induced PTI signaling pathway.

experimental_workflow cluster_analysis Downstream Analysis cluster_protein_analysis cluster_rna_analysis start Plant Material (e.g., Arabidopsis seedlings) treatment flg22 Treatment (e.g., 1 µM) start->treatment harvest Harvest Tissue (Time course) treatment->harvest ros ROS Burst Assay harvest->ros protein Protein Extraction harvest->protein rna RNA Extraction harvest->rna kinase_assay MAPK Kinase Assay protein->kinase_assay co_ip Co-IP (FLS2-BAK1) protein->co_ip q_pcr qRT-PCR (Gene Expression) rna->q_pcr

Caption: A typical experimental workflow for studying flg22-induced PTI.

Conclusion

Flagellin 22 serves as a powerful tool for dissecting the intricacies of plant innate immunity. The perception of this simple peptide by the FLS2-BAK1 receptor complex initiates a sophisticated and robust signaling network that is critical for plant defense. A thorough understanding of this pathway, from the initial binding event to the downstream transcriptional changes, is essential for developing novel strategies to enhance crop resilience against bacterial pathogens. This technical guide provides a comprehensive overview of the current knowledge on flg22 and its role in PTI, offering valuable information and methodologies for researchers and professionals in the field.

References

The Discovery and Characterization of Flagellin 22 (flg22): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Flagellin (B1172586) 22 (flg22), a highly conserved 22-amino acid peptide derived from the N-terminus of bacterial flagellin, is a potent Pathogen-Associated Molecular Pattern (PAMP) that activates the innate immune system in a wide range of plants.[1][2][3] Its discovery and subsequent characterization have been pivotal in understanding the molecular basis of plant-pathogen interactions. This guide provides an in-depth overview of the discovery of flg22, the molecular mechanisms of its perception by the FLAGELLIN SENSITIVE 2 (FLS2) receptor complex, the ensuing signal transduction cascades, and detailed protocols for key experimental assays used in its study.

Discovery and Identification

The journey to pinpoint flg22 as a key elicitor began with observations that bacterial flagellin could trigger defense responses in plants.[1][2] Seminal work by Felix et al. (1999) demonstrated that the elicitor activity of flagellin resided within a small, conserved region at its N-terminus.[1][2] Through the synthesis and testing of various peptides, they identified a 22-amino acid sequence, termed flg22, as the minimal and sufficient epitope required to induce a defense response in tomato cells.[1] This peptide is recognized by many plant species, establishing it as a general elicitor of PAMP-triggered immunity (PTI).[2]

The Receptor Complex and Ligand Recognition

The perception of flg22 at the cell surface is mediated by a sophisticated receptor complex involving a primary receptor and a co-receptor.

FLS2: The Primary Flagellin Receptor

Genetic screens in Arabidopsis thaliana identified FLAGELLIN SENSITIVE 2 (FLS2) as the essential pattern recognition receptor (PRR) for flg22.[1][2] FLS2 is a transmembrane receptor-like kinase (RLK) characterized by an extracellular leucine-rich repeat (LRR) domain, a single transmembrane helix, and an intracellular serine/threonine kinase domain.[1] The extracellular LRR domain is directly responsible for binding flg22.[1][4] Affinity cross-linking and immunoprecipitation experiments have conclusively shown a direct, high-affinity physical interaction between flg22 and the FLS2 protein.[1][5]

BAK1: The Co-receptor Kinase

Upon binding of flg22, FLS2 rapidly forms a heterodimeric complex with another LRR-RLK, BRI1-ASSOCIATED KINASE 1 (BAK1).[2][6][7][8][9] This ligand-induced association is a critical and immediate step in the activation of the signaling cascade.[8][10] Structural studies have revealed that BAK1 acts as a co-receptor by recognizing the C-terminus of the FLS2-bound flg22 peptide.[6][7][10] This ternary complex (FLS2-flg22-BAK1) is the active signaling unit that initiates downstream immune responses through reciprocal activation and phosphorylation of the intracellular kinase domains.[6][7][9]

Signal Transduction Cascade

The formation of the active FLS2-flg22-BAK1 complex triggers a rapid and robust signaling cascade, leading to a comprehensive reprogramming of the plant cell for defense.

Key downstream events include:

  • Phosphorylation Events: Formation of the complex leads to reciprocal phosphorylation between the FLS2 and BAK1 kinase domains, which is essential for full activation.[9] This event also triggers the phosphorylation and dissociation of BOTRYTIS-INDUCED KINASE 1 (BIK1), a receptor-like cytoplasmic kinase (RLCK) that is pre-associated with FLS2 in the absence of the ligand.[2]

  • Reactive Oxygen Species (ROS) Burst: One of the earliest detectable responses is a rapid and transient production of apoplastic ROS, primarily mediated by the NADPH oxidase RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD).[2][11]

  • MAP Kinase Activation: Flg22 perception activates one or more Mitogen-Activated Protein Kinase (MAPK) cascades.[2][4][8] The phosphorylation and activation of MAPKs like MPK3 and MPK6 are hallmark responses that regulate downstream transcriptional changes.[12][13][14]

  • Calcium Influx: A rapid increase in cytosolic calcium concentration ([Ca²⁺]cyt) is another early signaling event triggered by flg22.[2][15]

  • Transcriptional Reprogramming: The signaling cascade culminates in large-scale changes in gene expression.[8][11][16] This involves the upregulation of hundreds of defense-related genes, including transcription factors (e.g., WRKY22, WRKY29), pathogenesis-related (PR) proteins, and enzymes involved in the synthesis of antimicrobial compounds and the signaling molecule salicylic (B10762653) acid.[16][17][18]

G cluster_cytoplasm Cytoplasm FLS2 FLS2 (LRR) Kinase Domain BAK1 BAK1 (LRR) Kinase Domain FLS2:kin->BAK1:kin forms complex & phosphorylates BIK1_inactive BIK1 FLS2:kin->BIK1_inactive phosphorylates FLS2:kin->BIK1_inactive pre-associated BIK1_active P-BIK1 BIK1_inactive->BIK1_active RBOHD RBOHD BIK1_active->RBOHD activates MAPKKK MAPKKK BIK1_active->MAPKKK activates Ca_ion Ca²⁺ Influx BIK1_active->Ca_ion triggers ROS ROS Burst RBOHD->ROS MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (MPK3/6) MAPKK->MAPK P TFs Transcription Factors (WRKYs) MAPK->TFs activates Genes Defense Gene Expression TFs->Genes flg22 flg22 flg22->FLS2:ext binds

Caption: The FLS2 signaling pathway initiated by flg22 perception.

Quantitative Data Summary

The cellular responses to flg22 are highly sensitive and dose-dependent. The following table summarizes key quantitative parameters reported in the literature.

ParameterOrganism/SystemValue/ConcentrationResponse MeasuredReference
Elicitor Concentration Arabidopsis seedlings100 nM - 1 µMMAPK Activation[12][19]
Arabidopsis leaf disks100 nMROS Burst[15][20]
Arabidopsis seedlings1 µMDefense Gene Expression[16][21]
Response Time (Peak) Arabidopsis leaf disks~10 - 15 minutesROS Burst[4][20]
Arabidopsis seedlings~5 - 15 minutesMAPK Phosphorylation[4][19]
Arabidopsis seedlings30 - 60 minutesDefense Gene Expression[16][17]
Binding Affinity (Kd) Arabidopsis membranes~1.7 nM125I-Tyr-flg22 binding[1]
Gene Induction (Fold Change) Arabidopsis seedlings>2-foldTranscriptional profiling[16][21]

Detailed Experimental Protocols

The characterization of flg22 signaling relies on a set of standardized and robust bioassays.

Flg22-Induced ROS Burst Assay

This protocol describes a common method to measure the rapid production of ROS in leaf tissue using a luminol-based chemiluminescence assay.[20][22][23]

G start Start step1 Prepare leaf disks (e.g., 4 mm biopsy punch) from 4-5 week old plants start->step1 step2 Float disks on sterile water in a 96-well plate (abaxial side up) step1->step2 step3 Incubate overnight in the dark to reduce wounding response step2->step3 step4 Replace water with assay solution (Luminol, Horseradish Peroxidase) step3->step4 step5 Place plate in luminometer and measure baseline luminescence for ~10 min step4->step5 step6 Add elicitor (e.g., 100 nM flg22) to each well step5->step6 step7 Immediately begin measuring chemiluminescence kinetics for 30-60 minutes step6->step7 end Data Analysis: Calculate total photon count or peak RLU step7->end

Caption: Experimental workflow for the ROS burst assay.

Methodology:

  • Plant Material: Use leaves from 4-5 week old, healthy Arabidopsis thaliana plants.

  • Leaf Disk Preparation: Excize leaf disks (typically 4 mm diameter) using a biopsy punch, avoiding the midvein.

  • Overnight Incubation: Float the leaf disks, abaxial side up, in individual wells of a white 96-well plate containing 100-200 µL of sterile water. Incubate overnight at room temperature in the dark to allow the wound response to subside.[12]

  • Assay Preparation: On the next day, carefully replace the water with 100 µL of assay solution containing luminol (B1675438) (e.g., 200 µM) and horseradish peroxidase (HRP) (e.g., 20 µg/mL).

  • Baseline Reading: Place the plate into a plate luminometer and measure the background luminescence for 5-10 minutes.

  • Elicitation: Add 100 µL of the elicitor solution (e.g., 200 nM flg22, for a final concentration of 100 nM) to each well. Use water or a mock solution as a negative control.

  • Measurement: Immediately start recording luminescence every 1-2 minutes for a period of 30 to 60 minutes. The ROS burst typically peaks between 10 and 15 minutes post-elicitation.[4][20]

  • Data Analysis: Data is typically presented as Relative Light Units (RLU) over time. Total ROS production can be quantified by integrating the area under the curve.

MAPK Activation Assay

This protocol details the detection of activated (phosphorylated) MAPKs in response to flg22 treatment via immunoblotting.[12][13][14][19]

G start Start step1 Grow seedlings in liquid ½ MS medium for ~10 days start->step1 step2 Treat seedlings with flg22 (e.g., 100 nM) for specific time points (0, 5, 15, 30 min) step1->step2 step3 Immediately freeze tissue in liquid nitrogen to stop kinase/phosphatase activity step2->step3 step4 Extract total proteins in denaturing buffer (e.g., Laemmli buffer) step3->step4 step5 Quantify protein concentration (e.g., BCA assay) step4->step5 step6 Separate proteins by SDS-PAGE and transfer to a PVDF membrane step5->step6 step7 Block membrane and probe with primary antibody (anti-phospho-p44/42 MAPK) step6->step7 step8 Wash and probe with HRP-conjugated secondary antibody step7->step8 step9 Detect signal using chemiluminescence (ECL) step8->step9 end Analyze bands corresponding to phosphorylated MPK3/6 step9->end

Caption: Experimental workflow for the MAPK activation assay.

Methodology:

  • Plant Material and Growth: Grow Arabidopsis seedlings for 10-14 days in liquid ½ Murashige and Skoog (MS) medium.

  • Elicitor Treatment: Treat the seedlings with flg22 (e.g., 100 nM final concentration) for various time points (e.g., 0, 5, 10, 15, 30 minutes). A 0-minute time point (untreated) serves as the negative control.[15][19]

  • Harvesting: Immediately after treatment, blot the seedlings dry and flash-freeze them in liquid nitrogen.

  • Protein Extraction: Grind the frozen tissue to a fine powder and extract total proteins using a 2x SDS-PAGE loading buffer (Laemmli buffer). Boil the samples for 5-10 minutes and centrifuge to pellet debris.

  • SDS-PAGE and Western Blotting: Separate 15-20 µg of total protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody that specifically recognizes the dually phosphorylated T-E-Y motif of activated MAPKs (e.g., anti-phospho-p44/42 MAPK (Erk1/2)).[13][14]

    • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Activated MPK3 and MPK6 will appear as bands around 42 and 44 kDa, respectively. A loading control, such as Ponceau S staining of RuBisCO or an antibody against a housekeeping protein, should be included to ensure equal protein loading.[14]

Defense Gene Expression Analysis (qRT-PCR)

This protocol outlines the measurement of flg22-induced transcript accumulation for specific defense-related genes.

Methodology:

  • Plant Material and Treatment: Use seedlings or leaf tissue as described in the MAPK assay. Treat with 1 µM flg22 for desired time points (e.g., 0, 1, 3 hours).[16][24] Flash-freeze the samples in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a Trizol-based method. Include an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare qPCR reactions containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green-based master mix.

    • Target genes often include early markers like FLG22-INDUCED RECEPTOR-LIKE KINASE 1 (FRK1) or WRKY22, and later markers like PATHOGENESIS-RELATED PROTEIN 1 (PR1).[11][16][18]

    • Include a reference gene (e.g., ACTIN, UBIQUITIN, or EIF4A1) for normalization.[16][25]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression in flg22-treated samples relative to the mock-treated control at each time point.[16]

References

The flg22-FLS2 Signaling Pathway: A Technical Guide to Plant Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the flg22-FLS2 signaling pathway, a cornerstone of pattern-triggered immunity (PTI) in plants. Understanding this pathway is critical for developing novel strategies to enhance crop resilience and for the discovery of new therapeutic agents. This document details the core components of the pathway, the molecular mechanisms of signal transduction, and the downstream cellular responses. It also provides detailed experimental protocols for studying this pathway and summarizes key quantitative data.

Core Components and Initial Signal Perception

The flg22-FLS2 signaling pathway is initiated by the recognition of a conserved 22-amino acid peptide from the N-terminus of bacterial flagellin (B1172586), known as flg22, by the plant pattern recognition receptor (PRR), FLAGELLIN-SENSING 2 (FLS2).[1] FLS2 is a leucine-rich repeat receptor-like kinase (LRR-RLK) localized to the plasma membrane.

Key Proteins Involved in the Initial Signaling Complex:

ProteinTypeFunction
FLS2 Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK)Primary receptor for flg22.
BAK1 LRR-RLK (Co-receptor)Forms a heterodimer with FLS2 upon flg22 binding, essential for signal initiation.
BIK1 Receptor-Like Cytoplasmic Kinase (RLCK)Associates with the FLS2/BAK1 complex and is a key downstream signaling component.

Upon perception of flg22, FLS2 rapidly forms a heterodimer with another LRR-RLK, BRI1-ASSOCIATED KINASE 1 (BAK1).[2] This ligand-induced dimerization is a critical step for the activation of the intracellular kinase domains of both FLS2 and BAK1, leading to a cascade of phosphorylation events that propagate the immune signal.

FLS2_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2_inactive FLS2 flg22->FLS2_inactive Binding FLS2_BAK1_complex FLS2-BAK1-flg22 Complex FLS2_inactive->FLS2_BAK1_complex BAK1_inactive BAK1 BAK1_inactive->FLS2_BAK1_complex BIK1 BIK1 FLS2_BAK1_complex->BIK1 Phosphorylation Downstream_Signaling Downstream Signaling BIK1->Downstream_Signaling Activation

Figure 1: Initial steps of flg22-FLS2 signal perception at the plasma membrane.

Downstream Signaling Cascades

The activation of the FLS2-BAK1 complex initiates several downstream signaling cascades, primarily through the phosphorylation of the receptor-like cytoplasmic kinase BIK1.[3] These cascades culminate in a robust immune response characterized by the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) pathways, and changes in intracellular calcium ion (Ca²⁺) concentrations.

MAPK Cascade

The flg22-induced MAPK cascade is a key signaling module that amplifies the initial signal and leads to the transcriptional reprogramming of the cell. In Arabidopsis, this cascade is composed of:

  • MAPKKK: MEKK1

  • MAPKKs: MKK4 and MKK5

  • MAPKs: MPK3 and MPK6

Activation of this cascade ultimately leads to the phosphorylation and activation of downstream transcription factors, such as WRKY22 and WRKY29, which in turn regulate the expression of defense-related genes.

MAPK_Cascade FLS2_BAK1 Activated FLS2-BAK1 Complex MEKK1 MEKK1 FLS2_BAK1->MEKK1 Activation MKK4_5 MKK4/MKK5 MEKK1->MKK4_5 Phosphorylation MPK3_6 MPK3/MPK6 MKK4_5->MPK3_6 Phosphorylation WRKYs WRKY22/WRKY29 MPK3_6->WRKYs Phosphorylation Gene_Expression Defense Gene Expression WRKYs->Gene_Expression Regulation

Figure 2: The flg22-induced MAPK signaling cascade.

Calcium Signaling

Flg22 perception also triggers a rapid and transient increase in cytosolic Ca²⁺ concentration.[4][5] This Ca²⁺ influx is mediated by plasma membrane-localized channels, including cyclic nucleotide-gated channels (CNGCs).[6][7] The resulting Ca²⁺ signature is decoded by calcium-dependent protein kinases (CDPKs), which phosphorylate downstream targets to regulate various immune responses, including the production of ROS and the expression of defense genes.[8][9]

Reactive Oxygen Species (ROS) Production

A hallmark of PTI is a rapid and transient production of ROS, often referred to as the "oxidative burst".[10] This is primarily mediated by the plasma membrane-localized NADPH oxidase, RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD). The activation of RBOHD is a complex process involving both direct phosphorylation by kinases like BIK1 and regulation by Ca²⁺ signaling.

Regulation and Termination of Signaling

To prevent excessive and potentially damaging immune responses, the flg22-FLS2 signaling pathway is tightly regulated. Key regulatory mechanisms include:

  • Ubiquitination and Degradation: The activated FLS2 receptor is ubiquitinated by the E3 ubiquitin ligases PUB12 and PUB13, which targets it for endocytosis and subsequent degradation. This process serves to attenuate the signal.

  • Endocytosis: Ligand-induced endocytosis of the FLS2-BAK1 complex removes the receptor from the plasma membrane, thereby terminating signaling.[11]

  • Phosphatase Activity: Protein phosphatases play a crucial role in dephosphorylating signaling components, thereby resetting the pathway to its inactive state.

Quantitative Data Summary

The following tables summarize key quantitative data related to the flg22-FLS2 signaling pathway.

Table 1: Binding Affinity and Receptor Dynamics

ParameterValueOrganism/SystemReference
flg22-FLS2 Binding (IC₅₀) ~5 nMArabidopsis thaliana cells[12]
FLS2 Dwell Time (flg22-induced decrease) SignificantArabidopsis thaliana protoplasts[11]

Table 2: flg22-Induced Gene Expression in Arabidopsis thaliana

GeneAGI CodeFold Change (30 min post-flg22)FunctionReference
FRK1At2g19190> 10Receptor-like kinase[13]
WRKY29At4g23550> 5Transcription factor[14]
NHL10At2g35980> 10NDR1/HIN1-like protein[8]
Gene XAt1g56240126Unknown[15]
Gene YAt1g6990020Unknown[15]

Note: Fold change values can vary depending on experimental conditions and time points.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the flg22-FLS2 signaling pathway.

Co-Immunoprecipitation (Co-IP) of FLS2 and BAK1 from Arabidopsis thaliana

This protocol is adapted from established methods to detect the in vivo interaction between FLS2 and BAK1 upon flg22 treatment.[16][17][18]

Materials:

  • Arabidopsis thaliana seedlings (wild-type or transgenic lines expressing tagged FLS2 or BAK1)

  • flg22 peptide (1 µM working solution)

  • Liquid nitrogen

  • Co-IP buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Nonidet P-40, 1 mM EDTA, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail

  • Antibodies: anti-FLS2, anti-BAK1, or antibodies against epitope tags (e.g., anti-GFP, anti-HA)

  • Protein A/G magnetic beads

  • SDS-PAGE and western blotting reagents

Procedure:

  • Grow Arabidopsis seedlings for 10-14 days.

  • Treat seedlings with 1 µM flg22 or a mock solution for 10 minutes.

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

  • Resuspend the ground tissue in Co-IP buffer and incubate on ice for 30 minutes.

  • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • Incubate the protein extract with the primary antibody for 2-4 hours at 4°C with gentle rotation.

  • Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Wash the beads 3-5 times with Co-IP buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and western blotting using the appropriate antibodies.

CoIP_Workflow Start Start: flg22-treated Arabidopsis tissue Lysis Cell Lysis and Protein Extraction Start->Lysis IP Immunoprecipitation with anti-FLS2/BAK1 antibody Lysis->IP Beads Capture with Protein A/G beads IP->Beads Wash Wash to remove non-specific binders Beads->Wash Elution Elution of protein complexes Wash->Elution Analysis SDS-PAGE and Western Blot Analysis Elution->Analysis

Figure 3: Workflow for co-immunoprecipitation of FLS2-BAK1 complexes.

In Vitro Kinase Assay for FLS2 and BIK1

This protocol allows for the direct assessment of phosphorylation activity between FLS2 and BIK1.[3][19][20]

Materials:

  • Recombinant purified kinase domains of FLS2 and BIK1 (e.g., as GST or MBP fusion proteins)

  • Kinase reaction buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • [γ-³²P]ATP

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Incubate purified FLS2 and BIK1 kinase domains in the kinase reaction buffer.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize phosphorylated proteins.

  • A parallel gel can be run and stained with Coomassie Brilliant Blue to visualize total protein loading.

Measurement of flg22-Induced ROS Burst

This luminol-based assay is a standard method for quantifying the production of reactive oxygen species.[10][21][22][23][24]

Materials:

  • Arabidopsis leaf discs

  • Luminol (B1675438) solution

  • Horseradish peroxidase (HRP)

  • flg22 peptide

  • 96-well white microplate

  • Luminometer

Procedure:

  • Excise leaf discs from mature Arabidopsis leaves and float them in water overnight in the dark.

  • In a 96-well white plate, add the leaf discs to a solution containing luminol and HRP.

  • Place the plate in a luminometer and measure the background luminescence.

  • Inject the flg22 solution into each well to the desired final concentration.

  • Immediately start measuring luminescence kinetically over a period of 30-60 minutes.

  • The data is typically plotted as relative light units (RLU) over time.

Chromatin Immunoprecipitation (ChIP) for WRKY Transcription Factors

This protocol can be used to identify the direct target genes of WRKY transcription factors that are activated downstream of FLS2 signaling.[15][25][26][27][28]

Materials:

  • Arabidopsis seedlings treated with flg22

  • Formaldehyde for cross-linking

  • ChIP lysis buffer

  • Antibody against the specific WRKY transcription factor

  • Protein A/G magnetic beads

  • Buffers for washing and elution

  • qPCR reagents

Procedure:

  • Cross-link proteins to DNA in flg22-treated Arabidopsis seedlings using formaldehyde.

  • Isolate nuclei and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitate the chromatin with an antibody specific to the WRKY transcription factor of interest.

  • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Purify the DNA.

  • Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for putative target gene promoters.

This technical guide provides a solid foundation for understanding and investigating the flg22-FLS2 signaling pathway. The provided information and protocols are intended to be a valuable resource for researchers in the fields of plant science, immunology, and drug development.

References

An In-depth Technical Guide on the Early Signaling Events Following flg22 Perception

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) constitutes the first line of inducible defense in plants, known as PAMP-triggered immunity (PTI). One of the most well-characterized PAMP-PRR interactions is the perception of a conserved 22-amino acid epitope of bacterial flagellin (B1172586) (flg22) by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2). This recognition event initiates a rapid and complex signaling cascade involving receptor dimerization, phosphorylation events, ion fluxes, production of reactive oxygen species (ROS), and activation of mitogen-activated protein kinase (MAPK) cascades, ultimately leading to transcriptional reprogramming and the establishment of a robust immune response. This technical guide provides a detailed overview of these early signaling events, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core pathways to serve as a comprehensive resource for researchers in plant biology and drug development.

The flg22 Perception System: The FLS2-BAK1 Receptor Complex

The perception of flg22 at the cell surface is mediated by the LRR-RK FLS2.[1] In the absence of the ligand, FLS2 may exist in a pre-formed complex with itself.[2] Upon binding of flg22, FLS2 rapidly heterodimerizes with another LRR-RK, BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1), which acts as a co-receptor.[3][4][5] This ligand-induced association occurs within seconds and is the critical first step in activating downstream signaling.[6] The crystal structure of the FLS2-flg22-BAK1 complex reveals that BAK1 directly interacts with both FLS2 and the FLS2-bound flg22 peptide, stabilizing the complex and facilitating the subsequent activation steps.[3][4][5]

Core Early Signaling Events

Following the formation of the FLS2-flg22-BAK1 complex, a series of rapid and interconnected signaling events are triggered within the first few minutes.

Receptor Complex Activation and RLCK Phosphorylation

The formation of the ternary complex induces reciprocal transphosphorylation and activation of the FLS2 and BAK1 kinase domains.[3][4] This activation is crucial for phosphorylating downstream targets. A key substrate of the activated receptor complex is the receptor-like cytoplasmic kinase (RLCK) BOTRYTIS-INDUCED KINASE 1 (BIK1).[7][8] BIK1 is associated with FLS2 in the resting state and is rapidly phosphorylated upon flg22 perception in an FLS2- and BAK1-dependent manner.[6][7][9] This phosphorylation event is detectable as a mobility shift on a Western blot and is thought to release BIK1 from the receptor complex, allowing it to propagate the signal to downstream components.[6][9] BIK1 can also transphosphorylate FLS2 and BAK1, likely enhancing their kinase activity.[6][9] Another kinase, MAP4K4, has been shown to associate with and phosphorylate BIK1, promoting its stability and activity.[10]

Ion Fluxes: A Rapid Influx of Calcium

One of the earliest detectable responses to flg22, occurring within seconds to minutes, is a rapid and transient increase in the cytosolic concentration of free calcium ions ([Ca²⁺]cyt).[2][11] This Ca²⁺ influx is triggered by the activation of Ca²⁺-permeable channels in the plasma membrane.[11] While the specific channels are still being fully elucidated, this Ca²⁺ signature is a critical secondary messenger. Pharmacological studies suggest that both influx from the apoplast (extracellular space) and release from internal stores contribute to the overall signal.[12][13] The flg22-induced calcium signal is often oscillatory at the single-cell level, and the whole-plant or tissue-level measurement represents a summation of these individual cellular responses.[13]

The Oxidative Burst: Production of Reactive Oxygen Species (ROS)

Concurrent with the calcium influx, flg22 perception triggers a rapid and transient production of apoplastic reactive oxygen species (ROS), primarily superoxide (B77818) (O₂⁻), which is then dismutated to hydrogen peroxide (H₂O₂).[2][14][15] This "oxidative burst" is largely mediated by the plasma membrane-localized NADPH oxidase RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD).[2] The activation of RBOHD is a downstream consequence of the initial receptor complex activation and is dependent on the aforementioned phosphorylation events and calcium signaling. The ROS produced act as signaling molecules to further propagate the immune response and may also have direct antimicrobial effects.[16]

Activation of the MAP Kinase (MAPK) Cascade

A central signaling module activated downstream of flg22 perception is a mitogen-activated protein kinase (MAPK) cascade.[17][18][19] In Arabidopsis, flg22 treatment leads to the rapid and transient dual phosphorylation (on threonine and tyrosine residues in the T-x-Y motif) and activation of at least four MAPKs: MPK3, MPK4, MPK6, and MPK11.[17][18][20] The activation of MPK3 and MPK6 is dependent on the upstream MAPK kinases (MKKs) MKK4 and MKK5, which are in turn phosphorylated by the MAPK kinase kinase (MEKK) MEKK1.[19][20] This canonical MEKK1-MKK4/5-MPK3/6 cascade is a critical hub for integrating PAMP signals into downstream defense responses, including the regulation of defense gene expression through transcription factors like those from the WRKY family.[19][21]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the early signaling events in Arabidopsis thaliana following flg22 treatment, compiled from various studies. Note that absolute values can vary depending on experimental conditions, plant age, and tissue type.

Event Parameter Timing Typical Magnitude Key References
Ca²⁺ Influx Time to Peak [Ca²⁺]cyt60 - 120 secondsVaries (e.g., Δ[Ca²⁺]cyt of ~0.2-0.5 µM)[22][23]
ROS Burst Onset of Detection2 - 5 minutes-[24][25]
Time to Peak Production10 - 20 minutesVaries (measured in Relative Light Units, RLU)[24][26][27]
MAPK Activation Peak Phosphorylation5 - 15 minutes-[20][28][29]
Gene Expression Induction of Early GenesStarts within 30 - 60 minutes> 2-fold change for many genes[30]

Visualizing the Signaling Network

The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

The flg22 Early Signaling Pathway

flg22_signaling cluster_receptor Plasma Membrane flg22 flg22 FLS2 FLS2 flg22->FLS2 binds BAK1 BAK1 FLS2->BAK1 BIK1 BIK1 FLS2->BIK1 P BAK1->BIK1 P BIK1->FLS2 pre-associates RBOHD RBOHD BIK1->RBOHD activates Ca_channel Ca²⁺ Channel BIK1->Ca_channel activates MAPKKK MEKK1 BIK1->MAPKKK activates ROS ROS Burst RBOHD->ROS Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx MAPKK MKK4/MKK5 MAPKKK->MAPKK P MAPK MPK3/MPK6 MAPKK->MAPK P Responses Transcriptional Reprogramming (PTI) MAPK->Responses ROS->Responses Ca_influx->RBOHD co-activates Ca_influx->MAPK activates (via CDPKs)

Caption: Core components of the early flg22 signaling cascade.

Experimental Workflow for ROS Burst Assay

ROS_Workflow A 1. Collect Leaf Discs (e.g., 4mm biopsy punch) B 2. Overnight Incubation (Water, to reduce wounding response) A->B D 4. Add Solution to Leaf Discs in a 96-well plate B->D C 3. Prepare Reaction Solution (Luminol, HRP, flg22) C->D E 5. Immediate Measurement (Luminometer) D->E F 6. Data Acquisition (Read luminescence every 2 min for 40-60 min) E->F G 7. Data Analysis (Plot RLU vs. Time) F->G

Caption: Standard workflow for a luminol-based ROS burst assay.

Detailed Experimental Protocols

Protocol: Luminol-Based ROS Burst Assay[16][24][31][32][33]

This protocol is used to measure the production of reactive oxygen species (ROS) from plant leaf tissue in response to flg22.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • 4mm biopsy punch or cork borer

  • 96-well white luminometer plates

  • Luminol (sodium salt)

  • Horseradish Peroxidase (HRP)

  • flg22 peptide stock solution (e.g., 1 mM)

  • Sterile deionized water (ddH₂O)

  • Plate-reading luminometer

Procedure:

  • Sample Preparation (Day 1):

    • Using a biopsy punch, carefully cut one leaf disc from the leaf of each plant, avoiding the mid-vein.[31]

    • Float each leaf disc, adaxial side up, in a well of a 96-well plate containing 100-200 µL of sterile ddH₂O.[32][31]

    • Incubate the plate overnight at room temperature under constant light to allow the wounding response to subside.[32]

  • Assay (Day 2):

    • Prepare the reaction solution under low-light conditions. For a final volume of 10 mL (sufficient for one 96-well plate), mix:

      • 100 µL of 10 mM Luminol stock (final concentration: 100 µM)[16]

      • 100 µL of 1 mg/mL HRP stock (final concentration: 10 µg/mL)[16]

      • Required volume of flg22 stock for desired final concentration (e.g., 10 µL of 10 µM flg22 for a final concentration of 100 nM).[24]

      • Bring to 10 mL with sterile ddH₂O.

    • Carefully remove the water from the wells containing the leaf discs using a multichannel pipette.[16]

    • Immediately add 100 µL of the appropriate reaction solution (e.g., with or without flg22) to each well.[16]

    • Place the plate immediately into the luminometer.

    • Measure luminescence (Relative Light Units, RLU) every 1-2 minutes for a total duration of 40-60 minutes.[16][31]

  • Data Analysis:

    • Plot the average RLU for each treatment against time. The resulting curve will show the kinetics of the oxidative burst.

    • The total ROS production can be estimated by calculating the area under the curve.

Protocol: MAPK Activation/Phosphorylation Assay[28][29][34][35]

This protocol detects the activation of MAPKs (e.g., MPK3, MPK6) via their phosphorylation state using Western blotting.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old) or leaf discs

  • Liquid MS medium or sterile water

  • flg22 peptide

  • Liquid nitrogen

  • Protein extraction buffer (e.g., 2x Laemmli buffer)

  • Glass beads

  • Tissue grinder/homogenizer

  • SDS-PAGE and Western blotting equipment

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (recognizes the dually phosphorylated T-x-Y motif)

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Procedure:

  • Plant Treatment:

    • If using seedlings, grow them in liquid MS medium. If using leaf discs, float them on sterile water overnight as described for the ROS assay.[28]

    • Add flg22 to the desired final concentration (e.g., 100 nM - 1 µM). For a time course, prepare multiple samples. A typical peak activation is seen at 15 minutes.[28][33]

    • For each time point, quickly remove the tissue, blot it dry, and immediately freeze it in liquid nitrogen to stop all kinase/phosphatase activity. This step must be performed rapidly to prevent mechanical stress-induced MAPK activation.[28]

  • Protein Extraction:

    • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or using a mechanical homogenizer with glass beads.[28]

    • Add 2 volumes of pre-heated (95°C) protein extraction/loading buffer directly to the frozen powder.

    • Vortex vigorously and boil the samples for 5-10 minutes.[28]

    • Centrifuge at maximum speed for 5-10 minutes to pellet cell debris.[28]

  • Western Blotting:

    • Load 15-20 µL of the supernatant onto a 10% or 12% SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with the primary anti-phospho-p44/42 MAPK antibody (e.g., 1:2000 dilution in blocking buffer) overnight at 4°C.[28]

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescence substrate.

    • Detect the signal using an imaging system. Phosphorylated MPK3 and MPK6 will appear as bands at approximately 43 kDa and 48 kDa, respectively. A loading control (e.g., staining the membrane with Ponceau S or probing for a housekeeping protein) should be included to ensure equal protein loading.

Conclusion and Future Directions

The perception of flg22 by the FLS2-BAK1 receptor complex initiates a sophisticated and highly regulated signaling network. The early events—including RLCK phosphorylation, ion fluxes, the oxidative burst, and MAPK activation—are critical for the rapid establishment of PTI. Understanding the precise molecular mechanisms, kinetics, and interdependencies of these events is fundamental to plant immunology. For drug development professionals, targeting key nodes within this pathway could offer novel strategies for enhancing crop resilience. Future research will continue to unravel the complexity of this network, identifying new components, understanding the mechanisms of signal attenuation and crosstalk with other pathways, and translating this fundamental knowledge into practical applications for agriculture and beyond.

References

A Technical Guide to Flagellin 22 (flg22): A Core Tool for Plant Immunity Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of flg22 in Plant Defense

In the field of plant immunology, understanding the mechanisms of pathogen recognition is paramount. Plants rely on a sophisticated innate immune system to detect and respond to microbial threats. This system's first line of defense is known as Pattern-Triggered Immunity (PTI), which is initiated by the recognition of conserved microbial molecules called Microbe-Associated Molecular Patterns (MAMPs).

Flagellin 22 (flg22) is a 22-amino acid peptide derived from the highly conserved N-terminus of bacterial flagellin, the primary protein component of the bacterial flagellum. It is one of the most well-characterized MAMPs and serves as a powerful and reliable tool for inducing and studying PTI across a wide range of plant species. Upon recognition by its cognate receptor, FLAGELLIN-SENSING 2 (FLS2), flg22 triggers a cascade of downstream signaling events, including ion fluxes, the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and extensive transcriptional reprogramming, culminating in a robust defense response.

This technical guide provides an in-depth overview of the flg22-FLS2 signaling pathway, detailed protocols for key experimental assays used to quantify immune responses, and a summary of typical quantitative data to aid in experimental design and interpretation.

The flg22-FLS2 Signaling Pathway

The perception of flg22 at the cell surface is the critical first step in initiating PTI. This process is mediated by a pre-formed complex of the receptor-like kinases (RLKs) FLS2 and its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).

  • Ligand Recognition: In the absence of the ligand, FLS2 and BAK1 are loosely associated at the plasma membrane. The binding of flg22 to the extracellular leucine-rich repeat (LRR) domain of FLS2 induces a conformational change.

  • Receptor Complex Activation: This change strengthens the heterodimerization between FLS2 and BAK1, leading to a cascade of trans-phosphorylation events on their intracellular kinase domains.

  • Signal Transduction: The activated FLS2-BAK1 complex then phosphorylates downstream receptor-like cytoplasmic kinases (RLCKs), such as BOTRYTIS-INDUCED KINASE 1 (BIK1).

  • Downstream Branches: Phosphorylated BIK1 dissociates from the receptor complex to initiate at least two major downstream branches:

    • ROS Production & Calcium Influx: BIK1 phosphorylates the plasma membrane-localized NADPH oxidase, RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD), leading to a rapid and transient production of extracellular ROS, commonly known as the "oxidative burst." This signaling branch also involves the activation of calcium channels, resulting in an influx of Ca2+ into the cytosol.

    • MAPK Cascade: The receptor complex activation also triggers a phosphorylation cascade involving Mitogen-Activated Protein Kinases (MAPKs). This typically involves MAPKKKs, MKK4/5, and finally MPK3/6, which then phosphorylate various transcription factors (e.g., WRKYs) in the nucleus.

  • Transcriptional Reprogramming: The activation of transcription factors leads to a massive change in gene expression, upregulating hundreds of defense-related genes, such as FLG22-INDUCED RECEPTOR-LIKE KINASE 1 (FRK1), to produce antimicrobial compounds and reinforce the cell wall.

flg22_signaling_pathway flg22-FLS2 Signaling Pathway cluster_nucleus Nucleus flg22 flg22 FLS2_BAK1 FLS2 / BAK1 Receptor Complex flg22->FLS2_BAK1 Binds BIK1 BIK1 FLS2_BAK1->BIK1 Phosphorylates MAPKKK MAPKKK FLS2_BAK1->MAPKKK Activates RBOHD RBOHD BIK1->RBOHD Phosphorylates Ca_Channel Ca²⁺ Channel BIK1->Ca_Channel Activates ROS ROS Burst RBOHD->ROS Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx MKK4_5 MKK4/5 MAPKKK->MKK4_5 MPK3_6 MPK3/6 MKK4_5->MPK3_6 WRKYs WRKY TFs MPK3_6->WRKYs Phosphorylates Genes Defense Gene Expression WRKYs->Genes

Caption: The flg22-FLS2 signaling cascade in plants.

Data Presentation: Quantitative Analysis of flg22-Induced Responses

The following tables summarize typical concentrations and quantitative outcomes for common PTI assays in the model plant Arabidopsis thaliana. These values serve as a baseline for experimental design.

Table 1: Common flg22 Concentrations for PTI Assays

Assay Type Plant Material Typical flg22 Concentration Reference(s)
ROS Burst Leaf Discs 10 nM - 1 µM [1][2]
MAPK Activation Seedlings / Leaf Discs 10 nM - 1 µM [1][3][4]
Gene Expression (qPCR) Seedlings 100 nM - 1 µM [5][6][7]
Seedling Growth Inhibition Seedlings in liquid culture 20 µM [8]

| Callose Deposition | Seedlings / Leaf Discs | 1 µM |[7][9] |

Table 2: Typical Quantitative Results of flg22 Elicitation in Arabidopsis

Assay Parameter Measured Typical Result Time Post-Elicitation Reference(s)
ROS Burst Total Luminescence (RLU) Strong peak within minutes 10-20 minutes [10][11]
MAPK Activation Phosphorylated MPK3/6 levels Peak phosphorylation 10-15 minutes [1][3]
Gene Expression (FRK1) Fold Change vs. Control >100-fold induction 30-60 minutes [6][12]
Gene Expression (WRKY33) Fold Change vs. Control >20-fold induction 30-60 minutes [13]
Seedling Growth Inhibition Fresh Weight Reduction ~50% inhibition at 100 nM 7-10 days [8]

| Callose Deposition | Deposits per mm² | Significant increase over background | 18-24 hours |[9][14] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following section provides step-by-step protocols for the most common assays used to study flg22-triggered immunity.

experimental_workflow General Experimental Workflow A 1. Plant Material Preparation (e.g., Leaf Discs, Seedlings) B 2. Overnight Acclimation (in water or buffer) A->B C 3. Elicitation (Add flg22 solution) B->C D 4. Incubation (Minutes to Days) C->D E 5. Assay Measurement D->E F ROS Burst Assay (Luminometry) E->F G MAPK Activation (Western Blot) E->G H Gene Expression (qPCR) E->H I Phenotypic Assay (Growth/Callose) E->I J 6. Data Analysis & Interpretation F->J G->J H->J I->J

Caption: A generalized workflow for flg22-based plant immunity assays.

Protocol: Reactive Oxygen Species (ROS) Burst Assay

This assay quantifies the rapid production of H₂O₂ using a luminol-based chemiluminescence detection method.[15][16]

Materials:

  • 4 to 5-week-old Arabidopsis plants.

  • 4 mm biopsy punch.

  • 96-well white luminometer plates.

  • Luminol (stock solution, e.g., 500x in sterile distilled water (SDW)).

  • Horseradish Peroxidase (HRP) (stock solution, e.g., 500x in SDW).

  • flg22 peptide (1 mM stock in SDW).

  • Plate luminometer with injectors.

Procedure:

  • Leaf Disc Preparation: Using the biopsy punch, carefully collect 4 mm leaf discs from the leaves of healthy, well-watered plants, avoiding the mid-vein.[15]

  • Acclimation: Place one leaf disc into each well of a 96-well plate containing 100-200 µL of SDW. Incubate the plate overnight at room temperature in the dark to allow wound responses to subside.[17]

  • Assay Solution Preparation: On the day of the experiment, prepare the assay solution. For a final volume of 100 µL per well, the solution should contain 100 µM luminol, 10 µg/mL HRP, and the desired final concentration of flg22 (e.g., 100 nM).[15] Prepare a control solution without flg22.

  • Elicitation and Measurement: Carefully remove the water from the wells. Add 100 µL of the assay solution (with or without flg22) to each well.

  • Data Acquisition: Immediately place the plate into the luminometer and begin recording luminescence. Measure every 1-2 minutes for a total duration of 40-60 minutes.[15] Data is expressed in Relative Light Units (RLU).

Protocol: MAPK Activation Assay

This protocol detects the activation of MPK3 and MPK6 via phosphorylation using Western blotting with a phospho-specific antibody.[3][18]

Materials:

  • 10-14 day-old Arabidopsis seedlings grown in liquid ½ MS medium or leaf discs from adult plants.

  • flg22 peptide (1 mM stock).

  • Liquid nitrogen.

  • Protein extraction buffer (e.g., 6x Laemmli buffer).

  • Phospho-p44/42 MAPK (Erk1/2) primary antibody.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Plant Treatment: Transfer seedlings or float leaf discs in water or liquid ½ MS medium for overnight acclimation. Add flg22 to a final concentration of 100 nM or 1 µM.[3] Harvest samples by flash-freezing in liquid nitrogen at specific time points (e.g., 0, 5, 10, 15, 30 minutes).[19] A 0-minute time point serves as the negative control.

  • Protein Extraction: Grind the frozen tissue to a fine powder. Immediately add 2x volume of pre-heated protein extraction/loading buffer and vortex vigorously.

  • Sample Preparation: Boil the samples for 5-10 minutes. Centrifuge at maximum speed for 10 minutes to pellet cell debris.

  • Western Blotting: Separate 20 µg of total protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with the primary anti-phospho-p44/42 antibody overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply a chemiluminescent substrate and visualize the bands corresponding to phosphorylated MPK3 and MPK6 (approx. 42 and 44 kDa, respectively) using an imaging system. Equal loading should be confirmed by staining the membrane with Ponceau S.[20]

Protocol: Callose Deposition Assay

This assay visualizes callose, a β-1,3-glucan polymer that is deposited at the cell wall as a physical barrier, using aniline (B41778) blue staining.[21][22][23]

Materials:

  • Arabidopsis seedlings or leaf discs.

  • flg22 peptide (1 mM stock).

  • Fixative/clearing solution: 95% ethanol (B145695).

  • Aniline blue staining solution (e.g., 0.01% aniline blue in 67 mM K₂HPO₄, pH 12).[22]

  • Fluorescence microscope with a UV filter (e.g., DAPI filter).

Procedure:

  • Elicitation: Float seedlings or leaf discs in a solution containing 1 µM flg22 or a water control. Incubate for 16-24 hours under normal growth conditions to allow for a robust response.[22]

  • Fixing and Clearing: Transfer the tissue to a microcentrifuge tube containing 1 mL of 95% ethanol. Incubate at room temperature on a rocker, changing the ethanol multiple times over 1-2 hours until all chlorophyll (B73375) is removed and the tissue is clear.[22]

  • Staining: Remove the ethanol and rehydrate the tissue with water. Replace the water with 500 µL of aniline blue staining solution and incubate in the dark for at least 30 minutes.

  • Microscopy: Mount the stained tissue on a microscope slide in the staining solution. Visualize the callose deposits as bright yellow-green fluorescent spots using a fluorescence microscope with a UV excitation filter.

  • Quantification: Capture images and quantify the number of callose deposits per unit area using image analysis software such as ImageJ/Fiji.[23]

Conclusion

Flagellin 22 remains an indispensable tool for dissecting the intricacies of plant innate immunity. Its ability to reliably and robustly activate the FLS2-mediated signaling pathway allows researchers to quantitatively measure a spectrum of defense responses, from the rapid oxidative burst to long-term changes in gene expression and growth. The standardized protocols and quantitative data presented in this guide offer a solid foundation for professionals in research and drug development to design, execute, and interpret experiments aimed at understanding and modulating plant defense mechanisms for improved crop resilience and sustainable agriculture.

References

A Comprehensive Technical Review of Flagellin 22 (flg22) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagellin (B1172586) 22 (flg22) is a synthetic 22-amino-acid peptide corresponding to the most conserved N-terminal region of bacterial flagellin.[1][2] It is a potent pathogen-associated molecular pattern (PAMP) that is recognized by the innate immune systems of both plants and animals, triggering a cascade of defense responses.[3][4] In plants, flg22 is perceived by the pattern recognition receptor (PRR) FLAGELLIN-SENSING 2 (FLS2), a leucine-rich repeat receptor kinase (LRR-RK).[3][5] In animals, the analogous receptor is Toll-like receptor 5 (TLR5).[6] The recognition of flg22 by these receptors initiates signaling pathways that lead to the activation of downstream immune responses, making it a critical area of study for understanding host-pathogen interactions and for the development of novel therapeutics and vaccine adjuvants.[7][8] This in-depth technical guide provides a comprehensive review of the current state of flg22 research, with a focus on quantitative data, experimental protocols, and the intricate signaling networks it governs.

Data Presentation

Quantitative Data on flg22-Mediated Responses

The following tables summarize key quantitative data from various studies on the activity and effects of flg22.

ParameterOrganism/SystemValueReference
EC50 for Medium Alkalinization
flg22Arabidopsis cells~10 nM[3]
flg22-ΔA¹⁶/¹⁷Arabidopsis cells80 nM[3]
flg22-ΔA¹⁶/¹⁷Tomato cells expressing Arabidopsis FLS2~200 nM[3]
FLS2 Degradation
Concentration for FLS2 degradationArabidopsis leavesAs low as 0.1 µM[9]
Time for FLS2 degradationArabidopsis leavesWithin 60 minutes[9][10]
Transcriptional Reprogramming
Percentage of genes with transcript level changesArabidopsis cell cultures and seedlings (within 60 min)~3.0% of 8,200 genes[4]
Crystal Structure Resolution
FLS2-BAK1-flg22 complexX-ray diffraction3.06 Å[11][12]

Experimental Protocols

Synthesis of Flagellin 22

Solid-phase peptide synthesis (SPPS) is the standard method for producing flg22.[13][14]

General Protocol:

  • Resin Attachment: The C-terminal amino acid of the flg22 sequence is attached to a solid-phase resin.[13]

  • Chain Assembly: The peptide chain is assembled in the C-to-N direction by the successive addition of protected amino acids.[13]

  • Deprotection and Coupling: After each amino acid addition, the N-terminal protecting group is removed, and the next protected amino acid is coupled using an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or PyBOP in a solvent such as N,N-dimethylformamide (DMF).[13] Excess reagents and byproducts are removed by washing.[13]

  • Cleavage and Deprotection: Once the full 22-amino acid sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA).[13]

  • Purification: The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (HPLC).

Luminol-Based Reactive Oxygen Species (ROS) Assay

This assay is frequently used to measure the rapid production of ROS, a hallmark of the flg22-induced immune response.[10]

Protocol:

  • Plant Material Preparation: Leaf discs from Arabidopsis plants are excised and floated on water overnight to reduce wounding-induced stress.[15]

  • Assay Solution: Prepare a solution containing luminol (B1675438) and horseradish peroxidase (HRP).

  • Elicitation: Place the leaf discs in a 96-well plate with the assay solution. Add flg22 to the desired concentration (e.g., 1 µM) to initiate the response.[9][15]

  • Measurement: Immediately measure the luminescence generated by the reaction of ROS with luminol, catalyzed by HRP, using a luminometer. Data is typically collected over a period of 30-60 minutes.

Immunoprecipitation of FLS2

This technique is used to demonstrate the physical interaction between flg22 and its receptor, FLS2.[3]

Protocol:

  • Protein Extraction: Solubilize proteins from Arabidopsis cell cultures or plant tissues using a suitable detergent-containing buffer.

  • Antibody Incubation: Incubate the protein extract with affinity-purified anti-FLS2 antibodies at 4°C with gentle rotation.[3]

  • Immunocomplex Capture: Add Protein A-Sepharose beads to the mixture to capture the FLS2-antibody complexes.[3]

  • Washing: Wash the beads several times with buffer to remove non-specifically bound proteins.

  • Binding Assay: The immunoprecipitated FLS2 can then be used in binding assays with radiolabeled flg22 (e.g., ¹²⁵I-Tyr-flg22) to confirm the interaction.[3]

Signaling Pathways and Workflows

Plant Immune Signaling Pathway: FLS2-BAK1 Activation

Upon binding of flg22, FLS2 forms a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[5][11] This association leads to reciprocal activation of their kinase domains, initiating downstream signaling cascades.[5][11]

FLS2_BAK1_Signaling flg22 flg22 FLS2 FLS2 flg22->FLS2 Binds Complex FLS2-flg22-BAK1 Complex FLS2->Complex BAK1 BAK1 BAK1->Complex Downstream Downstream Signaling (MAPK Cascade, ROS, etc.) Complex->Downstream Activation

Caption: FLS2-BAK1 signaling complex activation by flg22 in plants.

Downstream MAPK Cascade in Plant Immunity

The activation of the FLS2-BAK1 complex leads to the initiation of a Mitogen-Activated Protein Kinase (MAPK) cascade, a crucial component of plant innate immunity.[16][17] This cascade typically involves MEKK1, MKK4/5, and MPK3/6.[18][19]

Plant_MAPK_Cascade FLS2_BAK1 FLS2-BAK1 Complex MEKK1 MEKK1 FLS2_BAK1->MEKK1 MKK4_5 MKK4/MKK5 MEKK1->MKK4_5 MPK3_6 MPK3/MPK6 MKK4_5->MPK3_6 WRKY WRKY Transcription Factors (e.g., WRKY22/29) MPK3_6->WRKY Defense_Genes Defense Gene Expression WRKY->Defense_Genes

Caption: MAPK signaling cascade downstream of FLS2-BAK1 in plants.

Animal Immune Signaling Pathway: TLR5 Activation

In animals, flg22 is recognized by TLR5, leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines.[20]

TLR5_Signaling flg22 flg22 TLR5 TLR5 flg22->TLR5 MyD88 MyD88 TLR5->MyD88 Recruitment NF_kB NF-κB Activation MyD88->NF_kB Cytokines Pro-inflammatory Cytokine Production NF_kB->Cytokines

Caption: TLR5-mediated signaling pathway in animal innate immunity.

Experimental Workflow: flg22-Induced Gene Expression Analysis

A typical workflow for analyzing the transcriptional response to flg22 treatment in plants.

Gene_Expression_Workflow Start Plant Seedlings Treatment Treat with flg22 (e.g., 1 µM) Start->Treatment Harvest Harvest Tissue (e.g., at 30 min) Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Microarray Microarray Analysis or qRT-PCR RNA_Extraction->Microarray Analysis Data Analysis (Identify FLARE genes) Microarray->Analysis

Caption: Workflow for analyzing flg22-induced gene expression.

Applications in Research and Drug Development

The potent immunostimulatory properties of flg22 have led to its widespread use in various research and development applications.

  • Vaccine Adjuvants: Flagellin and its derivatives, including flg22, are being extensively investigated as vaccine adjuvants.[7][8][21] By activating TLR5, they can enhance the antigen-specific immune response, leading to more effective vaccines.[7] Several flagellin-based vaccines have entered clinical trials.[8][21]

  • Cancer Immunotherapy: The ability of flagellin to induce pro-inflammatory cytokines makes it a promising agent in cancer immunotherapy.[8] It can help to create a pro-inflammatory tumor microenvironment and enhance anti-tumor immunity.[8]

  • Plant Immunity Research: flg22 is a standard elicitor used to study the mechanisms of plant innate immunity, including receptor activation, downstream signaling, and the induction of defense responses.[22][23]

Conclusion

Flagellin 22 remains a cornerstone for research into the innate immune responses of both plants and animals. Its well-defined structure and specific recognition by FLS2 and TLR5 provide a powerful tool to dissect the molecular intricacies of host-pathogen interactions. The detailed understanding of its signaling pathways, supported by robust experimental protocols and quantitative data, continues to fuel advancements in crop protection and human health, particularly in the development of next-generation vaccines and immunotherapies. This guide serves as a comprehensive resource for professionals in the field, providing a detailed overview of the core knowledge and methodologies in flg22 research.

References

The Perception and Downstream Signaling Cascade of flg22: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the perception of the bacterial flagellin-derived peptide, flg22, by plant cells and the subsequent activation of the downstream signaling cascade. This pathway is a cornerstone of Pattern-Triggered Immunity (PTI), the first line of inducible defense in plants. Understanding these intricate molecular mechanisms is pivotal for the development of novel strategies to enhance plant immunity and for the discovery of new drug targets.

Perception of flg22 at the Cell Surface

The initial recognition of flg22 occurs at the plasma membrane and is mediated by a sophisticated receptor complex. The primary receptor is the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2) .[1][2][3][4] Upon binding of flg22, FLS2 rapidly forms a heterodimer with another LRR-RK, BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1) , which acts as a co-receptor.[1][2][3][5][6] This ligand-induced association is crucial for the activation of the receptor complex and the initiation of downstream signaling.[1][2][3][5] The formation of the FLS2-BAK1 complex involves reciprocal phosphorylation, leading to the full activation of their cytoplasmic kinase domains.[2][3]

flg22_perception cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 FLS2_BAK1 FLS2-BAK1 Complex FLS2->FLS2_BAK1 BAK1 BAK1 BAK1->FLS2_BAK1 P1 Phosphorylation FLS2_BAK1->P1 signaling Downstream Signaling P1->signaling

Downstream Signaling Cascade

Following the activation of the FLS2-BAK1 receptor complex, a rapid and complex signaling cascade is initiated, involving ion fluxes, a burst of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. These events collectively orchestrate the plant's defense response.

Calcium Signaling

One of the earliest detectable responses to flg22 is a rapid and transient influx of calcium ions (Ca²⁺) from the apoplast into the cytosol.[7][8] This "calcium signature" is a critical secondary messenger in plant defense signaling.[8][9] The elevation in cytosolic Ca²⁺ is sensed by various calcium-binding proteins, including CALCIUM-DEPENDENT PROTEIN KINASES (CDPKs) .[7][8] Activated CDPKs then phosphorylate downstream targets, including the NADPH oxidase RBOHD , which is a key component of the ROS burst.[7]

ParameterValueReference
Time to peak [Ca²⁺]cyt elevationWithin minutes[7]
Source of Ca²⁺ influxPrimarily extracellular[10]
Reactive Oxygen Species (ROS) Burst

The perception of flg22 triggers a rapid and transient production of apoplastic ROS, primarily in the form of superoxide (B77818) (O₂⁻), which is then converted to hydrogen peroxide (H₂O₂).[11][12][13] This "oxidative burst" is largely mediated by the plasma membrane-localized NADPH oxidase, RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD) .[12] The ROS produced act as signaling molecules to further amplify the defense response and may also have direct antimicrobial effects.[11][12]

ParameterValueReference
Time to onset of ROS burst2-10 minutes[14]
Peak of ROS production~15 minutes[14]
Primary enzyme responsibleRBOHD[12]
Mitogen-Activated Protein Kinase (MAPK) Cascade

The flg22 signaling pathway robustly activates a MAPK cascade, which is a highly conserved signaling module in eukaryotes.[15][16] In Arabidopsis, the perception of flg22 leads to the sequential activation of MEKK1 , MKK4/MKK5 , and subsequently MPK3/MPK6 .[15][17] These activated MAPKs then phosphorylate a variety of downstream targets, including transcription factors, to regulate the expression of defense-related genes.[15][16]

ComponentFunctionReference
MEKK1MAPKKK[17]
MKK4/MKK5MAPKK[15]
MPK3/MPK6MAPK[15][16]

flg22_downstream_signaling cluster_calcium Calcium Signaling cluster_ros ROS Burst cluster_mapk MAPK Cascade FLS2_BAK1 Activated FLS2-BAK1 Complex Ca_channel Ca²⁺ Channel FLS2_BAK1->Ca_channel MEKK1 MEKK1 FLS2_BAK1->MEKK1 Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx CDPKs CDPKs Ca_influx->CDPKs RBOHD RBOHD CDPKs->RBOHD ROS ROS Burst RBOHD->ROS Defense Defense Gene Expression ROS->Defense MKK4_5 MKK4/5 MEKK1->MKK4_5 MPK3_6 MPK3/6 MKK4_5->MPK3_6 MPK3_6->Defense

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect FLS2-BAK1 Interaction

This protocol is designed to verify the in vivo interaction between FLS2 and BAK1 upon flg22 treatment.[5][18][19][20]

Methodology:

  • Plant Material: Use transgenic Arabidopsis plants expressing epitope-tagged versions of FLS2 and/or BAK1 (e.g., FLS2-HA and BAK1-Myc).

  • Treatment: Treat seedlings with 100 nM flg22 or a mock solution for 5-10 minutes.

  • Protein Extraction: Homogenize plant tissue in ice-cold extraction buffer containing a non-ionic detergent (e.g., Triton X-100) and protease/phosphatase inhibitors.

  • Immunoprecipitation: Incubate the protein extract with an antibody against one of the epitope tags (e.g., anti-HA) coupled to magnetic or agarose (B213101) beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the other epitope tag (e.g., anti-Myc) to detect the co-immunoprecipitated protein.

co_ip_workflow start Transgenic Plants (FLS2-HA, BAK1-Myc) treatment flg22 Treatment start->treatment extraction Protein Extraction treatment->extraction ip Immunoprecipitation (anti-HA beads) extraction->ip wash Washing Steps ip->wash elution Elution wash->elution western Western Blot (anti-Myc) elution->western result Detection of BAK1-Myc western->result

In-Gel Kinase Assay for MAPK Activation

This assay is used to detect the activation of MAPKs, such as MPK3 and MPK6, in response to flg22.[21][22][23][24]

Methodology:

  • Protein Extraction: Extract total proteins from flg22-treated and control plant tissues.

  • SDS-PAGE: Separate the proteins on an SDS-polyacrylamide gel that has been co-polymerized with a generic MAPK substrate, such as Myelin Basic Protein (MBP).

  • Denaturation and Renaturation: After electrophoresis, wash the gel to remove SDS and allow the separated kinases to renature.

  • Kinase Reaction: Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP. The activated MAPKs in the gel will phosphorylate the embedded MBP.

  • Washing: Wash the gel to remove unincorporated [γ-³²P]ATP.

  • Autoradiography: Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled bands corresponding to the activated kinases.

in_gel_kinase_assay start Protein Extraction sds_page SDS-PAGE with Substrate (MBP) start->sds_page renaturation Denaturation & Renaturation sds_page->renaturation kinase_reaction Kinase Reaction ([γ-³²P]ATP) renaturation->kinase_reaction wash Washing kinase_reaction->wash autoradiography Autoradiography wash->autoradiography result Detection of Phosphorylated MBP autoradiography->result

Measurement of Cytosolic Calcium

Several methods can be used to measure the flg22-induced changes in cytosolic Ca²⁺ concentration.[25][26][27][28][29]

Methodology using Aequorin:

  • Plant Material: Use transgenic Arabidopsis plants expressing the Ca²⁺-sensitive luminescent protein aequorin in the cytosol.

  • Reconstitution: Incubate seedlings overnight in a solution containing the luminophore coelenterazine (B1669285) to reconstitute active aequorin.

  • Measurement: Place the seedlings in a luminometer and inject a solution of flg22. The interaction of Ca²⁺ with aequorin results in the emission of light, which is detected by the luminometer.

  • Data Conversion: The luminescence signal can be converted into Ca²⁺ concentration using a calibration curve.

calcium_measurement start Aequorin-expressing Plants reconstitution Coelenterazine Incubation start->reconstitution measurement Luminometer Measurement reconstitution->measurement injection flg22 Injection measurement->injection detection Luminescence Detection injection->detection conversion Conversion to [Ca²⁺] detection->conversion

Luminol-Based ROS Burst Assay

This is a common and sensitive method for quantifying the production of ROS in response to flg22.[14][30][31][32][33]

Methodology:

  • Plant Material: Use leaf discs from mature Arabidopsis plants.

  • Incubation: Float the leaf discs in water overnight in a 96-well plate to allow wound-induced ROS to subside.

  • Assay Solution: Replace the water with an assay solution containing luminol (B1675438) and horseradish peroxidase (HRP).

  • Measurement: Place the plate in a luminometer and inject flg22 into each well. The H₂O₂ produced by the leaf discs reacts with luminol in an HRP-catalyzed reaction, emitting light that is quantified by the luminometer.

  • Data Analysis: The data is typically presented as relative light units (RLU) over time.

ros_assay start Leaf Discs incubation Overnight Incubation in Water start->incubation assay_solution Add Luminol/HRP Solution incubation->assay_solution measurement Luminometer Measurement assay_solution->measurement injection flg22 Injection measurement->injection detection Chemiluminescence Detection injection->detection analysis Data Analysis (RLU) detection->analysis

References

The Central Role of BAK1 in flg22 Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The recognition of pathogen-associated molecular patterns (PAMPs) is a cornerstone of innate immunity in plants. One of the most well-characterized PAMPs is flg22, a conserved 22-amino acid peptide from bacterial flagellin. The perception of flg22 by the pattern recognition receptor (PRR) FLAGELLIN-SENSING 2 (FLS2) initiates a cascade of downstream signaling events, collectively known as PAMP-triggered immunity (PTI). Central to this signaling pathway is the leucine-rich repeat receptor-like kinase (LRR-RLK) BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1). This technical guide provides an in-depth overview of the critical role of BAK1 in flg22 signal transduction, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling network and associated experimental workflows.

The flg22-FLS2-BAK1 Signaling Hub

Upon binding of flg22 to the extracellular LRR domain of FLS2, a rapid heterodimerization is induced with its co-receptor, BAK1.[1][2] This ligand-induced association is a critical first step in activating downstream immune responses. The formation of the FLS2-BAK1 complex initiates a series of trans-phosphorylation events between their intracellular kinase domains, leading to the activation of the receptor complex and the subsequent phosphorylation of downstream targets.[3][4]

Key Signaling Components and their Interactions

The core of the flg22 signaling initiation complex consists of FLS2, flg22, and BAK1. The crystal structure of this ternary complex has revealed the molecular basis of their interaction.[5][6] Downstream of the activated FLS2-BAK1 complex, the receptor-like cytoplasmic kinase (RLCK) BOTRYTIS-INDUCED KINASE 1 (BIK1) plays a pivotal role.[7] BIK1 is constitutively associated with FLS2 and is rapidly phosphorylated and released from the receptor complex upon flg22 perception in a BAK1-dependent manner.[3][7] Activated BIK1 then phosphorylates various downstream targets, including the NADPH oxidase RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD), which is responsible for the production of reactive oxygen species (ROS).[8]

Quantitative Data in flg22-BAK1 Signaling

Quantitative analysis of the flg22 signaling pathway provides crucial insights into the dynamics and stoichiometry of the molecular interactions. While precise binding affinities can be challenging to determine in vivo, various studies have quantified key events in the signaling cascade.

ParameterValue/ObservationOrganism/SystemReference
FLS2-BAK1 Complex Formation Occurs within seconds of flg22 treatment.Arabidopsis thaliana[2]
BAK1 Phosphorylation Strong increase in de novo phosphorylation detected 15 seconds after flg22 addition.Arabidopsis thaliana cell culture[3]
BIK1 Phosphorylation Rapidly induced upon flg22 perception in an FLS2- and BAK1-dependent manner.Arabidopsis thaliana[7]
ROS Burst Detectable within 2-5 minutes of flg22 treatment.Arabidopsis thaliana leaf discs[8][9]
MAPK Activation (MPK3, MPK6) Peaks around 10-15 minutes after flg22 treatment.Arabidopsis thaliana seedlings[10][11]

Table 1: Quantitative Parameters in flg22-BAK1 Signal Transduction. This table summarizes key quantitative data related to the kinetics and magnitude of events in the flg22 signaling pathway initiated by BAK1.

Signaling Pathway Visualization

The following diagram illustrates the core signaling cascade initiated by flg22 perception and the central role of BAK1.

flg22_BAK1_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Heterodimerization BIK1_inactive BIK1 BAK1->BIK1_inactive Phosphorylation MAPK_cascade MAPK Cascade (MPK3/6) BAK1->MAPK_cascade BIK1_active BIK1-P BIK1_inactive->BIK1_active RBOHD_inactive RBOHD RBOHD_active RBOHD-P RBOHD_inactive->RBOHD_active BIK1_active->RBOHD_inactive Phosphorylation ROS ROS RBOHD_active->ROS Production Immune_Responses Immune Responses (Gene expression, etc.) MAPK_cascade->Immune_Responses ROS->Immune_Responses

Core flg22-BAK1 signaling pathway.

Experimental Protocols

Co-Immunoprecipitation of FLS2 and BAK1 from Arabidopsis thaliana

This protocol describes the immunoprecipitation of the FLS2-BAK1 complex from plant tissues to study their in vivo interaction.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old)

  • Liquid nitrogen

  • Grinding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% (v/v) IGEPAL CA-630, 1 mM PMSF, 1x protease inhibitor cocktail)

  • Anti-FLAG M2 affinity gel (or other antibody-coupled beads specific to your tagged protein)

  • Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.5% (v/v) IGEPAL CA-630)

  • Elution buffer (e.g., 3xFLAG peptide solution or glycine-HCl pH 2.5)

  • SDS-PAGE loading buffer

Procedure:

  • Harvest approximately 1-2 g of seedling tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Resuspend the powder in 2-3 mL of ice-cold grinding buffer per gram of tissue.

  • Incubate on a rotator for 30-60 minutes at 4°C to solubilize proteins.

  • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a Bradford or BCA assay.

  • Pre-clear the lysate by adding 20-30 µL of unconjugated beads and incubating for 30 minutes at 4°C.

  • Centrifuge at 1,000 x g for 2 minutes at 4°C and transfer the supernatant to a new tube.

  • Add the antibody-coupled beads (e.g., 20-30 µL of anti-FLAG M2 affinity gel) to the pre-cleared lysate.

  • Incubate on a rotator for 2-4 hours at 4°C.

  • Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C.

  • Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer.

  • After the final wash, remove all supernatant.

  • Elute the protein complexes by adding 20-50 µL of elution buffer and incubating for 30 minutes at 4°C with gentle agitation.

  • Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

  • Add SDS-PAGE loading buffer to the eluate, boil for 5 minutes, and analyze by western blotting using antibodies against FLS2 and BAK1.

In Vitro Kinase Assay for BAK1 Activity

This protocol outlines a method to assess the kinase activity of BAK1 and its ability to phosphorylate a substrate in vitro.

Materials:

  • Recombinant purified BAK1 kinase domain (and a kinase-dead mutant as a negative control)

  • Recombinant purified substrate protein (e.g., BIK1 kinase-dead mutant)

  • Kinase assay buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or unlabeled ATP

  • SDS-PAGE loading buffer

  • Phosphor screen or anti-phospho-amino acid antibodies

Procedure:

  • Set up the kinase reaction in a microcentrifuge tube on ice.

  • Combine 5 µL of 5x kinase assay buffer, 1-2 µg of substrate protein, and 0.5-1 µg of BAK1 kinase domain.

  • Add sterile deionized water to a final volume of 24 µL.

  • Initiate the reaction by adding 1 µL of ATP solution (containing a final concentration of 50-100 µM unlabeled ATP and 1-5 µCi of [γ-³²P]ATP).

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding 6 µL of 5x SDS-PAGE loading buffer.

  • Boil the samples for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen to detect radiolabeled phosphorylated proteins.

  • Alternatively, if using unlabeled ATP, perform a western blot and probe with anti-phospho-threonine/serine/tyrosine antibodies.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a co-immunoprecipitation experiment to investigate the FLS2-BAK1 interaction.

CoIP_Workflow start Start: Plant Tissue protein_extraction Protein Extraction (Grinding & Lysis) start->protein_extraction quantification Protein Quantification protein_extraction->quantification pre_clearing Pre-clearing with Beads quantification->pre_clearing immunoprecipitation Immunoprecipitation (Antibody-coupled Beads) pre_clearing->immunoprecipitation washing Washing Steps immunoprecipitation->washing elution Elution of Protein Complex washing->elution analysis Analysis (Western Blot) elution->analysis end End: Detect FLS2-BAK1 Interaction analysis->end

Co-immunoprecipitation workflow.

Conclusion

BAK1 plays an indispensable role as a co-receptor and signal integrator in the flg22-initiated immune response. Its rapid association with FLS2 upon ligand perception and subsequent phosphorylation events are critical for the activation of downstream signaling cascades, leading to a robust defense response. The quantitative data, detailed protocols, and visual models presented in this guide provide a comprehensive resource for researchers and professionals aiming to further elucidate the intricacies of plant innate immunity and develop novel strategies for enhancing disease resistance in crops. The continued investigation into the dynamic regulation of the FLS2-BAK1 signaling complex will undoubtedly uncover new layers of complexity and potential targets for intervention.

References

calcium signaling in the flg22 response pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Calcium Signaling in the flg22 Response Pathway

Introduction

In the intricate world of plant-microbe interactions, plants have evolved a sophisticated innate immune system to defend against potential pathogens. The first line of this defense is known as PAMP-Triggered Immunity (PTI), initiated by the recognition of conserved Pathogen-Associated Molecular Patterns (PAMPs). One of the most well-characterized PAMPs is flg22, a 22-amino acid peptide derived from bacterial flagellin. The perception of flg22 by the surface-localized receptor FLS2 (FLAGELLIN-SENSING 2) triggers a rapid and complex signaling cascade, in which calcium ions (Ca²⁺) play a pivotal role as a second messenger. This guide provides a detailed examination of the calcium signaling events that occur downstream of flg22 perception, offering quantitative data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

The flg22-Induced Calcium Signaling Pathway

The perception of flg22 initiates a series of orchestrated molecular events at the plasma membrane, leading to a rapid and transient increase in the cytosolic free calcium concentration ([Ca²⁺]cyt). This "calcium signature" is a critical hub, translating the external signal into a coordinated downstream defense response.

  • Perception and Initial Complex Formation : The pathway begins with the binding of extracellular flg22 to the leucine-rich repeat (LRR) receptor kinase FLS2.[1] This ligand binding induces the rapid heterodimerization of FLS2 with another LRR receptor-like kinase, BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1).[1][2] This association is a crucial, ligand-dependent step that initiates intracellular signaling.[2]

  • Activation and Downstream Phosphorylation : The formation of the FLS2-BAK1 complex leads to the trans-phosphorylation of their cytoplasmic kinase domains. This activated complex then phosphorylates the receptor-like cytoplasmic kinase BIK1 (BOTRYTIS-INDUCED KINASE 1).[1] Upon phosphorylation, BIK1 dissociates from the receptor complex and proceeds to phosphorylate downstream targets, including the plasma membrane-localized NADPH oxidase RBOHD (Respiratory Burst Oxidase Homolog D), a key enzyme in the production of reactive oxygen species (ROS).[1][3]

  • Calcium Influx : A hallmark of the flg22 response is a rapid influx of Ca²⁺ into the cytosol from the apoplast (extracellular space) and potentially from internal stores.[4] While the exact channels responsible are still under intense investigation, families of channels such as Cyclic Nucleotide-Gated Channels (CNGCs) and OSCA family channels are implicated in this process.[5][6][7] This influx generates a specific "calcium signature"—a transient spike in cytosolic Ca²⁺ concentration that is defined by its amplitude, duration, and frequency.[8][9]

  • Signal Decoding and Transduction : The information encoded within the calcium signature is decoded by a suite of calcium-binding sensor proteins. The primary sensors in this pathway are Calcium-Dependent Protein Kinases (CDPKs or CPKs).[4][8] Upon binding Ca²⁺, CDPKs become activated and phosphorylate a variety of downstream targets, linking the calcium signal to cellular responses.[4]

  • Cellular Responses : The activation of CDPKs and other signaling components like Mitogen-Activated Protein Kinase (MAPK) cascades leads to a broad spectrum of defense responses:[1][4]

    • ROS Burst : A rapid production of apoplastic ROS, which acts as a signaling molecule and has direct antimicrobial properties.[3] The activation of RBOHD is a key event in this process and is dependent on the initial [Ca²⁺]cyt elevation.[3]

    • Transcriptional Reprogramming : Activation of transcription factors leads to large-scale changes in gene expression, upregulating hundreds of defense-related genes.[10][11]

    • Stomatal Closure : To prevent bacterial entry, flg22 perception triggers the closure of stomata, a response also mediated by calcium signaling in guard cells.[6][12]

flg22_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus FLS2 FLS2 BAK1 BAK1 FLS2->BAK1 recruits BIK1 BIK1 FLS2->BIK1 phosphorylate BAK1->BIK1 phosphorylate Ca_Channel Ca²⁺ Channel (e.g., CNGCs) BIK1->Ca_Channel activates RBOHD RBOHD BIK1->RBOHD activates Ca Ca²⁺ Ca_Channel->Ca influx ROS ROS RBOHD->ROS produces CDPKs CDPKs CDPKs->RBOHD activates MAPK MAPK Cascade CDPKs->MAPK activates TF Transcription Factors CDPKs->TF activates MAPK->TF activates Ca->CDPKs activates Genes Defense Gene Expression TF->Genes flg22 flg22 flg22->FLS2 binds Apoplast_Ca Apoplastic Ca²⁺

Caption: The flg22 signaling pathway from perception to cellular response.

Quantitative Analysis of the flg22 Response

The cellular responses to flg22 are characterized by precise quantitative and temporal dynamics. The following tables summarize key quantitative data from published studies.

Table 1: Dynamics of flg22-Induced Cytosolic Ca²⁺ Influx
ParameterValuePlant SystemFlg22 ConcentrationCitation
Onset of [Ca²⁺]cyt Increase~40 secondsArabidopsis Seedlings1 µM[13]
Time to Peak [Ca²⁺]cyt60 - 180 secondsArabidopsis Seedlings/Protoplasts1 µM[13]
Time to Peak [Ca²⁺]cyt2 - 3 minutesArabidopsis Leaves1 µM[9]
Peak Amplitude (Δ[Ca²⁺]cyt)~120 - 130 nMArabidopsis Seedlings/Protoplasts1 µM[13]
Return to Resting Level~25 minutesArabidopsis Seedlings/Protoplasts1 µM[13]
Nuclear [Ca²⁺]cyt Peak4 - 5 minutesArabidopsis ProtoplastsNot specified[9]
Table 2: Dynamics of flg22-Induced Reactive Oxygen Species (ROS) Burst
ParameterValuePlant SystemFlg22 ConcentrationCitation
Onset of ROS Production~5 minutesArabidopsis Leaf DiscsNot specified[14]
Peak ROS Production~10 - 20 minutesArabidopsis Leaf DiscsNot specified[15]
Signal Duration> 60 minutesArabidopsis Leaf DiscsNot specified[15]
RequirementDependent on Ca²⁺ influxArabidopsis LeavesNot specified[3]
Table 3: Regulation of Key Defense-Related Genes by flg22
GeneFunction / PathwayTime PointFold Change (Light)Citation
ICS1Salicylic Acid (SA) Biosynthesis30 min7.78[10]
EDS1SA Signaling30 min2.84[10]
PAL1Phenylpropanoid Pathway30 min10.67[10]
WRKY46Transcription Factor30 min9.33[10]
NHL10Early Responsive Gene30 min> 10-fold[4]

Key Experimental Protocols

Accurate measurement of the key events in the flg22 signaling pathway is crucial for research. Below are detailed methodologies for cornerstone experiments.

Measurement of Cytosolic Calcium ([Ca²⁺]cyt)

Genetically encoded calcium indicators are the most common tools for measuring [Ca²⁺]cyt dynamics in living plant tissues.[16]

Methodology: Aequorin-Based Luminescence

This method utilizes the Ca²⁺-sensitive photoprotein aequorin. Plants are transformed to express apoaequorin (the protein component) in the cytosol.

  • Plant Material : Use transgenic Arabidopsis thaliana seedlings stably expressing cytosolic apoaequorin.[13]

  • Reconstitution : Incubate seedlings overnight in a solution containing the luminophore coelenterazine. This allows the formation of functional aequorin.

  • Measurement Setup : Place individual seedlings into wells of a 96-well microplate containing water.

  • Elicitation : Use a luminometer with injectors to add flg22 solution to the desired final concentration (e.g., 1 µM).

  • Data Acquisition : Measure luminescence immediately upon injection and continue for a set duration (e.g., 30-60 minutes). The light emitted is proportional to the Ca²⁺ concentration.

  • Calibration : At the end of the experiment, inject a solution of CaCl₂ and methanol (B129727) to discharge all remaining aequorin, allowing for the calculation of absolute Ca²⁺ concentrations.[13]

Caption: Experimental workflow for aequorin-based Ca²⁺ measurement.
Measurement of Reactive Oxygen Species (ROS)

The production of extracellular ROS is typically measured using a luminol-based chemiluminescence assay.[17][18]

Methodology: Luminol-Based ROS Assay

  • Plant Material : Prepare leaf discs (e.g., 4 mm diameter) from mature leaves of 4-5 week old plants.

  • Incubation : Float the leaf discs in water in a 96-well plate overnight to allow wound-induced ROS to subside.

  • Assay Solution : Replace the water with an assay solution containing luminol (B1675438) and horseradish peroxidase (HRP).

  • Elicitation : Add flg22 to the desired final concentration (e.g., 100 nM).

  • Data Acquisition : Immediately measure the chemiluminescence over time (e.g., for 60-90 minutes) using a plate reader. The light emission is proportional to the amount of H₂O₂ produced. The data is typically expressed in Relative Light Units (RLU).[14]

G A Prepare leaf discs from mature plants B Incubate discs in water overnight in a 96-well plate A->B C Replace water with luminol/HRP solution B->C D Add flg22 elicitor C->D E Measure luminescence immediately over time D->E

Caption: Experimental workflow for the luminol-based ROS assay.
Analysis of Protein Phosphorylation

Detecting changes in protein phosphorylation is key to understanding signal transduction.

Methodology: Western Blot for MAPK Activation

  • Treatment and Sampling : Treat seedlings with flg22 (e.g., 100 nM) and flash-freeze samples in liquid nitrogen at various time points (e.g., 0, 5, 15, 30 min).[15]

  • Protein Extraction : Grind frozen tissue and extract total proteins in a suitable extraction buffer containing phosphatase and protease inhibitors.

  • Quantification : Determine protein concentration using a standard method (e.g., Bradford assay).

  • SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated form of the target MAPKs (e.g., anti-p44/42 MAPK).[15]

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control (e.g., total MAPK or a housekeeping protein) should be used to ensure equal loading.

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is a standard method to quantify the expression levels of specific genes.

Methodology: qRT-PCR

  • Treatment and Sampling : Treat seedlings with flg22 (e.g., 1 µM) and collect samples at different time points (e.g., 30 min, 1h, 2h).[10][19]

  • RNA Extraction : Isolate total RNA from the plant tissue using a commercial kit or a TRIzol-based method.

  • DNase Treatment : Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis : Synthesize first-strand complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

  • qPCR Reaction : Set up the qPCR reaction using the cDNA as a template, gene-specific primers for the target and reference genes, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis : Run the reaction in a real-time PCR machine. Analyze the resulting amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to one or more stable reference genes (e.g., UBQ10 or EIF4a).[4][19]

References

MAPK cascade activation by Flagellin 22

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mitogen-Activated Protein Kinase (MAPK) Cascade Activation by Flagellin (B1172586) 22

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The recognition of conserved microbial signatures, known as Microbe-Associated Molecular Patterns (MAMPs), is a fundamental aspect of innate immunity in plants. One of the most well-characterized MAMPs is Flagellin 22 (flg22), a 22-amino acid peptide derived from bacterial flagellin. Perception of flg22 by the pattern recognition receptor (PRR) FLAGELLIN-SENSING 2 (FLS2) initiates a rapid and robust signaling cascade, with the Mitogen-Activated Protein Kinase (MAPK) cascade playing a central role. This activation is a critical event, leading to widespread transcriptional reprogramming and the induction of defense responses. This technical guide provides a comprehensive overview of the core signaling pathway, quantitative data on activation dynamics, detailed experimental protocols for studying this pathway, and visual representations of the key processes.

Core Signaling Pathway: From Perception to Response

The activation of the MAPK cascade by flg22 is a multi-step process involving a series of protein-protein interactions and phosphorylation events that transduce the extracellular signal to the nucleus, culminating in a cellular defense response.

Perception of Flagellin 22 at the Cell Surface

The initial event in the signaling cascade is the perception of flg22 by the leucine-rich repeat receptor kinase (LRR-RK) FLS2, which is localized to the plasma membrane[1][2]. In the absence of flg22, FLS2 is in an inactive state, associated with the receptor-like cytoplasmic kinase (RLCK) BOTRYTIS-INDUCED KINASE 1 (BIK1)[3]. Upon binding of flg22, FLS2 undergoes a conformational change, leading to its rapid association with another LRR-RK, BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1)[1][2][4]. This ligand-induced heterodimerization is a crucial step for the activation of the receptor complex[3].

Signal Transduction and Initial Phosphorylation Events

The formation of the FLS2-BAK1 complex initiates a series of transphosphorylation events. BIK1 is rapidly phosphorylated upon flg22 perception in a manner dependent on both FLS2 and BAK1[1][2]. Activated BIK1 can then transphosphorylate FLS2 and BAK1, amplifying the signal[1]. The phosphorylation of BIK1 leads to its dissociation from the FLS2-BAK1 complex, allowing it to phosphorylate downstream targets and further propagate the signal[5].

Activation of the MAPK Cascade

The signal is then relayed to a canonical three-tiered MAPK cascade. This cascade consists of MAPK Kinase Kinases (MAPKKKs), MAPK Kinases (MAPKKs), and MAPKs, which are sequentially activated through phosphorylation[6].

  • MAPKKKs: In the context of flg22 signaling, MEKK1 has been identified as a key MAPKKK that acts downstream of FLS2[7].

  • MAPKKs: MEKK1, upon activation, phosphorylates and activates the downstream MAPKKs, MKK4 and MKK5[7].

  • MAPKs: Activated MKK4 and MKK5 then dually phosphorylate the threonine and tyrosine residues in the activation loop of the MAPKs, MPK3 and MPK6, leading to their activation[7][8][9]. Another MAPK, MPK4, is also activated in response to flg22, a process that requires MEKK1[6].

Downstream Cellular Responses

Activated MPK3, MPK6, and MPK4 phosphorylate a variety of downstream substrates, including transcription factors, to regulate gene expression and induce defense responses. For instance, MPK3 and MPK6 can phosphorylate WRKY transcription factors, leading to the expression of early defense genes like FRK1 and WRKY29[7]. These transcriptional changes are a critical component of pattern-triggered immunity (PTI).

Quantitative Analysis of Flg22-Induced MAPK Activation

The activation of MAPKs by flg22 is a rapid and transient process. The following tables summarize key quantitative data related to this signaling cascade.

ParameterValueSpeciesReference(s)
Flg22 Concentration for MAPK Activation10 nM - 1 µMArabidopsis thaliana[8][10]
Time to Peak MAPK Activation5 - 15 minutesArabidopsis thaliana[8][10]
Duration of MAPK ActivationAt least 60 minutesArabidopsis thaliana[10]

Table 1: General Parameters of Flg22-Induced MAPK Activation

MAPKUpstream MAPKK(s)Upstream MAPKKK(s)Key Downstream SubstratesReference(s)
MPK3MKK4, MKK5MEKK1WRKY transcription factors[7]
MPK6MKK4, MKK5MEKK1WRKY transcription factors[7]
MPK4MKK1, MKK2MEKK1[6][11]

Table 2: Key Components of the Flg22-Induced MAPK Cascades in Arabidopsis thaliana

Key Experimental Protocols

Studying the flg22-induced MAPK cascade involves several key experimental techniques. Detailed methodologies for these are provided below.

Arabidopsis Protoplast Isolation and Flg22 Treatment

Arabidopsis mesophyll protoplasts provide a versatile system for transient gene expression analysis and studying cellular signaling.

Materials:

  • Well-expanded leaves from 3-4 week-old Arabidopsis thaliana plants.

  • Enzyme Solution: 1.5% (w/v) Cellulase R10, 0.4% (w/v) Macerozyme R10, 0.4 M Mannitol, 20 mM KCl, 20 mM MES (pH 5.7), 10 mM CaCl2, 0.1% (w/v) BSA.[12]

  • W5 Solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES (pH 5.7).[12]

  • MMg Solution: 0.4 M Mannitol, 15 mM MgCl2, 4 mM MES (pH 5.7).[12]

Procedure:

  • Slice Arabidopsis leaves into fine strips (0.5-1 mm) and place them in the enzyme solution.[12][13]

  • Vacuum infiltrate the leaf strips for 30 minutes and then incubate in the dark with gentle shaking (50 rpm) for 3-4 hours.[13]

  • Filter the digest through a 70 µm nylon mesh to separate protoplasts from undigested tissue.

  • Pellet the protoplasts by centrifugation at 100 x g for 3 minutes.

  • Gently resuspend the protoplasts in W5 solution and incubate on ice for 30 minutes.

  • Wash the protoplasts twice with W5 solution.

  • Resuspend the protoplasts in MMg solution to a final concentration of 2 x 10^5 cells/mL.

  • For flg22 treatment, add flg22 peptide to the desired final concentration (e.g., 100 nM) and incubate for the specified time (e.g., 10 minutes) before harvesting for protein extraction.[10]

Protein Extraction and Western Blot Analysis of Phosphorylated MAPKs

This protocol is used to detect the activated (phosphorylated) forms of MAPKs.

Materials:

  • Plant tissue (e.g., seedlings, leaf disks, or protoplasts).

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1 mM EDTA, 1 mM DTT, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail.

  • SDS-PAGE gels and buffers.

  • PVDF membrane.

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) antibody.[8]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescence substrate.

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Resuspend the powder in ice-cold extraction buffer.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a Bradford or BCA assay.

  • Mix an equal amount of protein from each sample with 2x Laemmli sample buffer and boil for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% (w/v) non-fat dry milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., 1:2000 dilution) overnight at 4°C.[8]

  • Wash the membrane three times with TBST.

  • Incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

In-Gel Kinase Assay

This technique allows for the detection of MAPK activity directly within an SDS-PAGE gel.

Materials:

  • Protein extracts (prepared as in 4.2).

  • SDS-PAGE gel containing an embedded substrate (e.g., 0.25 mg/mL Myelin Basic Protein, MBP).[10]

  • Renaturation Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM NaF, 0.1 mM Na3VO4.

  • Kinase Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 10 mM MgCl2, 2 mM MnCl2, 5 mM NaF, 0.1 mM Na3VO4.

  • [γ-³²P]ATP.

  • Wash Solution: 5% (w/v) trichloroacetic acid (TCA), 1% (w/v) sodium pyrophosphate.

Procedure:

  • Separate protein extracts on an SDS-PAGE gel containing MBP.[10]

  • After electrophoresis, wash the gel twice for 30 minutes each with a solution containing 20% 2-propanol and 50 mM Tris-HCl (pH 8.0) to remove SDS.

  • Wash the gel twice for 30 minutes each with a solution containing 50 mM Tris-HCl (pH 8.0) and 5 mM 2-mercaptoethanol.

  • Denature the proteins by incubating the gel in 6 M guanidine-HCl for 1 hour.

  • Renature the proteins by incubating the gel in renaturation buffer with 0.05% Tween-20 overnight at 4°C with several buffer changes.

  • Equilibrate the gel in kinase reaction buffer for 30 minutes.

  • Incubate the gel in kinase reaction buffer containing 50 µCi [γ-³²P]ATP for 1-2 hours at room temperature.

  • Wash the gel extensively with the wash solution to remove unincorporated [γ-³²P]ATP.

  • Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the bands corresponding to active kinases.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

Flg22_MAPK_Cascade cluster_membrane Plasma Membrane cluster_receptor_complex cluster_cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding FLS2_BAK1 FLS2-BAK1 (active) BAK1 BAK1 BIK1_inactive BIK1 FLS2_BIK1 FLS2-BIK1 (inactive) FLS2_BIK1->FLS2 Dissociation FLS2_BIK1->BIK1_inactive Dissociation BIK1_active BIK1-P FLS2_BAK1->BIK1_active Phosphorylation MAPKKK MAPKKK (e.g., MEKK1) BIK1_active->MAPKKK Activation MAPKKK_active MAPKKK-P MAPKK MAPKK (e.g., MKK4/5) MAPKK_active MAPKK-P MAPK MAPK (e.g., MPK3/6) MAPK_active MAPK-P MAPKKK_active->MAPKK Phosphorylation MAPKK_active->MAPK Phosphorylation TFs Transcription Factors (e.g., WRKYs) MAPK_active->TFs Phosphorylation TFs_active TFs-P Defense_Genes Defense Gene Expression TFs_active->Defense_Genes Induction

Caption: Flg22-induced MAPK signaling pathway.

Western_Blot_Workflow start Start: Plant Material (e.g., flg22-treated seedlings) protein_extraction 1. Protein Extraction start->protein_extraction quantification 2. Protein Quantification protein_extraction->quantification sds_page 3. SDS-PAGE quantification->sds_page transfer 4. Western Blot Transfer sds_page->transfer blocking 5. Membrane Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation (anti-phospho-MAPK) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection end End: Analysis of MAPK Phosphorylation detection->end

Caption: Western blot workflow for MAPK activation.

References

Methodological & Application

Application Notes and Protocols for Flagellin 22 (flg22)-Induced ROS Burst Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Flagellin 22 (flg22)-induced Reactive Oxygen Species (ROS) burst assay, a fundamental method for studying plant innate immunity and screening for potential modulators of this pathway.

Introduction

The production of ROS, often termed the oxidative burst, is a rapid and early response in plants upon the perception of Microbe-Associated Molecular Patterns (MAMPs), such as flagellin.[1][2][3][4] The bacterial protein flagellin, or its conserved 22-amino acid epitope flg22, is recognized by the plant cell surface receptor FLAGELLIN SENSING 2 (FLS2).[5] This recognition triggers a signaling cascade that leads to the activation of NADPH oxidases, primarily RESPIRATORY BURST OXIDASE HOMOLOGUE D (RBOHD), which in turn produces a burst of superoxide (B77818) in the apoplast.[6] Superoxide is then rapidly converted to hydrogen peroxide (H₂O₂), a more stable ROS molecule that acts as a secondary messenger in downstream defense signaling.[6]

The measurement of this flg22-induced ROS burst is a widely used and reliable indicator of the activation of Pattern-Triggered Immunity (PTI) in plants.[7][8] The most common method for quantifying this ROS production is a luminol-based chemiluminescence assay.[1][4][6][9] This assay relies on the principle that in the presence of horseradish peroxidase (HRP), luminol (B1675438) is oxidized by H₂O₂, resulting in the emission of light.[6][9] The intensity of the emitted light, measured as Relative Light Units (RLU), is directly proportional to the amount of H₂O₂ produced.[1][9]

This application note details a robust and reproducible protocol for the luminol-based flg22-induced ROS burst assay using leaf discs from the model plant Arabidopsis thaliana. The protocol can be adapted for other plant species, such as tomato, and for testing various elicitors or potential inhibitors of the PTI response.[2][3][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the flg22 signaling pathway leading to ROS production and the general experimental workflow for the assay.

flg22_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binds BAK1 BAK1 FLS2->BAK1 Associates with Signaling_Cascade Signaling Cascade BAK1->Signaling_Cascade Activates RBOHD RBOHD O2_minus O₂⁻ (Superoxide) RBOHD->O2_minus O₂ to O₂⁻ Signaling_Cascade->RBOHD Phosphorylates & Activates H2O2 H₂O₂ (Hydrogen Peroxide) O2_minus->H2O2 Dismutation

Caption: flg22-induced ROS signaling pathway.

ros_assay_workflow A 1. Plant Growth (e.g., Arabidopsis, 4-5 weeks old) B 2. Leaf Disc Preparation (4 mm biopsy punch) A->B C 3. Overnight Incubation (Water, in 96-well plate) B->C D 4. Preparation of Assay Solution (Luminol + HRP) C->D E 5. Elicitation (Add flg22 to Assay Solution) D->E F 6. Measurement (Luminometer, 40-60 min) E->F G 7. Data Analysis (RLU vs. Time) F->G

Caption: Experimental workflow for the ROS burst assay.

Quantitative Data Summary

The following table summarizes the typical concentrations and conditions used in the flg22-induced ROS burst assay.

Parameter Typical Value/Range Notes
Plant Material Arabidopsis thaliana (4-5 weeks old)Healthy, well-watered plants should be used.
Leaf Disc Size 4 mm diameterA biopsy punch ensures uniformity.[11]
flg22 Concentration 10 nM - 1 µMA final concentration of 100 nM is commonly used for a robust response.[1][9]
Luminol Stock Solution 15 mg/mL in DMSOStore aliquots at -20°C, protected from light.[9]
Luminol Working Concentration 100 µMPrepare fresh from stock solution.
HRP Stock Solution 1 mg/mL in waterStore at -20°C.
HRP Working Concentration 10 µg/mLPrepare fresh from stock solution.
Assay Volume per Well 100 - 200 µLDepends on the 96-well plate and luminometer used.
Measurement Interval 1 - 2 minutesFor a total duration of 40 - 60 minutes.[11]
Integration Time 1000 msThis can be adjusted based on the luminometer's sensitivity.[11]
Expected Peak Response 10 - 20 minutes post-elicitationA lag phase of 2-10 minutes is often observed.[1]
Negative Control Water or mock treatmentEssential for establishing a baseline.[1]
Number of Replicates n ≥ 3At least 3 biological replicates are recommended for statistical analysis.[1]

Experimental Protocol

This protocol is adapted from established methods for measuring flg22-induced ROS burst in Arabidopsis thaliana leaf discs.[1][9][11]

Materials and Reagents

  • Arabidopsis thaliana plants (4-5 weeks old, grown under short-day conditions)

  • flg22 peptide

  • Luminol (e.g., Sigma-Aldrich L012)

  • Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich P8250)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • 96-well white luminometer plates

  • 4 mm biopsy punch

  • Multichannel pipette

  • Luminometer or microplate reader with chemiluminescence detection capability

Stock Solutions

  • flg22 Stock Solution (1 mM): Dissolve flg22 peptide in deionized water to a final concentration of 1 mM. Aliquot and store at -20°C.

  • Luminol Stock Solution (15 mg/mL): Dissolve 15 mg of luminol in 1 mL of DMSO.[9] Vortex until the solution is uniform. Aliquot and store at -20°C, protected from light.

  • HRP Stock Solution (1 mg/mL): Dissolve 1 mg of HRP in 1 mL of deionized water. Aliquot and store at -20°C.

Procedure

Day 1: Preparation of Leaf Discs

  • Select healthy, fully expanded leaves from 4-5 week old Arabidopsis plants.

  • Use a 4 mm biopsy punch to cut leaf discs, avoiding the midvein.[11][12]

  • Float the leaf discs in a petri dish containing deionized water to wash them.

  • Transfer one leaf disc into each well of a 96-well white luminometer plate containing 100 µL of deionized water.[11][12] Ensure the adaxial (upper) side of the leaf disc is facing up.

  • Cover the plate with a lid and incubate at room temperature overnight in the dark to allow the leaf discs to recover from wounding stress.[11]

Day 2: ROS Measurement

  • Prepare the Assay Solution: Shortly before the measurement, prepare the assay solution containing luminol and HRP. For a final volume of 100 µL per well, you will need a solution containing 100 µM luminol and 10 µg/mL HRP. Prepare enough solution for all wells plus some excess. Protect the solution from light.

  • Prepare the Elicitor Solution: Prepare the flg22 elicitor solution at the desired final concentration (e.g., 100 nM) in the assay solution. Also, prepare a control solution with only the assay solution (no flg22).

  • Initiate the Assay:

    • Carefully remove the water from each well of the 96-well plate using a multichannel pipette.

    • Immediately add 100 µL of the freshly prepared assay solution containing either flg22 or the control to the respective wells.[12]

  • Luminometer Measurement:

    • Immediately place the 96-well plate into the luminometer.

    • Set the luminometer to measure luminescence for a total of 40-60 minutes, with a measurement interval of 1-2 minutes and an integration time of 1000 ms.[11]

    • It is recommended to measure a baseline for 5-10 minutes before the addition of the elicitor to ensure a stable signal.[1] However, for high-throughput screening, adding the elicitor as part of the assay solution is a common practice.

Data Analysis

  • The data will be generated as Relative Light Units (RLU) over time for each well.

  • Plot the average RLU for each treatment (e.g., control and flg22) against time to generate a kinetic curve.

  • The total ROS production can be calculated by integrating the area under the curve over the measurement period.

  • Statistical analysis, such as a t-test or ANOVA, should be performed to determine the significance of the differences between treatments.

Troubleshooting and Considerations

  • High Background Signal: This can be due to stressed plants or contamination. Ensure plants are healthy and use sterile water and pipette tips. A longer recovery time for the leaf discs may also help reduce the background.

  • No or Low Signal: Check the activity of your reagents (luminol and HRP), as they are light and temperature sensitive.[11] Confirm the concentration and activity of your flg22 peptide. The luminometer settings, particularly the integration time, might need optimization.

  • Variability between Replicates: Ensure uniform leaf disc size and that the leaf discs are taken from plants of the same age and developmental stage. Using a multichannel pipette for liquid handling can reduce variability.

  • Plant Species and Tissue: This protocol is optimized for Arabidopsis leaves. For other species or tissues, optimization of parameters such as leaf disc size, recovery time, and reagent concentrations may be necessary.[7][10]

By following this detailed protocol, researchers can reliably quantify the flg22-induced ROS burst, providing valuable insights into the early signaling events of plant innate immunity. This assay is a powerful tool for genetic screens, characterization of immune signaling components, and for the discovery of novel compounds that modulate plant defense responses.

References

Application Notes: Monitoring flg22-Induced MAPK Activation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to detect and quantify the activation of Mitogen-Activated Protein Kinases (MAPKs) in response to the bacterial elicitor flagellin-22 (flg22) in plants. This process is a critical indicator of the activation of plant innate immunity, specifically Pattern-Triggered Immunity (PTI).

Introduction

In plants, the perception of Microbe-Associated Molecular Patterns (MAMPs), such as the flg22 peptide from bacterial flagellin, is a primary line of defense. This recognition is mediated by Pattern Recognition Receptors (PRRs) like FLAGELLIN-SENSING 2 (FLS2). Upon flg22 binding, FLS2 initiates a phosphorylation cascade that activates downstream MAPKs.[1] The activation of specific MAPKs, such as MPK3, MPK4, and MPK6 in the model plant Arabidopsis thaliana, is a hallmark of MAMP-triggered immunity.[2][3] Western blotting, using antibodies specific to the phosphorylated (and thus, active) forms of these kinases, provides a reliable and semi-quantitative method to study this crucial signaling event.[4][5]

Signaling Pathway: flg22-Induced MAPK Cascade

The perception of flg22 by the FLS2 receptor complex triggers a sequential phosphorylation and activation of a MAPK cascade.[6][7] In Arabidopsis, this typically involves the activation of MAP Kinase Kinase Kinases (MAPKKKs) like MEKK1, which in turn phosphorylate and activate MAP Kinase Kinases (MAPKKs) such as MKK4 and MKK5.[8][9] These activated MAPKKs then dually phosphorylate the T-X-Y motif in the activation loop of MAPKs, primarily MPK3 and MPK6, leading to their activation.[5][10] Activated MAPKs then phosphorylate various downstream targets, including transcription factors, to orchestrate a defense response.[8]

flg22_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 MEKK1 MEKK1 FLS2->MEKK1 P MKK4_5 MKK4/MKK5 MEKK1->MKK4_5 P MPK3_6 MPK3/MPK6 MKK4_5->MPK3_6 pMPK3_6 p-MPK3/p-MPK6 (Active) MPK3_6->pMPK3_6 TFs Transcription Factors (e.g., WRKY22/29) pMPK3_6->TFs P Defense_Genes Defense Gene Expression TFs->Defense_Genes

Caption: flg22-induced MAPK signaling cascade in plants.

Experimental Protocols

This section details the complete workflow for analyzing flg22-induced MAPK activation.

Experimental Workflow Overview

The process begins with treating plant seedlings with flg22, followed by rapid harvesting and protein extraction. The protein concentration is then determined to ensure equal loading for SDS-PAGE. Following electrophoresis, proteins are transferred to a membrane, which is then probed with specific antibodies to detect phosphorylated MAPKs.

Western_Blot_Workflow start Plant Seedling Growth (e.g., 10-12 days) treatment flg22 Treatment (e.g., 100 nM for 0-60 min) start->treatment harvest Harvest & Snap Freeze in Liquid Nitrogen treatment->harvest extraction Protein Extraction harvest->extraction quant Protein Quantification (e.g., Bradford Assay) extraction->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Membrane Blocking transfer->blocking probing Immunoblotting (Primary & Secondary Antibodies) blocking->probing detection Signal Detection (Chemiluminescence) probing->detection analysis Data Analysis & Quantification detection->analysis

Caption: General workflow for Western blot analysis of MAPK activation.

Step 1: Plant Material and flg22 Treatment
  • Plant Growth: Grow Arabidopsis thaliana seedlings (or other plants of interest) on 1/2 MS plates for 10-14 days. For liquid culture, seedlings can be transferred to a multi-well plate containing liquid MS medium one day prior to the experiment to acclimate.[11][12]

  • Treatment: Prepare a stock solution of flg22 peptide. Treat the seedlings by adding flg22 directly to the liquid medium to a final concentration of 10 nM to 1 µM.[5][11]

  • Time Course: Collect samples at various time points after treatment (e.g., 0, 5, 10, 15, 30, and 60 minutes).[11][13] The 0-minute time point serves as the negative control.

  • Harvesting: For each time point, quickly remove seedlings, blot them dry on paper towels, place them in a labeled microcentrifuge tube, and immediately flash-freeze in liquid nitrogen to halt cellular activity.[5] Store samples at -80°C until protein extraction.

Step 2: Protein Extraction

Efficient protein extraction is critical for successful Western blotting.[14][15]

  • Homogenization: Keep samples frozen. Add glass beads or use a pre-chilled mortar and pestle to grind the frozen tissue to a fine powder in liquid nitrogen.[5][16]

  • Lysis: Add 2 volumes of ice-cold protein extraction buffer to the powdered tissue. A common buffer is RIPA buffer or a Tris-based buffer containing SDS. It is crucial to include protease and phosphatase inhibitor cocktails to prevent protein degradation and dephosphorylation.

  • Incubation & Clarification: Vortex the sample vigorously and incubate on ice for 30 minutes, with periodic vortexing.

  • Centrifugation: Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Discard the pellet containing cell debris.

Step 3: Protein Quantification
  • Determine the protein concentration of each sample using a standard method like the Bradford or BCA protein assay.

  • Based on the concentrations, calculate the volume of each sample needed to ensure equal protein loading (typically 15-30 µg per lane) for SDS-PAGE.[13]

  • Prepare samples for loading by adding the appropriate volume of 4x or 6x Laemmli loading buffer and boiling at 95°C for 5-10 minutes.[5]

Step 4: SDS-PAGE and Western Blotting
  • Gel Electrophoresis: Load the prepared samples onto a 10% or 12% SDS-polyacrylamide gel and run the gel until adequate separation of proteins is achieved.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[5]

  • Staining (Optional but Recommended): After transfer, stain the membrane with Ponceau S to visualize total protein and confirm successful transfer and equal loading across lanes.[11][13] The Rubisco large subunit is often a prominent band and can serve as a visual loading control.[13]

Step 5: Immunodetection
  • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The recommended antibody for detecting activated MAPKs is the anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody, which recognizes the dually phosphorylated TEY motif.[3][5][11][13] A typical dilution is 1:2,000 in blocking buffer.[5]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step with TBST to remove unbound secondary antibody.

  • Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system or X-ray film.

Data Presentation and Quantitative Analysis

The intensity of the bands corresponding to phosphorylated MAPKs can be quantified using densitometry software (e.g., ImageJ). The activation level is typically presented as the ratio of the phosphorylated MAPK signal to a loading control (either total MAPK or a housekeeping protein like Rubisco visualized by Ponceau S staining).[17][18]

Table 1: Quantitative Analysis of flg22-Induced MAPK Activation
Treatment Time (min)flg22 (100 nM)Phospho-MAPK Signal (Arbitrary Units)Loading Control (Rubisco)Normalized p-MAPK Activation (p-MAPK / Rubisco)Fold Change (vs. 0 min)
0+15010,0000.0151.0
5+1,80010,2000.17611.7
15+4,5009,9000.45530.3
30+2,10010,1000.20813.9
60+6009,8000.0614.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Key Reagents and Materials
Reagent/MaterialSupplier/Catalog No. (Example)Purpose
flg22 PeptideN-terminus sequence of flagellinElicitor for MAPK activation
Arabidopsis thaliana seeds (Col-0)-Plant material
Murashige and Skoog (MS) MediumSigma-AldrichPlant growth medium
Protein Extraction Buffer (e.g., RIPA)VariousCell lysis and protein solubilization
Protease/Phosphatase Inhibitor CocktailSigma-Aldrich, RochePrevent protein degradation/dephosphorylation
Bradford or BCA Protein Assay KitBio-Rad, Thermo FisherProtein concentration measurement
Acrylamide/Bis-acrylamide solutionBio-RadSDS-PAGE gel preparation
PVDF or Nitrocellulose MembraneMillipore, Bio-RadSolid support for protein transfer
Phospho-p44/42 MAPK (Erk1/2) AntibodyCell Signaling Technology #4370Primary antibody for detecting active MAPKs
Anti-rabbit IgG, HRP-linked AntibodyCell Signaling TechnologySecondary antibody for detection
ECL Western Blotting SubstrateThermo Fisher, Bio-RadChemiluminescent signal generation

References

Application Notes & Protocols: Quantitative RT-PCR Analysis of Gene Expression Following flg22 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Unraveling Plant Immunity with flg22 and qRT-PCR

Flagellin-derived peptide flg22 is a well-characterized pathogen-associated molecular pattern (PAMP) that elicits a robust immune response in many plant species, known as PAMP-triggered immunity (PTI). The perception of flg22 by the cell surface receptor FLS2 (FLAGELLIN-SENSING 2) initiates a complex signaling cascade, leading to significant transcriptional reprogramming. This response involves the rapid induction of defense-related genes, including transcription factors, signaling components, and antimicrobial compounds.[1][2][3]

Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific technique used to measure changes in gene expression. In the context of flg22 treatment, qRT-PCR is an indispensable tool for:

  • Validating Transcriptomics Data: Confirming the results of broader analyses like RNA-seq or microarrays.[4][5]

  • Characterizing Signaling Pathways: Quantifying the expression of known marker genes to understand the kinetics and magnitude of the immune response.

  • Screening and Drug Development: Evaluating the efficacy of chemical compounds or genetic modifications that aim to modulate the plant immune system.

  • Investigating Environmental Effects: Studying how factors like light or time of day influence flg22-induced defenses.[6][7][8]

This document provides a detailed protocol for treating plant samples with flg22 and subsequently analyzing the expression of key defense-related genes using qRT-PCR.

The flg22 Signaling Pathway

The recognition of flg22 by the FLS2-BAK1 receptor complex on the plant cell surface triggers a phosphorylation cascade. This signal is transduced through Mitogen-Activated Protein Kinase (MAPK) cascades, ultimately leading to the activation of transcription factors (TFs) like WRKYs in the nucleus. These TFs then regulate the expression of a wide array of defense-related genes, orchestrating the plant's immune response.

flg22_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 fls2_bak1 FLS2-BAK1 Receptor Complex flg22->fls2_bak1 Binding bik1 BIK1 fls2_bak1->bik1 Dissociation & Phosphorylation mapkkk MAPKKK bik1->mapkkk Activates mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK (e.g., MPK3/6) mapkk->mapk Phosphorylates wrky WRKY TFs (e.g., WRKY22/29/33) mapk->wrky Activates genes Defense Gene Expression wrky->genes Induces experimental_workflow start Plant Growth & Acclimatization treatment flg22 Treatment (e.g., 1 µM) start->treatment sampling Sample Collection (Time Course) treatment->sampling rna Total RNA Extraction sampling->rna cdna cDNA Synthesis (Reverse Transcription) rna->cdna qpcr qRT-PCR cdna->qpcr analysis Data Analysis (2-ΔΔCt Method) qpcr->analysis end Results analysis->end

References

Application Notes and Protocols for flg22-Induced Stomatal Closure Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stomata, pores on the leaf epidermis, are crucial for gas exchange but also serve as entry points for pathogens. Plants have evolved innate immune responses to close stomata upon recognition of Microbe-Associated Molecular Patterns (MAMPs), such as the bacterial flagellin (B1172586) peptide flg22. The flg22-induced stomatal closure is a classic example of pattern-triggered immunity (PTI) and serves as a valuable experimental system to study plant-pathogen interactions and identify potential compounds that modulate plant immune responses. This document provides a detailed protocol for the flg22-induced stomatal closure assay, including the underlying signaling pathway, experimental workflow, and expected quantitative outcomes.

Signaling Pathway of flg22-Induced Stomatal Closure

The perception of flg22 by the receptor-like kinase FLS2 initiates a signaling cascade in guard cells, leading to stomatal closure. This pathway involves the recruitment of the co-receptor BAK1, activation of downstream kinases, production of reactive oxygen species (ROS) and nitric oxide (NO), and ultimately, the regulation of ion channels to reduce guard cell turgor.

flg22_signaling_pathway flg22 flg22 FLS2_BAK1 FLS2/BAK1 Receptor Complex flg22->FLS2_BAK1 BIK1 BIK1 FLS2_BAK1->BIK1 Phosphorylation RBOHD_F NADPH Oxidase (AtRBOHD/F) BIK1->RBOHD_F Phosphorylation ROS ROS (H₂O₂) RBOHD_F->ROS Ca_channels Plasma Membrane Ca²⁺ Channels ROS->Ca_channels Activation Ca_cyt Cytosolic Ca²⁺ Increase Ca_channels->Ca_cyt NO_production NO Production Ca_cyt->NO_production Activation SLAC1 Anion Efflux Channels (SLAC1) Ca_cyt->SLAC1 Activation NO_production->SLAC1 Activation K_out K⁺ Efflux Channels SLAC1->K_out Depolarization activates Ion_efflux Ion Efflux SLAC1->Ion_efflux K_out->Ion_efflux Turgor_loss Guard Cell Turgor Loss Ion_efflux->Turgor_loss Stomatal_closure Stomatal Closure Turgor_loss->Stomatal_closure

Caption: flg22-induced stomatal closure signaling pathway.

Experimental Workflow

The following diagram outlines the major steps in the flg22-induced stomatal closure assay.

experimental_workflow start Start: Plant Material (e.g., 4-5 week old Arabidopsis) leaf_excision Excise fully expanded young leaves start->leaf_excision pre_incubation Float leaves on assay buffer in the light (2-3h) to open stomata leaf_excision->pre_incubation treatment Add flg22 to the assay buffer (or control solution) pre_incubation->treatment incubation Incubate for a defined period (e.g., 1-2 hours) treatment->incubation epidermal_peel Prepare epidermal peels or use whole-leaf imaging incubation->epidermal_peel imaging Image stomata using a light microscope epidermal_peel->imaging measurement Measure stomatal aperture (width and length) using ImageJ imaging->measurement analysis Data analysis and statistical evaluation measurement->analysis end End analysis->end

Caption: Experimental workflow for the stomatal closure assay.

Detailed Experimental Protocol

This protocol is adapted for Arabidopsis thaliana but can be modified for other plant species.

Materials and Reagents:

  • Arabidopsis thaliana plants (4-5 weeks old, grown under controlled conditions)

  • flg22 peptide (synthetic, e.g., from Pseudomonas aeruginosa)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

  • KCl (Potassium chloride)

  • CaCl₂ (Calcium chloride)

  • KOH (Potassium hydroxide) for pH adjustment

  • Microscope slides and coverslips

  • Forceps and razor blades

  • Petri dishes

  • Light microscope with a camera

  • Image analysis software (e.g., ImageJ)

Solutions:

  • Assay Buffer (Stomatal Opening Buffer): 10 mM MES, 50 mM KCl, 10 mM CaCl₂. Adjust pH to 6.15 with KOH.

  • flg22 Stock Solution: Dissolve flg22 peptide in sterile water to a stock concentration of 1 mM. Store at -20°C.

  • flg22 Treatment Solution: Dilute the flg22 stock solution in the Assay Buffer to the desired final concentration (e.g., 1 µM, 5 µM, or 10 µM).

Procedure:

  • Plant Material Preparation:

    • Use fully expanded leaves from 4- to 5-week-old Arabidopsis thaliana plants.

    • Excise the leaves at the petiole.

  • Stomatal Opening Pre-treatment:

    • Float the excised leaves, abaxial (lower) side down, in a Petri dish containing Assay Buffer.

    • Incubate the leaves under light (approximately 100-150 µmol m⁻² s⁻¹) for 2-3 hours to ensure most stomata are open.

  • flg22 Treatment:

    • Replace the Assay Buffer with the flg22 Treatment Solution. For the control group, replace the buffer with fresh Assay Buffer.

    • Incubate the leaves under the same light conditions for 1 to 2 hours. The timing of stomatal closure can be monitored at different intervals (e.g., 15, 30, 60, 90, 120 minutes) to generate a time-course response.[1][2]

  • Epidermal Peel Preparation:

    • Place a treated leaf on a microscope slide with the abaxial side facing up.

    • Gently make a small tear in the leaf with a razor blade.

    • Using fine forceps, carefully peel a small section of the lower epidermis. This requires practice to obtain a thin, transparent peel.

    • Alternatively, the "stomata tape-peel" method can be used for easier and more consistent peels.[3]

  • Microscopy and Imaging:

    • Immediately place the epidermal peel in a drop of the corresponding treatment solution on a microscope slide and cover with a coverslip.

    • Observe the stomata under a light microscope (e.g., at 400x magnification).

    • Capture clear images of multiple fields of view for each treatment and replicate.

  • Stomatal Aperture Measurement:

    • Use image analysis software like ImageJ to measure the width and length of the stomatal pore.[4][5][6]

    • For each treatment, measure at least 30-60 stomata from at least three independent biological replicates.[3][7]

    • The stomatal aperture can be expressed as the width of the pore or as the ratio of width to length.

  • Data Analysis:

    • Calculate the average stomatal aperture and standard error for each treatment.

    • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the differences between control and flg22-treated samples.

Data Presentation

The following tables summarize typical quantitative data obtained from flg22-induced stomatal closure assays.

Table 1: Effect of flg22 Concentration on Stomatal Aperture

flg22 ConcentrationStomatal Aperture (µm)% Stomatal Closure (relative to control)
0 µM (Control)2.5 ± 0.20%
1 µM1.5 ± 0.1540%
5 µM1.0 ± 0.160%
10 µM0.8 ± 0.168%

Data are presented as mean ± SE and are representative values compiled from typical experiments. Actual values may vary depending on experimental conditions.

Table 2: Time-Course of Stomatal Closure in Response to 10 µM flg22

Time after flg22 additionStomatal Aperture (µm)
0 min2.6 ± 0.2
15 min1.8 ± 0.15
30 min1.2 ± 0.1
60 min0.9 ± 0.1
120 min0.8 ± 0.08

Data are presented as mean ± SE. Stomata begin to close as early as 15 minutes after flg22 treatment, with significant closure observed after 60 minutes.[1][2]

Conclusion

The flg22-induced stomatal closure assay is a robust and reproducible method for studying plant innate immunity. The detailed protocol and supporting information provided here offer a comprehensive guide for researchers to implement this assay in their studies of plant-pathogen interactions and for screening compounds that may modulate plant defense responses. Careful execution of the protocol and accurate measurement of stomatal apertures are critical for obtaining reliable and meaningful results.

References

Application Notes and Protocols: Staining for Callose Deposition Following flg22 Elicitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Callose, a β-1,3-glucan polymer, is a crucial component of the plant innate immune response. Its deposition at the cell wall, particularly at the sites of pathogen attack, serves as a physical barrier to impede pathogen ingress and is a hallmark of Pattern-Triggered Immunity (PTI). The bacterial peptide flg22, a conserved 22-amino acid motif from flagellin, is a potent elicitor of PTI and is widely used to study plant defense mechanisms, including callose deposition. Visualizing and quantifying callose deposition is, therefore, a key method for assessing the activation of plant immune responses. This document provides detailed protocols for the elicitation of callose deposition using flg22 and its subsequent staining and quantification using aniline (B41778) blue in the model plant Arabidopsis thaliana.

Signaling Pathway for flg22-Induced Callose Deposition

The perception of flg22 by the pattern recognition receptor (PRR) FLAGELLIN-SENSING 2 (FLS2) initiates a signaling cascade that culminates in the deposition of callose. This process involves the production of reactive oxygen species (ROS) and the activation of callose synthases.

flg22_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2/BAK1 flg22->FLS2 Binding Signaling_Cascade Downstream Signaling FLS2->Signaling_Cascade Activation RBOHD RBOHD (NADPH Oxidase) ROS ROS Burst RBOHD->ROS Production PMR4 PMR4 (Callose Synthase) Callose Callose Deposition (β-1,3-glucan) PMR4->Callose Synthesis ROS->PMR4 Activation Signaling_Cascade->RBOHD Signaling_Cascade->PMR4

Caption: flg22-induced callose deposition signaling pathway.

Experimental Protocols

Materials
  • Arabidopsis thaliana plants (e.g., 4-6 week old soil-grown plants or 7-8 day old seedlings)

  • flg22 peptide (synthetic)

  • Sterile deionized water (dH₂O)

  • Dimethyl sulfoxide (B87167) (DMSO, for mock treatment)

  • 95% Ethanol (B145695)

  • 50% Ethanol

  • 10x K₂HPO₄ stock solution (670 mM Potassium phosphate (B84403) dibasic trihydrate, pH 12)

  • 67 mM K₂HPO₄ working solution (pH 12)

  • Aniline blue (water-soluble)

  • Glycerol (B35011)

  • Microplates (12- or 24-well)

  • Syringes (1 mL, needleless) for leaf infiltration

  • Forceps

  • Aluminum foil

  • Orbital shaker

  • Fluorescence microscope with a DAPI or UV filter set (e.g., excitation ~365-405 nm, emission ~470-510 nm)[1][2]

Protocol 1: flg22 Elicitation in Mature Arabidopsis Leaves
  • Preparation of flg22 Solution: Prepare a 1 µM flg22 working solution in sterile dH₂O. For the mock treatment, use sterile dH₂O containing the same concentration of DMSO used to dissolve the flg22 stock, if applicable.

  • Plant Preparation: Use healthy, well-watered 4-6 week old Arabidopsis thaliana plants. Select fully expanded leaves of similar developmental stages for infiltration.

  • Infiltration: Using a 1 mL needleless syringe, gently infiltrate the abaxial side of the leaf with the 1 µM flg22 solution or the mock solution until the leaf appears water-soaked. Infiltrate at least three leaves per treatment condition.[2]

  • Incubation: Place the plants back into the growth chamber for the desired elicitation time (e.g., 6-24 hours). A robust callose response is typically observed after 16-24 hours.[3]

  • Tissue Harvesting: After incubation, excise the infiltrated leaves or use a cork borer to collect leaf discs from the infiltrated area.

Protocol 2: Aniline Blue Staining of Callose
  • Fixing and Clearing: Immediately place the harvested leaf tissue into a well of a microplate containing 1 mL of 95% ethanol. This step fixes the tissue and removes chlorophyll.[3] Incubate on a rocker at room temperature. Change the ethanol multiple times over 30-60 minute intervals until the tissue is clear and appears translucent white.[3]

  • Rehydration: Remove the 95% ethanol and rehydrate the tissue by washing with 1 mL of 50% ethanol for 30 minutes, followed by two washes with sterile dH₂O for 30 minutes each.

  • Pre-incubation: Replace the dH₂O with 1 mL of 67 mM K₂HPO₄ (pH 12) and incubate for 30 minutes at room temperature on a rocker.[4]

  • Staining: Prepare a fresh 0.01% (w/v) aniline blue staining solution in 67 mM K₂HPO₄ (pH 12).[4] Remove the K₂HPO₄ solution from the wells and add 1 mL of the aniline blue staining solution. Wrap the plate in aluminum foil to protect it from light and incubate for 60 minutes at room temperature on a rocker.[4]

  • Washing: Discard the staining solution and wash the tissue with 1 mL of 67 mM K₂HPO₄ (pH 12) for 60 minutes to remove excess stain.[4]

  • Mounting and Visualization: Mount the stained tissue in a drop of 50% glycerol on a microscope slide. Observe the callose deposits as bright yellow-green fluorescent spots under a fluorescence microscope using a UV or DAPI filter set.[1]

Experimental Workflow

experimental_workflow cluster_elicitation Elicitation cluster_staining Staining cluster_analysis Analysis Prepare_Solutions Prepare 1 µM flg22 and Mock Solutions Infiltrate Infiltrate Arabidopsis Leaves Prepare_Solutions->Infiltrate Incubate Incubate Plants (6-24 hours) Infiltrate->Incubate Harvest Harvest Leaf Tissue Incubate->Harvest Fix_Clear Fix and Clear with 95% Ethanol Harvest->Fix_Clear Rehydrate Rehydrate Tissue Fix_Clear->Rehydrate Stain Stain with 0.01% Aniline Blue (60 min, in dark) Rehydrate->Stain Wash Wash with K₂HPO₄ Buffer Stain->Wash Mount Mount on Slide with 50% Glycerol Wash->Mount Visualize Fluorescence Microscopy (UV/DAPI filter) Mount->Visualize Quantify Quantify Callose Deposits (Image Analysis Software) Visualize->Quantify

Caption: Experimental workflow for flg22-induced callose deposition staining.

Data Presentation

The quantification of callose deposits is typically performed using image analysis software (e.g., ImageJ/Fiji) to count the number of fluorescent spots per unit area.[5][6] Below is a table summarizing representative quantitative data from a time-course experiment of callose deposition in Arabidopsis thaliana leaves after infiltration with 1 µM flg22.

Time After InfiltrationTreatmentMean Number of Callose Deposits per mm² (± SD)
0 h1 µM flg225 ± 2
60 min1 µM flg2225 ± 8
90 min1 µM flg2240 ± 12
6 h1 µM flg22150 ± 30
24 h1 µM flg22350 ± 55
24 hMock10 ± 4

Data are representative of typical results and are based on values reported in the literature.[4][7] SD = Standard Deviation.

Discussion and Troubleshooting

  • Specificity of Aniline Blue: While widely used, aniline blue is not entirely specific to callose and may bind to other β-glucans.[3] However, the strong, localized fluorescence upon elicitation is a reliable indicator of callose deposition.

  • pH of Staining Solution: The basic pH (around 12) of the aniline blue staining solution is critical for optimal fluorescence of the callose-dye complex.[4]

  • Light Sensitivity: Aniline blue is light-sensitive; therefore, the staining step should be performed in the dark to prevent degradation of the fluorochrome.[4]

  • Wound Response: Mechanical damage during handling and infiltration can induce wound-related callose deposition. Care should be taken to handle the plants gently. Including a mock-infiltrated control is essential to distinguish between wound-induced and flg22-induced callose.

  • Variability: The intensity of the callose response can vary depending on plant age, growth conditions, and even the time of day.[3] Consistency in experimental conditions is key to obtaining reproducible results.

References

Application Notes and Protocols: Measuring Plant Defense Responses to flg22

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The bacterial peptide flg22, a conserved 22-amino acid motif from the N-terminus of flagellin, is a potent Microbe-Associated Molecular Pattern (MAMP) that elicits robust immune responses in many plant species.[1][2] Upon perception by the cell surface pattern recognition receptor (PRR) FLAGELLIN-SENSING 2 (FLS2), plants initiate a cascade of downstream signaling events collectively known as Pattern-Triggered Immunity (PTI).[1][3][4] PTI is the first line of inducible defense and is crucial for restricting pathogen invasion. Key measurable outputs of the flg22-induced immune response include a rapid oxidative burst, activation of mitogen-activated protein kinases (MAPKs), transcriptional reprogramming of defense-related genes, and fortification of the cell wall through callose deposition.[3][5]

This document provides detailed protocols for quantifying these hallmark defense responses, offering researchers a standardized toolkit to investigate plant immunity, screen for genetic components of the FLS2 signaling pathway, and evaluate the efficacy of potential immunomodulatory compounds.

The flg22 Signaling Pathway

The perception of flg22 by the receptor kinase FLS2 initiates a rapid association with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[1][3] This ligand-induced complex formation triggers a series of phosphorylation events, activating downstream signaling cascades. One of the earliest responses is an influx of calcium ions and the production of reactive oxygen species (ROS).[6] Concurrently, a MAPK cascade is activated, which is critical for phosphorylating various cellular factors and regulating the expression of defense-related genes.[7][8] These early events culminate in late-stage responses, such as the synthesis of antimicrobial compounds and the deposition of callose at the cell wall to form a physical barrier against potential pathogens.[5][9]

flg22_signaling_pathway cluster_receptor Plasma Membrane cluster_early Early Responses cluster_late Late Responses flg22 flg22 ReceptorComplex FLS2-BAK1 Complex flg22->ReceptorComplex Binds FLS2 FLS2 BAK1 BAK1 ROS_Burst ROS Burst ReceptorComplex->ROS_Burst Early Responses MAPKKK MAPKKK ReceptorComplex->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (MPK3/6) MAPKK->MAPK Gene_Expression Defense Gene Expression MAPK->Gene_Expression Late Responses Callose Callose Deposition

Caption: Simplified flg22 signaling pathway in plants.

Summary of Methods and Quantitative Data

The following table summarizes the key experimental parameters for the four primary methods used to measure flg22-induced defense responses. These values are typical for experiments using Arabidopsis thaliana but may require optimization for other plant species.

Assay Parameter Typical Value / Range Description Reference(s)
ROS Burst Flg22 Concentration100 nM - 1 µMConcentration of flg22 peptide used to elicit the response.[10][11]
Measurement Time30 - 60 minutesDuration over which luminescence is measured post-elicitation.[10][12]
Key ReagentsLuminol (B1675438) (100 µM), Horseradish Peroxidase (HRP, 10-20 µg/mL)Substrates required for the chemiluminescence reaction.[10][12]
OutputRelative Light Units (RLU)Quantifies the amount of ROS produced over time.[11]
MAPK Activation Flg22 Concentration100 nM - 1 µMConcentration of flg22 peptide used for treatment.[7][13]
Treatment Time5 - 45 minutesShort time course to capture transient phosphorylation events.[13][14]
Key ReagentsAnti-phospho-p44/42 MAPK (Erk1/2) antibodyAntibody that specifically detects the activated (dual-phosphorylated) form of MAPKs.[7][8]
OutputBand Intensity on Western BlotSemi-quantitative measure of MAPK activation levels.[14]
Defense Gene Expression Flg22 Concentration1 µMStandard concentration to ensure robust transcriptional changes.[3][15][16]
Treatment Time30 minutes - 24 hoursTime points vary depending on the target gene (early vs. late response genes).[6][17][18]
Key ReagentsGene-specific primers, Reverse Transcriptase, qPCR Master MixReagents for RNA extraction, cDNA synthesis, and quantitative PCR.[3][15]
OutputRelative Fold ChangeQuantification of gene expression levels relative to a control and reference gene.[19]
Callose Deposition Flg22 Concentration1 µMConcentration of flg22 used for elicitation.[9]
Incubation Time16 - 24 hoursA prolonged incubation is required for this late defense response.[9]
Key ReagentsAniline (B41778) Blue Stain (0.01% in K2HPO4 buffer)Fluorochrome that binds to β-1,3-glucans (callose).[9][20]
OutputNumber/Area of Fluorescent DepositsQuantified from fluorescence microscopy images.[5][21]

Reactive Oxygen Species (ROS) Burst Assay

Application Note: The production of extracellular ROS is one of the earliest and most transient responses to flg22, occurring within minutes of perception.[22] This assay measures the chemiluminescence generated by the oxidation of luminol in the presence of HRP and ROS. It is a highly sensitive method ideal for high-throughput screening of mutants or chemical inhibitors affecting early FLS2 signaling.

ROS_Burst_Workflow Start 1. Prepare Leaf Discs Incubate 2. Incubate Overnight in Water Start->Incubate Add_Solution 4. Add Assay Solution to Discs Incubate->Add_Solution Prepare_Solution 3. Prepare Assay Solution (Luminol, HRP, flg22) Prepare_Solution->Add_Solution Measure 5. Measure Luminescence (30-60 min) Add_Solution->Measure Analyze 6. Analyze Data (RLU vs. Time) Measure->Analyze

Caption: Experimental workflow for the ROS burst assay.

Protocol:

  • Plant Material: Use a 4 mm biopsy punch to collect leaf discs from 4-5 week old soil-grown Arabidopsis plants.[12]

  • Overnight Incubation: Float one leaf disc in each well of a white 96-well microtiter plate containing 100 µL of sterile distilled water. Incubate overnight at room temperature to reduce wounding effects.[12][23]

  • Assay Solution Preparation: Prepare a solution containing 100 µM luminol, 20 µg/mL horseradish peroxidase (HRP), and the desired concentration of flg22 (e.g., 100 nM).[10]

  • Elicitation: Just before measurement, carefully remove the water from the wells and replace it with 100 µL of the assay solution.[10]

  • Measurement: Immediately place the plate into a luminometer and measure luminescence for 40-60 minutes, taking readings at 1-2 minute intervals.[10][12]

  • Data Analysis: Plot the Relative Light Units (RLU) against time to visualize the kinetic curve of ROS production. The area under the curve or the peak luminescence can be used for quantitative comparisons.[11]

MAPK Activation Assay

Application Note: Flg22 perception leads to the rapid and transient dual phosphorylation of specific MAPKs, such as MPK3 and MPK6 in Arabidopsis.[7][14] This activation is a crucial signaling step that relays the signal from the receptor to downstream cellular responses. This Western blot-based protocol uses a specific antibody that recognizes the phosphorylated T-x-Y motif in activated MAPKs, allowing for a semi-quantitative assessment of the signaling strength.

MAPK_Activation_Workflow Start 1. Treat Seedlings/Leaf Discs with flg22 (0-45 min) Harvest 2. Flash Freeze in Liquid N2 Start->Harvest Extract 3. Protein Extraction Harvest->Extract Quantify 4. Protein Quantification (BCA/Bradford) Extract->Quantify SDS_PAGE 5. SDS-PAGE Quantify->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Immunoblot 7. Immunoblotting (Anti-pMAPK Antibody) Transfer->Immunoblot Detect 8. Detection & Analysis Immunoblot->Detect

Caption: Experimental workflow for the MAPK activation assay.

Protocol:

  • Plant Material and Treatment: Grow Arabidopsis seedlings for 10-12 days in liquid ½ MS medium. Treat the seedlings with 100 nM flg22 for various time points (e.g., 0, 5, 15, 45 minutes).[13] Alternatively, use leaf discs floated on water overnight as in the ROS assay.[7]

  • Harvesting: At each time point, quickly harvest the tissue and immediately flash-freeze it in liquid nitrogen to halt all kinase/phosphatase activity.[24]

  • Protein Extraction: Grind the frozen tissue to a fine powder. Extract total proteins using a buffer containing protease and phosphatase inhibitors (e.g., 6x Protein extraction/loading buffer as described in referenced protocols).[7]

  • Quantification: Quantify the total protein concentration using a standard method like the Bradford or BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate 15-20 µg of total protein per sample on a 10% or 12% SDS-PAGE gel.[8][24] Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for phosphorylated p44/42 MAPK (e.g., Cell Signaling Technology #4370) at a 1:2,000 dilution.[7][24]

  • Visualization: After incubation with a suitable HRP-conjugated secondary antibody, detect the signal using a chemiluminescent substrate. A loading control, such as Ponceau S staining of the Rubisco large subunit, should be used to confirm equal protein loading.[8]

Defense Gene Expression Analysis (qRT-PCR)

Application Note: The activation of MAPK cascades and other signaling pathways leads to a significant reprogramming of the plant transcriptome.[17] Measuring the transcript levels of specific defense marker genes via quantitative Reverse Transcription PCR (qRT-PCR) is a robust method to quantify the downstream immune response. Early marker genes (e.g., WRKY22) are induced within 30-60 minutes, while late markers (e.g., PR1) may take several hours to 24 hours to show significant upregulation.[17][25]

qRT_PCR_Workflow Start 1. Treat Plant Tissue with flg22 (30 min - 24 h) Harvest 2. Flash Freeze in Liquid N2 Start->Harvest RNA_Extract 3. Total RNA Extraction Harvest->RNA_Extract cDNA_Synth 4. cDNA Synthesis (Reverse Transcription) RNA_Extract->cDNA_Synth qPCR 5. Quantitative PCR (Gene-specific primers) cDNA_Synth->qPCR Analyze 6. Data Analysis (Relative Fold Change) qPCR->Analyze

Caption: Experimental workflow for qRT-PCR analysis.

Protocol:

  • Plant Material and Treatment: Treat seedlings or leaf discs with 1 µM flg22 for the desired time points (e.g., 30 min, 1h, 3h, 24h).[3][16][17] Collect untreated samples as a control.

  • Harvesting: Harvest and flash-freeze tissue in liquid nitrogen.[3]

  • RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a standard Trizol-based protocol. Ensure RNA quality and integrity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using a suitable master mix (e.g., SYBR Green), the synthesized cDNA as a template, and primers specific for the defense genes of interest (e.g., WRKY22, WRKY29, FRK1, PR1).[15][25] Include a reference gene (e.g., UBQ10, ACTIN2) for normalization.[15]

  • Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method. The results are typically presented as fold change in expression in flg22-treated samples compared to the untreated control.

Callose Deposition Assay

Application Note: Callose deposition is a late PTI response that reinforces the plant cell wall at sites of potential pathogen entry.[5][9] Callose, a β-1,3-glucan polymer, can be visualized by staining with aniline blue, which fluoresces under UV light.[9][20] This microscopic assay provides a quantitative measure of a key physical defense mechanism and is typically assessed 16-24 hours after elicitation.[9]

Callose_Workflow Start 1. Infiltrate/Float Leaves with flg22 (1 µM) Incubate 2. Incubate for 16-24 Hours Start->Incubate Clear 3. Clear Chlorophyll (e.g., 95% Ethanol) Incubate->Clear Stain 4. Stain with Aniline Blue Clear->Stain Visualize 5. Visualize with Fluorescence Microscopy (UV Filter) Stain->Visualize Quantify 6. Quantify Deposits (Image Analysis Software) Visualize->Quantify

References

Application Notes and Protocols for Inducing Systemic Acquired Resistance in Plants Using flg22

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Systemic Acquired Resistance (SAR) is a broad-spectrum, long-lasting plant defense mechanism activated throughout the plant following an initial localized pathogen infection. A key elicitor of plant immunity is the perception of Pathogen-Associated Molecular Patterns (PAMPs), such as flg22, a conserved 22-amino acid peptide from the N-terminus of bacterial flagellin. Recognition of flg22 by the plant's Pattern Recognition Receptor (PRR), FLAGELLIN SENSING 2 (FLS2), triggers PAMP-Triggered Immunity (PTI), a rapid localized defense response.[1][2] Importantly, local application of flg22 can also induce SAR, preparing distal, untreated tissues for subsequent pathogen attacks.[1][3] This process is critically dependent on the signaling molecule salicylic (B10762653) acid (SA).[3][4]

These notes provide a comprehensive guide to using flg22 for the induction of SAR in laboratory and research settings, covering the underlying signaling pathways, quantitative data from relevant studies, and detailed experimental protocols.

The flg22-Induced SAR Signaling Pathway

The induction of SAR by flg22 is a multi-step process that begins with local recognition and culminates in a systemic, primed state of immunity.

  • Perception: The process initiates at the plasma membrane where flg22 binds to the FLS2 receptor kinase. This binding induces the formation of a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[1]

  • Downstream Signaling Cascade: The activated FLS2-BAK1 complex triggers a phosphorylation cascade, including the activation of Mitogen-Activated Protein Kinases (MAPKs).[3] This leads to rapid intracellular responses such as the production of reactive oxygen species (ROS) and transcriptional reprogramming.[1][3]

  • Hormone Signaling: Treatment with flg22 leads to the accumulation of defense-related phytohormones, notably salicylic acid (SA) and ethylene.[3] SA signaling is essential for the establishment of both local and systemic resistance induced by flg22.[3] Key regulators like NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) act downstream to mediate the expression of defense genes.[5][6]

  • Systemic Signal Generation: While the exact mobile signal is still under investigation, the initial local response generates signals that travel through the plant's vascular system to distal tissues. Evidence suggests that flg22 itself can be transported to distal organs, potentially acting as a long-distance signal.[1]

  • SAR Establishment: In distal tissues, the systemic signal leads to the accumulation of SA and the priming of defense responses. This includes the upregulation of Pathogenesis-Related (PR) genes, such as PR1, enhancing the plant's readiness to combat future infections.[7][8]

flg22_SAR_Pathway cluster_local Local Leaf (Treated) cluster_systemic Systemic Leaf (Untreated) flg22 flg22 FLS2 FLS2/BAK1 Receptor Complex flg22->FLS2 MAPK MAPK Cascade FLS2->MAPK Phosphorylation ROS ROS Burst FLS2->ROS SA_local Salicylic Acid (SA) Accumulation MAPK->SA_local Signal Systemic Signal Generation SA_local->Signal SA_systemic SA Accumulation Signal->SA_systemic Vascular Transport NPR1 NPR1 Activation SA_systemic->NPR1 PR_genes PR Gene Expression NPR1->PR_genes SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

Caption: flg22-induced SAR signaling pathway.

Data Presentation: Quantitative Effects of flg22 Treatment

The following tables summarize quantitative data on the effectiveness of flg22 in inducing resistance and related molecular responses.

Table 1: flg22-Induced Pathogen Resistance in Arabidopsis thaliana

flg22 ConcentrationPathogenLocal Resistance (CFU/leaf disc)Systemic Resistance (CFU/leaf disc)Reference
200 nMPseudomonas syringae pv. maculicola (PmaDG3)~1.5 log reduction vs. mock~1.0 log reduction vs. mock[9]
1 µMPseudomonas syringae pv. tomato (Pst DC3000)Significant reduction in bacterial growthNot specified[10]

CFU: Colony-Forming Units. Data is approximated from graphical representations.

Table 2: Molecular and Physiological Responses to flg22 Treatment

Plant Speciesflg22 ConcentrationResponse MeasuredTime PointMagnitude of ChangeReference
Arabidopsis thaliana1 µMWRKY29 & FRK1 gene expression30-60 minSignificant induction[6]
Arabidopsis thaliana1 µMROS Burst~12 min (peak)~7-fold increase[11][12]
Arabidopsis thaliana500 nMPhosphatidic Acid (PA) accumulation< 10 minRapid increase[11]
Oryza sativa (Rice)1 µMChanges in proteome profile24 hoursSignificant separation from control[13][14]
Solanum lycopersicum (Tomato)5 µg/mLEthylene (ET) emission (local)1-2 hoursSignificant increase[8][15]
Solanum lycopersicum (Tomato)5 µg/mLSalicylic Acid (SA) level (local)1-2 hoursSignificant increase[8][15]

Experimental Protocols

The following protocols provide a framework for inducing and assessing SAR using flg22. The primary model organism discussed is Arabidopsis thaliana, but the principles can be adapted for other species like tomato or rice.

Protocol 1: Induction of SAR with flg22 in Arabidopsis

This protocol describes how to treat local leaves with flg22 to induce a systemic response in distal leaves.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old, grown in short-day conditions).

  • flg22 peptide (synthetic, high purity).

  • Sterile deionized water.

  • 1 mL needleless syringes.

  • Micropipettes.

Procedure:

  • Prepare flg22 Stock Solution: Dissolve flg22 peptide in sterile water to create a 1 mM stock solution. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Prepare Working Solution: Dilute the stock solution in sterile water to a final working concentration. A common range is 200 nM to 1 µM.[9][11] A mock solution (sterile water) should be used as a control.

  • Plant Treatment:

    • Select two fully expanded, healthy lower leaves on each 4-5 week-old Arabidopsis plant. These will be the "local" leaves.

    • Using a 1 mL needleless syringe, gently pressure-infiltrate the entire lamina of the selected leaves with either the flg22 working solution or the mock solution.

    • Infiltrate until the leaf appears water-soaked, ensuring the solution spreads throughout the leaf area. Avoid causing excessive physical damage.

    • Mark the treated leaves and the plant.

  • Incubation: Place the treated plants back into the growth chamber for 1 to 2 days to allow for the establishment of the systemic response.[9]

  • Pathogen Challenge (Systemic Leaves): After the incubation period, select two upper, distal (systemic) leaves that were not treated with flg22. These leaves will be used to assess SAR. Proceed with Protocol 2.

Protocol 2: Assessing SAR via Pathogen Growth Assay

This protocol measures the level of induced resistance by quantifying bacterial growth in systemic leaves.

Materials:

  • flg22- and mock-treated plants from Protocol 1.

  • Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000) at a concentration of OD₆₀₀ = 0.0002 in 10 mM MgCl₂.

  • 1 mL needleless syringes.

  • Sterile 10 mM MgCl₂.

  • Sterile hole puncher (or cork borer).

  • Microcentrifuge tubes and tissue grinder.

  • Agar (B569324) plates with appropriate antibiotic selection.

Procedure:

  • Pathogen Infiltration: Infiltrate the selected systemic leaves of both flg22- and mock-treated plants with the bacterial suspension using a needleless syringe.

  • Incubation: Return plants to a high-humidity environment (cover with a transparent lid) for 3 days to allow for disease development.

  • Quantify Bacterial Growth:

    • After 3 days, collect leaf discs from the center of the infected systemic leaves using a sterile hole puncher. Take two discs per plant.

    • Place the two discs into a microcentrifuge tube containing 200 µL of sterile 10 mM MgCl₂.

    • Thoroughly grind the tissue using a sterile micro-pestle.

    • Create a serial dilution series (e.g., 10⁻², 10⁻³, 10⁻⁴) of the resulting bacterial suspension in 10 mM MgCl₂.

    • Plate 100 µL of each dilution onto appropriate agar plates (e.g., King's B with rifampicin (B610482) for Pst DC3000).

    • Incubate plates at 28°C for 2 days.

  • Data Analysis: Count the number of colonies on the plates to determine the Colony-Forming Units (CFU) per unit leaf area (e.g., CFU/cm²). Compare the bacterial titers between mock- and flg22-pretreated plants. A significant reduction in CFU in the flg22-treated group indicates the successful induction of SAR.[9]

Protocol 3: Measuring Early Signaling Events (ROS Burst)

This protocol measures the rapid production of ROS, a hallmark of PAMP recognition.

Materials:

  • Leaf discs from 4-5 week-old Arabidopsis plants.

  • Luminol (stock solution in DMSO).

  • Horseradish peroxidase (HRP).

  • flg22 peptide.

  • 96-well white microplate.

  • Plate reader capable of luminescence detection.

Procedure:

  • Leaf Disc Preparation: Collect leaf discs (e.g., 4 mm diameter) from the leaves of multiple plants and float them, adaxial side up, in a petri dish with sterile water overnight. This minimizes wounding responses.

  • Assay Preparation:

    • Transfer single leaf discs into the wells of a 96-well white plate, each containing 100 µL of sterile water.

    • Prepare the assay solution: Luminol (e.g., 200 µM final concentration) and HRP (e.g., 20 µg/mL final concentration).

    • Prepare the elicitor solution: flg22 at 2x the final desired concentration (e.g., 2 µM for a 1 µM final concentration).

  • Measurement:

    • Add 100 µL of the assay solution (Luminol + HRP) to each well.

    • Place the plate in a luminometer and measure background luminescence for 5-10 minutes.

    • Add 100 µL of the 2x flg22 elicitor solution (or water for control) to initiate the reaction.

    • Immediately begin measuring luminescence kinetically for 30-60 minutes.

  • Data Analysis: The data will be presented as relative light units (RLU) over time. A sharp peak in luminescence within minutes of adding flg22 indicates a robust ROS burst.[2]

Experimental Workflow and Logic

The following diagram illustrates the logical flow of an experiment designed to test flg22-induced SAR.

SAR_Workflow start Plant Growth (e.g., Arabidopsis, 4-5 weeks) treatment Local Leaf Treatment (Protocol 1) start->treatment mock Control Group (Mock Infiltration) treatment->mock flg22 Experimental Group (flg22 Infiltration) treatment->flg22 incubation SAR Induction Period (1-2 Days) mock->incubation flg22->incubation challenge Pathogen Challenge (Systemic Leaves) incubation->challenge data_collection Data Collection (3 Days Post-Infection) challenge->data_collection analysis Data Analysis (Quantify CFU/cm²) data_collection->analysis conclusion Conclusion: Assess SAR Induction analysis->conclusion

References

Application Notes and Protocols for flg22 Treatment in Arabidopsis Seedlings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to utilizing the bacterial elicitor peptide flg22 for studying plant innate immunity in the model organism Arabidopsis thaliana. The protocols detailed below cover seedling growth, flg22 treatment, and subsequent analysis of key defense responses.

Introduction

Flagellin, a primary component of bacterial flagella, is a potent Microbe-Associated Molecular Pattern (MAMP) that is recognized by the plant's innate immune system. A conserved 22-amino acid peptide from flagellin, flg22, is perceived by the FLAGELLIN-SENSING 2 (FLS2) receptor kinase in Arabidopsis.[1] This recognition event triggers a cascade of downstream signaling events, collectively known as Pattern-Triggered Immunity (PTI), which includes the production of reactive oxygen species (ROS), activation of Mitogen-Activated Protein Kinase (MAPK) cascades, and large-scale transcriptional reprogramming leading to enhanced resistance against pathogens.[2][3][4] The study of flg22-induced responses is a cornerstone of plant immunology research.

Data Presentation

Table 1: Commonly Used flg22 Concentrations for Various Assays
Assayflg22 ConcentrationReference(s)
ROS Burst100 nM - 1 µM[5][6][7]
MAPK Activation10 nM - 1 µM[8][9][10]
Gene Expression (qRT-PCR/RNA-seq)100 nM - 1 µM[11][12][13]
Seedling Growth Inhibition1 µM - 10 µM[3][14]
Table 2: Typical Timelines for flg22-Induced Responses
ResponsePeak Activity/Observation TimeReference(s)
ROS Burst5 - 20 minutes[2][15]
MAPK Activation5 - 30 minutes[2][8]
Defense Gene Expression30 minutes - 8 hours[11][12][13]
Seedling Growth Inhibition7 - 14 days[14]

Experimental Protocols

Protocol 1: Growth of Arabidopsis thaliana Seedlings for flg22 Treatment
  • Sterilization of Seeds:

    • Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol (B145695) and incubate for 5 minutes at room temperature.

    • Remove the ethanol and add 1 mL of 30% (v/v) commercial bleach containing a drop of Tween-20. Incubate for 10 minutes.

    • Wash the seeds 4-5 times with sterile distilled water.

  • Plating and Stratification:

    • Resuspend the sterilized seeds in 0.1% (w/v) sterile agar (B569324) solution.

    • Pipette the seeds onto solid Murashige and Skoog (MS) medium (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).

    • Seal the plates with breathable tape and wrap them in aluminum foil.

    • Incubate at 4°C for 2-3 days for stratification to synchronize germination.

  • Growth Conditions:

    • Transfer the plates to a growth chamber set at 22°C with a 16-hour light/8-hour dark photoperiod (80–100 µmol m⁻² s⁻¹).[16]

    • Grow seedlings for 10-14 days before proceeding with flg22 treatment. For liquid culture experiments, 5-day-old seedlings can be transferred to liquid MS medium.[14]

Protocol 2: flg22 Treatment
  • Preparation of flg22 Stock Solution:

    • Dissolve synthetic flg22 peptide in sterile distilled water to a stock concentration of 1 mM.

    • Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Treatment of Seedlings in Liquid Culture:

    • For assays like MAPK activation or gene expression, transfer 10-14 day old seedlings grown on solid MS medium to a 6-well plate containing liquid 0.5X MS medium. Allow them to acclimate for 24 hours.[11][16]

    • Prepare a working solution of flg22 in the liquid MS medium to the desired final concentration (e.g., 100 nM or 1 µM).

    • Replace the acclimation medium with the flg22-containing medium. For mock treatment, use medium without flg22.

    • Incubate for the desired duration (e.g., 15 minutes for MAPK activation, 1 hour for gene expression).

    • Harvest the seedlings, gently blot them dry with paper towels, and immediately freeze them in liquid nitrogen for subsequent analysis.

  • Treatment of Leaf Discs for ROS Burst Assay:

    • Use a 4 mm biopsy punch to collect leaf discs from 4-week-old Arabidopsis plants.[6]

    • Float the leaf discs, abaxial side up, in a 96-well white plate containing 100 µL of sterile distilled water per well.

    • Incubate overnight at room temperature to allow the wound response to subside.[6]

    • Just before the measurement, replace the water with 100 µL of a solution containing luminol (B1675438) (e.g., 34 µg/mL) and horseradish peroxidase (e.g., 20 µg/mL).[6]

    • Add flg22 to a final concentration of 100 nM and immediately start measuring luminescence in a plate reader.[5]

Protocol 3: Analysis of Downstream Responses
  • Reactive Oxygen Species (ROS) Burst Assay:

    • This assay is based on the luminol-dependent chemiluminescence reaction catalyzed by horseradish peroxidase in the presence of H₂O₂.[17]

    • As described in Protocol 2.3, measure the luminescence continuously for 30-60 minutes. The ROS burst is typically a rapid and transient response.[15]

  • MAPK Activation Assay (Western Blot):

    • Extract total protein from flg22-treated and mock-treated seedlings.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody that specifically recognizes the phosphorylated (active) forms of MAPKs (e.g., anti-p44/42 MAPK or anti-pERK1/2).

    • Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to detect the signal.

    • Activation of MPK3, MPK4, and MPK6 is typically observed within 5-15 minutes of flg22 treatment.[3][9]

  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from flg22-treated and mock-treated seedlings using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform quantitative real-time PCR using gene-specific primers for defense marker genes such as FRK1, WRKY29, or CYP81F2.

    • Normalize the expression levels to a reference gene (e.g., UBQ10 or ACTIN2).

    • Significant induction of these genes is typically observed within 30-60 minutes of flg22 treatment.[11][12]

Mandatory Visualizations

flg22_signaling_pathway flg22 flg22 FLS2 FLS2 flg22->FLS2 binds Receptor_Complex Receptor Complex (FLS2-BAK1) FLS2->Receptor_Complex BAK1 BAK1 BAK1->Receptor_Complex MAPKKK MAPKKK Receptor_Complex->MAPKKK activates ROS_Burst ROS Burst Receptor_Complex->ROS_Burst induces MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (MPK3/4/6) MAPKK->MAPK phosphorylates Gene_Expression Defense Gene Expression MAPK->Gene_Expression regulates PTI PTI (Pattern-Triggered Immunity) ROS_Burst->PTI Gene_Expression->PTI

Caption: Simplified flg22 signaling pathway in Arabidopsis.

experimental_workflow start Start: Seed Sterilization & Plating growth Seedling Growth (10-14 days) start->growth acclimation Acclimation in Liquid Medium (24h) growth->acclimation treatment flg22 Treatment acclimation->treatment ros ROS Burst Assay (5-20 min) treatment->ros mapk MAPK Activation (10-30 min) treatment->mapk gene Gene Expression (30-60 min) treatment->gene end Data Analysis ros->end mapk->end gene->end

Caption: General experimental workflow for flg22 treatment.

References

Optimal flg22 Concentration for Tomato Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of flg22, a well-characterized microbe-associated molecular pattern (MAMP), for inducing defense responses in tomato (Solanum lycopersicum) cell cultures and tissues. These guidelines are intended to assist researchers in the fields of plant biology, pathology, and drug discovery in designing and executing robust and reproducible experiments.

The flagellin-derived peptide flg22 is recognized by the tomato FLAGELLIN-SENSING 2 (FLS2) receptor, initiating a cascade of downstream signaling events that constitute pattern-triggered immunity (PTI).[1][2] Key PTI responses include the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and transcriptional reprogramming leading to the expression of defense-related genes.[1][2] The optimal flg22 concentration can vary depending on the specific tomato variety, tissue type, and the particular downstream response being measured.

Data Presentation: flg22 Concentration and Observed Responses in Tomato

The following tables summarize quantitative data from various studies on the effects of different flg22 concentrations on tomato. This information can serve as a guide for selecting a starting concentration range for your specific experimental setup.

Table 1: flg22 Concentration and Reactive Oxygen Species (ROS) Burst

flg22 ConcentrationPlant MaterialAssay TypeKey ObservationsReference
100 nMLeaf discsLuminol-based ROS assayInduced a significant ROS burst in various tomato accessions.[3][4]
1 µMLeaf discsLuminol-based ROS assayElicited a strong ROS burst.[5]
10 nM - 1 µMLeaf discsLuminol-based ROS assayCommonly reported range for inducing ROS burst in literature.[6]
100 nMRootsLuminol-based ROS assayElicited a stronger ROS burst compared to higher concentrations in some developmental zones.[5]

Table 2: flg22 Concentration and Gene Expression

flg22 ConcentrationPlant MaterialGenes of InterestKey ObservationsReference
1 µMSeedlingspFRK1::GUSInduced reporter gene expression, although lower than some other treatments.[7]
1 µMPlants (in light)Various defense genesRequired for rapid expression of approximately 30% of flg22-induced genes.[8]
Not specifiedLeavesFls3Induced gene expression.[2]

Table 3: flg22 Concentration and Seedling Growth Inhibition

flg22 ConcentrationPlant MaterialAssay DurationKey ObservationsReference
2.5 µMSeedlingsNot specifiedUsed to assess functional FLS2 constructs in a growth inhibition assay.[9]
Not specifiedSeedlings8-12 daysA common assay to measure PTI responses.[7][10]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow.

flg22_signaling_pathway cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Associates with BIK1 BIK1 BAK1->BIK1 Phosphorylates RBOH NADPH Oxidase (RBOH) BIK1->RBOH Activates MAPKKK MAPKKK BIK1->MAPKKK Activates ROS ROS Burst RBOH->ROS Produces MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates TFs Transcription Factors MAPK->TFs Activates Defense_Genes Defense Gene Expression TFs->Defense_Genes

Caption: flg22 signaling pathway in tomato cells.

experimental_workflow start Start: Prepare Tomato Cell Culture/Tissue prep_flg22 Prepare flg22 Stock Solution (e.g., 1 mM in sterile water) start->prep_flg22 dose_response Design Dose-Response Experiment (e.g., 10 nM, 100 nM, 1 µM, 5 µM, 10 µM) prep_flg22->dose_response treatment Treat Cells/Tissues with different flg22 concentrations dose_response->treatment incubation Incubate for a Defined Period (e.g., 30 min for ROS, 6h for gene expression) treatment->incubation measurement Measure Desired Response (ROS Burst, Gene Expression, etc.) incubation->measurement analysis Analyze Data and Plot Dose-Response Curve measurement->analysis optimal_conc Determine Optimal Concentration (e.g., EC50 or concentration for maximal response) analysis->optimal_conc end Proceed with Optimized Concentration for Further Experiments optimal_conc->end

References

Preparation and Storage of Flagellin 22 (flg22) Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flagellin 22 (flg22) is a synthetic 22-amino acid peptide corresponding to the most conserved N-terminal domain of bacterial flagellin.[1] It is a well-characterized pathogen-associated molecular pattern (PAMP) that is recognized by the pattern recognition receptor FLAGELLIN-SENSING 2 (FLS2) in plants, and by Toll-like receptor 5 (TLR5) in animals.[1] This recognition triggers a cascade of downstream signaling events, leading to the activation of innate immune responses.[1][2][3] Consequently, flg22 is widely utilized as a potent elicitor in plant defense studies and immunology research.[4][5][6]

These application notes provide detailed protocols for the preparation and storage of flg22 stock solutions to ensure their stability and efficacy for experimental use.

Data Presentation

Table 1: Properties of Flagellin 22
PropertyValueSource
Synonyms Flg22[7][8]
Molecular Formula C₉₃H₁₆₂N₃₂O₃₄[2][8]
Molecular Weight ~2272.5 g/mol [2][7][8]
Peptide Sequence QRLSTGSRINSAKDDAAGLQIA[4][7][8]
Appearance Lyophilized white to off-white solid/powder[2]
Table 2: Solubility of Flagellin 22
SolventSolubilitySource
Sterile, deionized water ≥ 1 mg/mL. Sonication is recommended.[2][4][7]
PBS (pH 7.2) ≥ 10 mg/mL[8]
Dimethylformamide (DMF) Soluble[2]
Table 3: Recommended Storage and Stability of Flagellin 22
FormStorage TemperatureStabilitySource
Lyophilized Powder -20°C≥ 3-4 years[4][6][8]
Stock Solution in Solvent -20°C or -80°CUp to 1 year at -80°C. Avoid multiple freeze-thaw cycles.[2][4][6]

Experimental Protocols

Protocol 1: Preparation of a 1 mM flg22 Stock Solution

This protocol describes the preparation of a 1 mM stock solution of flg22.

Materials:

  • Lyophilized flg22 peptide

  • Sterile, deionized water or sterile PBS (pH 7.2)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, low-retention pipette tips

Procedure:

  • Pre-equilibration: Before opening, bring the vial of lyophilized flg22 to room temperature to prevent condensation of moisture.

  • Reconstitution: Briefly centrifuge the vial to ensure the peptide powder is at the bottom. Add the appropriate volume of sterile water or PBS to the vial to achieve a 1 mM concentration. For example, for 1 mg of flg22 (MW ~2272.5), add 440 µL of solvent.

  • Solubilization: Gently vortex the solution to dissolve the peptide. If necessary, sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-protein-binding microcentrifuge tubes.[2]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[2][4][6]

Protocol 2: Preparation of Working Solutions

This protocol details the dilution of the stock solution to a typical working concentration. Working concentrations can vary from 100 pM to 100 nM depending on the specific application.[2]

Important Considerations:

Peptides are susceptible to binding to the surfaces of plastic and glass, which can lead to a significant loss of material at low concentrations.[2] To mitigate this, it is recommended to perform dilutions in an aqueous solution containing 0.05 M NaCl and 0.1 mg/mL of a carrier protein like hydrolyzed casein or bovine serum albumin (BSA).[2]

Materials:

  • 1 mM flg22 stock solution

  • Sterile, deionized water or appropriate buffer

  • 0.05 M NaCl (optional)

  • 0.1 mg/mL hydrolyzed casein or BSA (optional)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettes and sterile, low-retention pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 1 mM flg22 stock solution on ice.

  • Serial Dilution: Perform serial dilutions of the stock solution with sterile water or buffer to achieve the desired final working concentration.

    • Example for a 1 µM working solution: Dilute 1 µL of the 1 mM stock solution in 999 µL of sterile water or buffer.

    • For low concentrations (nM range): It is advisable to use a dilution buffer containing a carrier protein to prevent peptide loss.

  • Use: Use the freshly prepared working solution immediately for your experiments. It is recommended to prepare working solutions fresh for each experiment and not to store them.[5]

Mandatory Visualizations

Flg22 Signaling Pathway in Plants

flg22_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 BIK1 BIK1 BAK1->BIK1 Phosphorylation MAPKKK MAPKKK BIK1->MAPKKK Activation ROS ROS Burst BIK1->ROS Ca_influx Ca²⁺ Influx BIK1->Ca_influx MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription Immune Gene Expression MAPK->Transcription

Caption: Flg22 perception by FLS2 and BAK1 initiates a signaling cascade.

Experimental Workflow for flg22 Stock Solution Preparation

flg22_workflow start Start: Lyophilized flg22 equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial briefly equilibrate->centrifuge reconstitute Reconstitute in sterile water or PBS to 1 mM centrifuge->reconstitute dissolve Vortex/sonicate to dissolve completely reconstitute->dissolve aliquot Aliquot into low-protein-binding tubes for single use dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot on ice store->thaw For Experiment dilute Prepare working solution by serial dilution thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for preparing and storing flg22 stock solutions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting flg22-Induced ROS Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering a low or absent Reactive Oxygen Species (ROS) response after treating plant tissues with flg22.

Troubleshooting Guide: Low ROS Response

This guide addresses common issues that can lead to a weak or non-existent ROS burst in a question-and-answer format.

Q1: My flg22 treatment is not inducing a ROS burst. Where should I start troubleshooting?

A1: A complete lack of response is often due to a critical issue with one of the core components of the experiment. Systematically check the following:

  • Reagent Viability:

    • flg22 Peptide: Confirm the integrity and concentration of your flg22 stock. Has it been stored correctly? Is it the active form? Note that flg22 from some bacteria like Agrobacterium tumefaciens is inactive[1]. As a positive control, use a known active flg22 peptide, typically from Pseudomonas syringae[1].

    • Luminol (B1675438) and HRP: These are key components of the chemiluminescence assay. Ensure your luminol stock is not degraded (it can be sensitive to light and pH) and that the horseradish peroxidase (HRP) is active[2]. Prepare fresh working solutions for each experiment.

  • Plant Material:

    • Receptor Presence: The plant species or ecotype you are using must have a functional FLS2 receptor to recognize flg22[3][4]. For example, the Arabidopsis ecotype Ws (Wassilewskija) has a non-functional FLS2 and will not produce ROS in response to flg22[3]. Use a known responsive ecotype like Col-0 as a positive control[3].

    • Tissue Health: Use healthy, undamaged plant tissue. Stressed or senescent tissue may have a compromised immune response. Abiotic stresses like salt stress can also influence the ROS response[5].

  • Equipment Settings:

    • Luminometer: Ensure your plate reader is set to measure chemiluminescence (not fluorescence) and that the reading parameters (e.g., integration time) are appropriate. Relative Light Units (RLU) can vary between machines, so direct comparison of absolute values is difficult[6].

Q2: The ROS signal is very weak. How can I optimize the assay for a stronger signal?

A2: A weak signal suggests the assay is working but is suboptimal. Consider these factors:

  • flg22 Concentration: The concentration of flg22 is critical. While responses can be seen at concentrations as low as 10 nM, a range of 100 nM to 1 µM is commonly used to elicit a robust ROS burst[3][7][8]. It is essential to perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental conditions[6].

  • Plant Tissue Preparation:

    • Leaf Disks: Ensure leaf disks are of a uniform size to minimize variability between replicates[6]. Allow them to acclimate in water overnight in the 96-well plate. This helps reduce wounding-induced ROS and prepares the tissue for the elicitor treatment.

    • Cell Suspensions: If using cell suspensions, ensure the cells are in the correct growth phase and at an appropriate density[9].

  • Assay Components:

    • HRP Concentration: The activity of the HRP enzyme can impact signal strength. You may need to test a range of HRP concentrations to find the optimal level for your assay[2].

    • Luminol pH: Luminol is often dissolved in a weak base like KOH to prepare a stock solution, as it may not dissolve well in water[2]. However, the final pH of the reaction mixture should be buffered and optimized.

  • Timing of Measurement: The ROS burst is a transient event. Typically, a lag phase of 2-10 minutes is observed, with the peak response occurring around 15-20 minutes after flg22 addition[6]. Ensure your luminometer is measuring continuously during this window to capture the peak.

Q3: I see a high background signal in my negative control (water/buffer) wells. What could be the cause?

A3: High background chemiluminescence can mask the specific flg22-induced signal. Potential causes include:

  • Wounding Response: Cutting leaf disks causes a wounding response that can generate ROS. The overnight incubation in water is designed to let this response subside. Ensure this step is included.

  • Reagent Contamination or Degradation: Old or improperly stored luminol or HRP can lead to auto-oxidation and high background signal[2].

  • Light Exposure: Luminol is light-sensitive. Protect your reagents and assay plates from light as much as possible.

  • Media Components: If you are not using water, some components in your buffer or media, like phenol (B47542) red, can quench or interfere with the chemiluminescent signal[9].

Q4: The ROS response is inconsistent between replicates. How can I improve reproducibility?

A4: Variability is a common challenge. To improve consistency:

  • Uniform Plant Material: Use plants of the same age and grown under identical conditions. The developmental stage and even the time of day can affect the plant's immune readiness[10].

  • Consistent Tissue Sampling: Take leaf disks from the same leaf position on different plants. FLS2 expression can vary between different tissues and cell types[11].

  • Pipetting Accuracy: Ensure precise and consistent pipetting of all reagents, especially the small volumes of flg22 elicitor.

  • Sufficient Replicates: Use a sufficient number of biological and technical replicates (n ≥ 3 is recommended) to perform statistical analysis and identify outliers[6].

Frequently Asked Questions (FAQs)

Q: What is the mechanism of flg22-induced ROS production? A: The bacterial peptide flg22 is recognized by the plant's cell surface receptor FLS2 (FLAGELLIN-SENSING 2)[3][4]. Upon binding flg22, FLS2 forms a complex with a co-receptor, BAK1 (BRI1-ASSOCIATED KINASE 1)[12][13][14]. This initiates a phosphorylation cascade that activates a plasma membrane-localized enzyme called NADPH oxidase (also known as Respiratory Burst Oxidase Homolog or RBOH)[5][15]. RBOH transfers electrons from NADPH in the cytoplasm to extracellular oxygen, producing superoxide (B77818) radicals (O₂⁻). These are then rapidly converted to hydrogen peroxide (H₂O₂), which is a more stable ROS molecule. This rapid production of ROS is known as the "oxidative burst" and is a key early event in plant defense signaling[7][16].

Q: Why does the ROS response decrease after an initial stimulation with flg22? A: This phenomenon is known as desensitization. After binding to flg22, the FLS2 receptor is internalized into the cell via endocytosis and subsequently degraded[1][12][17][18]. This removal of the receptor from the cell surface renders the cell temporarily unable to respond to further flg22 stimulation[1][17][18]. This process is dose-dependent; higher initial concentrations of flg22 lead to more significant FLS2 degradation and a stronger desensitization[1][17].

Q: What is the role of Horseradish Peroxidase (HRP) in the luminol-based assay? A: In the luminol-based assay, the ROS produced by the plant cells (primarily H₂O₂) oxidizes luminol. This oxidation reaction produces light (chemiluminescence). HRP is a catalyst that greatly enhances this reaction, amplifying the light signal and increasing the sensitivity of the assay[19][20]. Without HRP, the light produced would be too weak to detect reliably with standard plate readers[9][19].

Q: Can I use fluorescent probes instead of a luminol-based assay? A: Yes, cell-permeable fluorescent probes like H2DCFDA can be used to detect intracellular ROS[21][22][23]. Upon entering the cell, H2DCFDA is deacetylated to a non-fluorescent form, which is then oxidized by ROS to the highly fluorescent DCF. The fluorescence intensity is proportional to the amount of ROS. However, it's important to be aware of potential artifacts, as these probes can be less specific and may even generate ROS themselves under certain conditions[23].

Data Presentation: Key Experimental Parameters

ParameterTypical ValuesPlant Species / SystemReference(s)
flg22 Concentration 10 nM - 1 µMArabidopsis thaliana[3][8]
100 nMArabidopsis thaliana[6][7]
1 µMArabidopsis thaliana[3][16]
Luminol Concentration 17 µg/mLArabidopsis thaliana[24]
25 - 200 µMIn vitro optimization[25]
HRP Concentration 10 µg/mLArabidopsis thaliana[24]
0.1 - 0.2 units/mLIn vitro optimization[25]
Peak ROS Response Time ~15 - 20 minutesArabidopsis thaliana[6]
Measurement Duration 20 - 60 minutesArabidopsis thaliana[6]

Experimental Protocol: Luminol-Based ROS Assay

This protocol is a standardized version for measuring flg22-induced ROS burst from Arabidopsis thaliana leaf disks.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • flg22 peptide stock solution (e.g., 100 µM)

  • Luminol (e.g., L-012)

  • Horseradish Peroxidase (HRP) (Type VI-A)

  • Sterile water

  • 96-well solid white plate

  • Forceps and cork borer (e.g., 4 mm diameter)

  • Luminometer (plate reader with chemiluminescence detection)

Procedure:

  • Preparation of Leaf Disks:

    • Using a cork borer and forceps, carefully cut uniform leaf disks from healthy leaves of 4-5 week old Arabidopsis plants.

    • Transfer one leaf disk into each well of a 96-well white plate.

    • Add 150-200 µL of sterile water to each well.

    • Incubate the plate overnight at room temperature in the dark to allow the wounding response to subside.

  • Preparation of Assay Solution:

    • On the day of the experiment, prepare the assay solution. For a final volume of 100 µL per well, the solution should contain:

      • Luminol (final concentration ~200 µM)

      • HRP (final concentration ~20 µg/mL)

    • Note: Prepare enough solution for all wells, including controls. Protect the solution from light.

  • Initiating the Assay:

    • Carefully remove the water from the wells containing the leaf disks.

    • Prepare your elicitor solution. To achieve a final concentration of 100 nM flg22 in 100 µL, you would add 1 µL of a 10 µM flg22 stock. For negative controls, prepare an equivalent volume of water.

    • Add the assay solution (containing luminol and HRP) to the wells.

    • Immediately add the flg22 elicitor or water (for controls) to the respective wells.

  • Measurement:

    • Immediately place the 96-well plate into the luminometer.

    • Set the luminometer to measure kinetic chemiluminescence. A typical setting is a 1-second read per well, with reads taken every 1-2 minutes for a total duration of 45-60 minutes[6][24].

    • Record the data as Relative Light Units (RLU) over time.

  • Data Analysis:

    • Subtract the background RLU values from the negative control wells from the flg22-treated wells.

    • Plot the RLU as a function of time to visualize the oxidative burst.

    • The total ROS production can be calculated by integrating the area under the curve.

Visualizations

Caption: flg22 signaling pathway leading to ROS production.

experimental_workflow A 1. Prepare Leaf Disks (4mm) B 2. Incubate Overnight in Water (in 96-well plate) A->B C 3. Remove Water B->C D 4. Add Assay Mix (Luminol + HRP) C->D E 5. Add Elicitor (flg22 or Water Control) D->E F 6. Measure Chemiluminescence (Kinetic Read for 60 min) E->F G 7. Analyze Data (Plot RLU vs. Time) F->G

Caption: Experimental workflow for the luminol-based ROS assay.

troubleshooting_workflow decision decision process process result result issue issue start Start: Low/No ROS Signal d1 Is there ANY signal (even if weak)? start->d1 d2 Check Critical Components d1->d2 No d3 Signal is Weak or Variable d1->d3 Yes p1 Use positive control plant (e.g., Col-0 for Arabidopsis). Check flg22 activity & concentration. Prepare fresh Luminol/HRP. d2->p1 i1 Issue with Receptor (e.g., fls2 mutant) or Core Pathway Component d2->i1 Still No Signal r1 Signal Restored p1->r1 p2 Optimize Assay Conditions: - Perform flg22 dose-response. - Check plant age/health. - Ensure uniform leaf disk size. - Increase replicate number. d3->p2 i2 Subtle Issue: - Inconsistent tissue quality - Suboptimal reagent concentration - High background noise d3->i2 Still Weak/Variable r2 Signal Improved p2->r2

Caption: Logical troubleshooting workflow for low ROS response.

References

flg22-induced FLS2 degradation and its experimental implications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the degradation of the FLS2 receptor induced by its ligand, flg22.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of flg22-induced FLS2 degradation?

A1: Upon binding of the bacterial flagellin-derived peptide flg22, the FLAGELLIN-SENSING 2 (FLS2) receptor forms a complex with its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[1][2][3][4][5] This association leads to the activation of the receptor complex via trans- and auto-phosphorylation.[1] Subsequently, activated FLS2 is ubiquitinated by the E3 ubiquitin ligases PUB12 and PUB13, which are recruited to the complex and phosphorylated by BAK1.[1][4][5] Ubiquitination marks FLS2 for endocytosis and subsequent degradation, primarily through the 26S proteasome pathway.[1] This process of ligand-induced degradation serves to attenuate the immune signal, preventing a continuous response to the stimulus.[2][6][7]

Q2: How quickly is FLS2 degraded after flg22 treatment?

A2: FLS2 degradation is a rapid process. A noticeable reduction in FLS2 protein levels can be observed within 30 to 60 minutes after treatment with flg22 in Arabidopsis.[2][6][8][7][9] The degradation is transient, and FLS2 protein levels can recover at later time points (greater than 2 hours) through de novo protein synthesis.[6][8][7]

Q3: What is the experimental significance of studying flg22-induced FLS2 degradation?

A3: Studying flg22-induced FLS2 degradation is crucial for understanding how plant immune responses are regulated. This process of receptor downregulation, known as homologous desensitization, prevents continuous activation of the immune system in the presence of a persistent stimulus.[2][6][8][7] Understanding the molecular players involved in FLS2 degradation can provide targets for engineering plants with enhanced disease resistance. Furthermore, this system serves as a model for receptor tyrosine kinase (RTK) signaling and downregulation in eukaryotes.

Troubleshooting Guides

Problem 1: No or weak FLS2 degradation observed after flg22 treatment in a Western blot.
Possible Cause Troubleshooting Step
Inactive flg22 peptide Test the activity of the flg22 peptide by performing a positive control experiment, such as measuring reactive oxygen species (ROS) production or MAPK activation, which are rapid responses to flg22.[2]
Insufficient flg22 concentration or treatment time Optimize the flg22 concentration and treatment duration. A typical starting point is 1 µM flg22 for 30-60 minutes.[10][9] Perform a time-course and dose-response experiment to determine the optimal conditions for your specific experimental system.
Issues with protein extraction or Western blotting Ensure complete protein extraction by using an appropriate lysis buffer with protease inhibitors. Verify equal protein loading by staining the membrane with Ponceau S before blocking.[11] Use a validated anti-FLS2 antibody at the recommended dilution. Include a positive control (e.g., lysate from a line overexpressing FLS2) and a negative control (e.g., lysate from an fls2 mutant). For general Western blot troubleshooting, refer to guides on issues like high background or non-specific bands.[11][12][13][14][15]
Plant material is not responsive Use healthy, appropriately aged plant material. For Arabidopsis, 12-day-old seedlings or leaves from 4-5 week-old plants are commonly used.[10][9] Ensure plants have not been stressed, as this can affect signaling pathways.
Problem 2: Inconsistent results in FLS2 ubiquitination assays.
Possible Cause Troubleshooting Step
Inefficient immunoprecipitation (IP) of FLS2 Optimize the IP protocol by adjusting antibody concentration, incubation time, and washing steps. Ensure the anti-FLS2 antibody is suitable for IP. Use a high-quality, epitope-tagged FLS2 line (e.g., FLS2-HA or FLS2-FLAG) for more efficient pulldown.
Low levels of ubiquitinated FLS2 Treat samples with the proteasome inhibitor MG132 (typically 50 µM for 1 hour before flg22 treatment) to allow for the accumulation of ubiquitinated FLS2.
Issues with detecting the ubiquitin signal Use a high-quality anti-ubiquitin antibody. For in vivo ubiquitination assays in protoplasts, co-transfect with a construct expressing tagged ubiquitin (e.g., FLAG-Ub) to enhance the signal.[16]

Quantitative Data Summary

ParameterValuePlant SystemReference
flg22 concentration for FLS2 degradation1 µM - 10 µMArabidopsis seedlings/leaves[10][9][17]
Time for significant FLS2 degradation30 - 60 minutesArabidopsis seedlings/leaves[9]
MG132 concentration to inhibit proteasomal degradation50 µMArabidopsis seedlings[10]
Cycloheximide (B1669411) (CHX) concentration for protein synthesis inhibition10 µMArabidopsis leaves[17]

Experimental Protocols

Protocol 1: Cycloheximide (CHX) Chase Assay for FLS2 Stability

This protocol is used to determine the half-life of the FLS2 protein by inhibiting new protein synthesis.[18][19][20][21][22]

  • Plant Material and Growth Conditions: Grow Arabidopsis seedlings on MS plates or in liquid culture for 12 days.

  • Cycloheximide Treatment: Prepare a stock solution of cycloheximide (CHX) in DMSO. Add CHX to the growth medium to a final concentration of 10 µM to inhibit protein synthesis.[17] Incubate for 1 hour.

  • flg22 Treatment: After the CHX pre-treatment, add flg22 to a final concentration of 1 µM.

  • Time-Course Sampling: Collect tissue samples at various time points after flg22 addition (e.g., 0, 15, 30, 60, 90, 120 minutes). Immediately freeze the samples in liquid nitrogen.

  • Protein Extraction: Grind the frozen tissue and extract total proteins using a suitable lysis buffer containing protease inhibitors.

  • Western Blot Analysis: Separate the protein extracts by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with an anti-FLS2 antibody. An antibody against a stable protein (e.g., actin or tubulin) should be used as a loading control.

  • Data Analysis: Quantify the FLS2 band intensity at each time point relative to the loading control. Plot the relative FLS2 abundance against time to determine the protein's half-life.

Protocol 2: Co-Immunoprecipitation (Co-IP) of FLS2 and PUB13

This protocol is used to verify the interaction between FLS2 and the E3 ligase PUB13 upon flg22 treatment.[23]

  • Plant Material: Use transgenic Arabidopsis plants expressing epitope-tagged versions of the proteins (e.g., FLS2-HA and PUB13-FLAG).

  • flg22 Treatment: Infiltrate leaves of 4-week-old plants with a solution of 1 µM flg22 or a mock solution (water). Collect samples after 10 minutes.

  • Protein Extraction: Homogenize the leaf tissue in IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, and protease inhibitors).

  • Immunoprecipitation:

    • Incubate the cleared protein lysate with anti-FLAG antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation to immunoprecipitate PUB13-FLAG.

    • Wash the beads several times with IP buffer to remove non-specific binding proteins.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated FLS2-HA and with an anti-FLAG antibody to confirm the immunoprecipitation of PUB13-FLAG.

Visualizations

FLS2_Degradation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Complex formation Phosphorylation1 P FLS2->Phosphorylation1 Ubiquitination Ub FLS2->Ubiquitination Endocytosis Endocytosis FLS2->Endocytosis BAK1->FLS2 Phosphorylation PUB12_13 PUB12/13 BAK1->PUB12_13 Phosphorylation & Recruitment Phosphorylation2 P BAK1->Phosphorylation2 PUB12_13->FLS2 Ubiquitination Proteasome 26S Proteasome Endocytosis->Proteasome Degradation

Caption: flg22-induced FLS2 signaling and degradation pathway.

Experimental_Workflow cluster_treatment Treatment cluster_analysis Analysis start Plant Material (e.g., Arabidopsis seedlings) treatment flg22 Treatment (e.g., 1 µM for 0-60 min) start->treatment extraction Protein Extraction treatment->extraction sds_page SDS-PAGE extraction->sds_page western_blot Western Blot sds_page->western_blot detection Detection with anti-FLS2 western_blot->detection quantification Quantification & Analysis detection->quantification

References

how to optimize flg22 concentration for different plant assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing flg22 peptide concentration in various plant assays.

Frequently Asked Questions (FAQs)

Q1: What is flg22 and why is its concentration critical?

A1: Flg22 is a 22-amino acid peptide derived from the N-terminus of bacterial flagellin. It is recognized by the plant pattern recognition receptor (PRR) FLS2 (FLAGELLIN-SENSING2), initiating Pattern-Triggered Immunity (PTI). The concentration of flg22 is critical because plant immune responses are dose-dependent. Too low a concentration may not elicit a measurable response, while an excessively high concentration can lead to receptor saturation, desensitization, or non-specific effects, complicating data interpretation.[1]

Q2: What is a typical concentration range for flg22 in plant assays?

A2: The optimal concentration varies significantly depending on the plant species, tissue type, age, and the specific assay being performed. Generally, concentrations for eliciting responses like Reactive Oxygen Species (ROS) burst or Mitogen-Activated Protein Kinase (MAPK) activation range from picomolar (pM) to low micromolar (µM).[2] For instance, ROS burst assays in Arabidopsis are often conducted using flg22 concentrations between 10 nM and 1 µM.[2][3]

Q3: How does the plant's sensitivity to flg22 change?

A3: Plant sensitivity can be influenced by several factors. The expression level of the FLS2 receptor, which can vary with developmental stage and environmental conditions, is a key determinant.[1] Additionally, prolonged exposure to flg22 can lead to ligand-induced degradation of FLS2, causing temporary desensitization of the tissue to subsequent treatments.[1][4] The time of day can also influence the magnitude of the defense response, with some studies showing that light is required for the full expression of certain flg22-induced defense genes.[5][6][7]

Q4: What are the most common assays used to measure the plant's response to flg22?

A4: Common assays include:

  • ROS Burst Assay: Measures the rapid production of extracellular reactive oxygen species using a luminol-based chemiluminescence assay.[3][8] This is an early and transient response, typically peaking within 5-15 minutes.

  • MAPK Activation Assay: Detects the phosphorylation of MAP kinases (e.g., MPK3, MPK4, MPK6 in Arabidopsis) via western blotting with phospho-specific antibodies or in-gel kinase assays.[9][10][11] Activation is usually observed within 5-15 minutes of flg22 treatment.

  • Defense Gene Expression Analysis: Quantifies the transcript levels of defense-related genes (e.g., FRK1, PR1) using quantitative real-time PCR (qRT-PCR).[7][12] This response occurs later, typically measured hours after elicitation.

  • Callose Deposition Assay: Visualizes the deposition of callose, a β-1,3-glucan polymer, at the cell wall, which serves as a physical barrier. This is a later response, often assessed 12-24 hours post-treatment.

Troubleshooting Guide

Problem 1: I am not observing any response after applying flg22.

Potential Cause Troubleshooting Step
Inactive flg22 Peptide Verify the integrity and activity of your flg22 stock. If possible, test it on a known responsive system (e.g., wild-type Arabidopsis thaliana Col-0). Prepare fresh dilutions from a concentrated stock for each experiment.
Insufficient flg22 Concentration The concentration may be too low for your specific plant species or assay. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal concentration.
Plant Material is Unresponsive The plant species or ecotype may lack a functional FLS2 receptor (e.g., Arabidopsis Ws-0 ecotype).[2] Use a positive control plant known to respond. Plant age and health are also critical; use healthy, unstressed plants at an appropriate developmental stage.
Assay Timing is Incorrect Responses to flg22 are transient. For ROS burst and MAPK activation, ensure you are measuring within the first 5-30 minutes. For gene expression, measure after several hours. Optimize your time course for your specific experimental system.
Technical Issue with Assay For ROS assays, ensure the luminol (B1675438) and peroxidase reagents are fresh and active. For western blots, check antibody quality and protein extraction/loading. Ensure the pH of your assay buffer is optimal for the reaction.[13]

Problem 2: The response is very weak or highly variable between replicates.

Potential Cause Troubleshooting Step
Suboptimal flg22 Concentration You may be on the very low end of the dose-response curve. Increase the concentration slightly.
Inconsistent Application Ensure uniform application of flg22 to all samples. For leaf disks, ensure they are fully submerged and of a consistent size.[3] For seedlings in liquid culture, ensure adequate mixing.
Plant Material Variability Use plants of the same age grown under highly controlled, consistent conditions (light, temperature, humidity). For leaf disk assays, avoid using leaves of different ages.
Overnight Incubation When using leaf disks, floating them on water overnight is a common practice that can reduce wounding responses and synchronize the cells, leading to more consistent results.[3]

Problem 3: The response appears saturated, even at my lowest concentration.

Potential Cause Troubleshooting Step
Concentration is Too High Your "lowest" concentration is still on the plateau of the dose-response curve. Perform a new dilution series starting from a much lower concentration (e.g., in the pM or low nM range).
Receptor Desensitization High concentrations of flg22 can lead to rapid FLS2 degradation, which can alter subsequent signaling.[1] This is particularly relevant in re-elicitation experiments.

Data Presentation: Typical flg22 Concentrations

The following table summarizes typical concentration ranges for flg22 in common plant assays. Note that these are starting points, and optimization is required for each experimental system.

Plant SpeciesAssay TypeTypical Concentration RangeKey Considerations
Arabidopsis thaliana ROS Burst10 nM - 1 µM[2][3]Response is rapid and transient.
Arabidopsis thaliana MAPK Activation10 nM - 100 nM[9][10]Typically peaks 5-15 minutes post-treatment.
Arabidopsis thaliana Defense Gene Expression100 nM - 1 µM[7][12]Measured 1-24 hours post-treatment.
Nicotiana benthamiana ROS Burst100 nM - 1 µMA common model for transient expression studies.
Tomato (Solanum lycopersicum) ROS Burst / ET Production~1 µM[14]Responses can be influenced by time of day.[14][15]
Turnip (Brassica rapa) ROS Burst10 nM - 100 nM[8]Shown to have a robust and consistent ROS response.[8]

Visualizations

Flg22 Signaling Pathway

This diagram illustrates the core signaling cascade initiated upon flg22 perception by the FLS2-BAK1 receptor complex.

FLS2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLS2 FLS2 BAK1 BAK1 FLS2->BAK1 Complex Formation BIK1 BIK1 BAK1->BIK1 Phosphorylation RBOHD RBOHD BIK1->RBOHD Activation MAPKKK MAPKKK BIK1->MAPKKK Activation ROS ROS Burst RBOHD->ROS MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (MPK3/6) MAPKK->MAPK Phosphorylation WRKYs WRKY TFs MAPK->WRKYs Activation DefenseGenes Defense Gene Expression WRKYs->DefenseGenes flg22 flg22 flg22->FLS2 Binding

Caption: Simplified flg22 signaling pathway via the FLS2/BAK1 receptor complex.

Experimental Workflow: Dose-Response Optimization

This workflow outlines the steps to determine the optimal flg22 concentration for a given assay.

Dose_Response_Workflow A 1. Prepare Plant Material (e.g., leaf disks, seedlings) B 2. Prepare Serial Dilutions of flg22 (e.g., 10 pM to 10 µM) A->B D 4. Apply Treatments to Plant Material B->D C 3. Include Controls (Water/Buffer Mock, Positive Control) C->D E 5. Incubate for Assay-Specific Time D->E F 6. Perform Assay (e.g., ROS, MAPK, qPCR) E->F G 7. Analyze Data & Plot Dose-Response Curve F->G H 8. Determine Optimal Concentration (e.g., EC50 or saturating dose) G->H

Caption: Workflow for optimizing flg22 concentration via a dose-response experiment.

Experimental Protocols

Protocol: Flg22-Induced ROS Burst Assay in Arabidopsis Leaf Disks

This protocol is adapted for a 96-well plate luminometer format.

Materials:

  • Arabidopsis thaliana plants (4-6 weeks old).

  • Flg22 peptide stock solution (e.g., 1 mM in sterile water).

  • Luminol stock solution (e.g., 30 mg/mL in DMSO).

  • Horseradish Peroxidase (HRP) stock solution (e.g., 1 mg/mL in sterile water).

  • Sterile water.

  • White, opaque 96-well microplate.

  • Cork borer (4 mm diameter).

  • Forceps.

  • Plate-reading luminometer with injectors.

Methodology:

  • Plant Preparation (Day 1):

    • Using a 4 mm cork borer, carefully cut leaf disks from healthy, mature leaves of 4-6 week old Arabidopsis plants.

    • Float the leaf disks, abaxial (bottom) side down, in a petri dish filled with sterile water.

    • Incubate overnight at room temperature in the dark to minimize wounding effects.[3]

  • Assay Preparation (Day 2):

    • Carefully transfer one leaf disk into each well of a white 96-well plate containing 100 µL of sterile water.

    • Allow the plate to equilibrate in the dark for at least 1 hour.[3]

    • Prepare the Assay Solution (2x concentration) . For a final volume of 100 µL per well, you will inject 100 µL of this 2x solution. A typical 2x solution contains:

      • 40 µM Luminol

      • 20 µg/mL HRP

      • 2x the desired final concentration of flg22 (e.g., 200 nM for a 100 nM final concentration).

    • Prepare a control assay solution containing luminol and HRP but no flg22.

  • Measurement:

    • Place the 96-well plate into the luminometer.

    • Program the luminometer to perform a kinetic read (measuring luminescence over time).

    • First, take 3-5 baseline readings (background) over 5-10 minutes.

    • Use the luminometer's injectors to add 100 µL of the 2x Assay Solution to each well.

    • Immediately begin measuring luminescence every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Subtract the average background luminescence from each reading.

    • Plot the relative luminescence units (RLU) over time for each treatment.

    • The "ROS burst" is the peak luminescence observed after flg22 elicitation. Compare the peak RLU between different flg22 concentrations and the mock control.

References

Technical Support Center: Overcoming flg22 Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering desensitization (also known as tolerance or refractoriness) in long-term experiments involving the bacterial elicitor peptide flg22.

Frequently Asked Questions (FAQs)

Q1: What is flg22 desensitization?

A1: Flg22 desensitization is a state where plant cells or tissues become temporarily unresponsive to subsequent flg22 stimulation after an initial exposure. This is a natural regulatory mechanism to prevent continuous and potentially damaging activation of the immune response.[1][2][3] This phenomenon is observed across various downstream responses, including reactive oxygen species (ROS) production, mitogen-activated protein kinase (MAPK) activation, and calcium influx.[2][3][4]

Q2: Why is my system unresponsive to a second flg22 treatment?

A2: The primary cause of unresponsiveness is the ligand-induced endocytosis and subsequent degradation of the FLS2 receptor.[2][5][6][7] Upon binding to flg22, the FLS2 receptor is internalized into vesicles and targeted for degradation, which removes it from the cell surface where it perceives the signal.[2][5][8] Within approximately one hour of the first treatment, the pool of available FLS2 receptors is significantly depleted, leading to a desensitized state.[2][7]

Q3: How can I overcome desensitization in my long-term experiment?

A3: Overcoming desensitization requires a "washout" and "recovery" period. After the initial treatment and measurement, the flg22 solution must be thoroughly removed, and the plant material must be allowed a recovery period in fresh medium. During this time, the cells resensitize by synthesizing new FLS2 receptors.[1][5][7] Full recovery and resensitization can take several hours.[7][9]

Q4: My secondary ROS burst is still weak even after a recovery period. What's wrong?

A4: There are several potential reasons for a persistently weak secondary response:

  • Insufficient Recovery Time: Resensitization requires de novo protein synthesis of the FLS2 receptor, which is a slow process.[1][5] A recovery period of less than 2-3 hours may be insufficient.[7][9]

  • Incomplete Washout: Residual flg22 from the primary treatment can continue to engage newly synthesized receptors, preventing a full recovery of sensitivity. Ensure the washout procedure is thorough.

  • General Cell Viability: Prolonged incubation or harsh experimental conditions can reduce the overall health and responsiveness of the tissue. Include viability controls where possible.

  • Assay-specific Issues: Ensure that the reagents for your secondary assay (e.g., luminol (B1675438) for ROS burst) have not degraded and that the detection instrument is functioning correctly.

Data Summary: Timeline of Desensitization & Resensitization

The following table summarizes the key cellular events following an initial flg22 treatment, providing a general timeline for experimental planning.

Time Post-Initial flg22 TreatmentFLS2 Receptor StatusSignaling CompetencyExperimental Recommendation
0 - 15 min Active at plasma membrane, phosphorylation initiated.[10][11]High. Peak ROS burst and MAPK activation.[12][13]Ideal window for measuring primary response.
20 - 60 min Significant ligand-induced endocytosis and degradation.[2][7]Very Low (Desensitized). Subsequent flg22 treatment will elicit little to no response.[2][7]Avoid re-elicitation during this period.
> 2 hours De novo synthesis begins to replenish FLS2 at the plasma membrane.[5][7]Recovering (Resensitizing). A partial response to flg22 may be restored.[7][9]Begin re-elicitation assays after at least 2-3 hours of recovery.
> 4 hours FLS2 protein levels continue to recover.High. System is largely resensitized and competent for a secondary response.Optimal window for secondary treatments in long-term studies.
Visual Guides and Workflows
Flg22 Signaling and Desensitization Pathway

The following diagram illustrates the primary flg22 signaling cascade and the key mechanism of desensitization via receptor endocytosis.

Caption: Flg22 signaling pathway leading to Pattern-Triggered Immunity (PTI) and desensitization.

Experimental Workflow: Re-Elicitation Assay

This workflow outlines the steps for a successful experiment to test for resensitization after an initial flg22 treatment.

reelicitation_workflow arrow arrow start Start: Plant tissue (e.g., leaf discs) in fresh medium treat1 Primary Elicitation: Add flg22 (e.g., 100 nM) start->treat1 measure1 Measure Primary Response (e.g., Peak ROS burst at 10-15 min) treat1->measure1 washout Washout Step: Remove flg22 solution, rinse thoroughly with fresh medium measure1->washout recover Recovery Period: Incubate in fresh medium (2-4 hours) washout->recover treat2 Secondary Elicitation: Re-apply flg22 recover->treat2 measure2 Measure Secondary Response treat2->measure2 compare Data Analysis: Compare Primary vs. Secondary Response measure2->compare end End compare->end

Caption: Workflow for a re-elicitation assay to overcome and test for flg22 desensitization.

Troubleshooting Logic for Weak Secondary Response

Use this decision tree to diagnose issues with your re-elicitation experiment.

troubleshooting_logic decision decision result result start Problem: Weak or absent secondary flg22 response q1 Was a washout step performed after the primary treatment? start->q1 q2 How long was the recovery period? q1->q2 Yes res1 Implement a thorough washout step. Rinse tissue multiple times with fresh, flg22-free medium. q1->res1 No q3 Did the primary response work as expected? q2->q3 >= 2 hours res3 The system is desensitized. This is the expected result for short recovery times (<1-2 hr). q2->res3 < 2 hours res4 Troubleshoot the primary assay: - Check reagent viability (e.g., luminol). - Verify instrument settings. - Confirm flg22 peptide activity. q3->res4 No res5 The issue is likely with the secondary assay execution. Repeat troubleshooting steps in res4 for the secondary measurement. q3->res5 Yes res2 Increase recovery time. Aim for at least 3-4 hours to allow for de novo FLS2 synthesis.

Caption: Troubleshooting decision tree for a weak secondary response in flg22 experiments.

Detailed Experimental Protocols
Protocol 1: Luminol-Based ROS Burst Re-Elicitation Assay

This protocol is adapted for use in a 96-well plate format to measure and compare primary and secondary ROS responses in Arabidopsis leaf discs.[14][15][16]

Materials:

  • Arabidopsis plants (4-5 weeks old)

  • Cork borer (4 mm diameter)

  • 96-well white luminometer plates

  • Sterile distilled water (SDW)

  • Flg22 peptide stock (100 µM)

  • Assay Buffer: 20 mM HEPES, pH 7.5

  • Luminol/Peroxidase Solution:

    • Luminol stock: 34 mg/mL in DMSO

    • Horseradish Peroxidase (HRP) stock: 20 mg/mL in water

    • Working solution (prepare fresh): 100 µM Luminol, 20 µg/mL HRP in Assay Buffer

Procedure:

  • Sample Preparation (Day 1):

    • Using the cork borer, cut leaf discs from healthy, mature Arabidopsis leaves, avoiding the midvein.

    • Float the leaf discs in a petri dish with SDW for at least 4 hours, or overnight, to allow wounding-related ROS to subside. Replace the water periodically.

    • Gently transfer one leaf disc into each well of a 96-well white plate containing 100 µL of SDW.

  • Primary Elicitation (Day 2):

    • Carefully replace the SDW in each well with 100 µL of Assay Buffer. Let the discs acclimate for 30-60 minutes.

    • Prepare the primary elicitation solution: flg22 diluted to 200 nM in the Luminol/Peroxidase working solution (this will be 100 nM final concentration). Prepare a control solution with no flg22.

    • Place the plate in a plate luminometer.

    • Set the reader to inject 100 µL of the elicitation solution and immediately begin kinetic readings (luminescence measurement every 1-2 minutes for 40-60 minutes).

    • Inject the flg22 or control solution and record the primary ROS burst.

  • Washout and Recovery:

    • After the primary measurement is complete, carefully remove the solution from each well using a multichannel pipette.

    • Wash the discs by adding 200 µL of fresh Assay Buffer, incubating for 10 minutes, and removing the buffer. Repeat this wash step at least 3 times.

    • After the final wash, add 100 µL of fresh Assay Buffer to each well and cover the plate.

    • Incubate the plate for the desired recovery period (e.g., 3 hours) under normal growth light conditions.

  • Secondary Elicitation:

    • Repeat Step 2 (Primary Elicitation) to measure the secondary ROS response.

  • Data Analysis:

    • Integrate the area under the curve for both the primary and secondary ROS bursts.

    • Express the secondary response as a percentage of the primary response to quantify the degree of resensitization.

Protocol 2: MAPK Activation Assay via Western Blot

This protocol describes how to detect the phosphorylation of MAPKs (e.g., MPK3/MPK6) as a marker for flg22 signaling.[9][11][17]

Materials:

  • Arabidopsis seedlings or leaf tissue

  • Liquid nitrogen

  • Protein Extraction Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM EDTA, 0.2% Triton X-100, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail.

  • Bradford reagent or similar for protein quantification.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane and Western blot transfer equipment.

  • Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in TBST.

  • Primary Antibodies:

    • Anti-phospho-p44/42 MAPK (recognizes activated, phosphorylated MAPKs).

    • Control antibody (e.g., Anti-MPK6 or Anti-Actin for loading control).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Treatment and Sample Collection:

    • Treat plant material (e.g., floating leaf strips) with 100 nM flg22 for a short duration (e.g., 15 minutes for peak activation).

    • For a re-elicitation experiment, perform the washout and recovery steps as described in Protocol 1 before the secondary 15-minute treatment.

    • Immediately blot the tissue dry, flash-freeze in liquid nitrogen, and store at -80°C.

  • Protein Extraction:

    • Grind the frozen tissue to a fine powder in liquid nitrogen.

    • Add ice-cold Protein Extraction Buffer and vortex thoroughly.

    • Centrifuge at >12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total protein extract).

  • Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a Bradford assay.

    • Normalize all samples to the same concentration with extraction buffer.

    • Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and run until separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary anti-phospho-MAPK antibody (diluted in blocking buffer as per manufacturer's instructions) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply ECL substrate and visualize the signal using a chemiluminescence imager.

    • (Optional) Strip the membrane and re-probe with a loading control antibody to confirm equal protein loading.

References

choosing the right control for flg22 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments involving the bacterial elicitor peptide, flg22.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for an flg22 experiment?

A1: Proper controls are critical for interpreting your flg22 experimental results.

  • Positive Controls:

    • Active flg22 peptide: A known, biologically active flg22 peptide should be used to ensure the experimental system is responsive.

    • Wild-type plants/cells: Use of wild-type organisms (e.g., Arabidopsis thaliana Col-0) that are known to respond to flg22 is essential to validate the assay.

  • Negative Controls:

    • Mock treatment: Treating your samples with the same buffer or solvent used to dissolve the flg22 peptide (e.g., sterile water or DMSO) is a fundamental negative control.[1]

    • Inactive flg22 peptide: A scrambled or mutated version of the flg22 peptide that is known to be inactive can be used to control for any non-specific effects of peptide treatment.[2][3][4] For instance, an flg22 peptide from Agrobacterium tumefaciens (flg22Atum) is often used as an inactive analog in Arabidopsis experiments.[2]

    • fls2 mutant: The fls2 mutant, which lacks the FLS2 receptor, is a crucial genetic negative control to demonstrate that the observed responses are specifically mediated by FLS2.[2][5][6]

Q2: My cells/plants are not responding to flg22 treatment. What are the possible reasons?

A2: A lack of response to flg22 can stem from several factors:

  • Inactive flg22 peptide: The flg22 peptide may have degraded. It is crucial to use a fresh or properly stored stock.

  • Tissue desensitization: Plant tissues can become desensitized to flg22 after an initial treatment, leading to a refractory period where they are unable to respond to subsequent elicitation.[3][7] This desensitization is linked to the ligand-induced degradation of the FLS2 receptor.[3][4]

  • Incorrect plant/cell line: Ensure you are using a plant species or cell line that is known to be responsive to flg22. For example, while Arabidopsis thaliana is highly sensitive, some plant species may have variations in their FLS2 receptor that affect flg22 recognition.

  • Experimental conditions: Factors such as light and temperature can influence the plant's response to flg22. For instance, the expression of some flg22-induced defense genes is light-dependent.[8][9]

Q3: I am observing a response in my negative control. What could be the cause?

A3: A response in your negative control can be due to:

  • Contamination: The most likely cause is contamination of your reagents or equipment with flg22 or other elicitors. It is essential to use dedicated lab supplies and sterile techniques. Notably, commercial peptide preparations can sometimes be contaminated with flg22.[10]

  • Mechanical stress: Physical handling of the plant tissue, such as cutting leaf discs, can induce a weak defense response.[11] It is recommended to allow the tissue to recover overnight in water before treatment.[11]

  • Non-specific peptide effects: In rare cases, a scrambled peptide might elicit a minor, non-specific response. Comparing the magnitude of the response to that of active flg22 is crucial.

Troubleshooting Guide

This guide addresses specific issues that may arise during common flg22-induced assays.

Issue Possible Cause Recommended Solution
No ROS burst detected Inactive flg22 peptide.Use a fresh, validated batch of flg22 peptide.
Plant tissue is not viable.Ensure plants are healthy and of the appropriate age (typically 4-6 weeks old for Arabidopsis leaf discs).[12]
Insufficient recovery time after cutting leaf discs.Allow leaf discs to float on sterile distilled water overnight to minimize wounding response.[11]
Issues with the detection reagents (luminol, HRP).Prepare fresh detection solution and ensure all components are active.
High background in ROS assay Contamination of water or reagents.Use fresh, high-purity water and sterile reagents.
Mechanical stress during sample preparation.Handle leaf discs gently and allow for an overnight recovery period.[11]
No MAPK phosphorylation Protein degradation during extraction.Use a protein extraction buffer with protease and phosphatase inhibitors and keep samples on ice.
Insufficient flg22 treatment time.MAPK activation is transient, typically peaking around 15 minutes after flg22 treatment.[11][13] Perform a time-course experiment to determine the optimal time point.
Low antibody quality.Use a validated antibody specific for phosphorylated MAPKs (e.g., anti-phospho-p44/42 MAPK).[13]
No induction of defense genes (qRT-PCR) Poor RNA quality.Ensure RNA is of high purity and integrity.
Inappropriate timing of sample collection.The expression of defense-related genes can be transient. Collect samples at multiple time points (e.g., 30 minutes, 1 hour, 3 hours) after flg22 treatment.[8][14]
Light conditions.Some flg22-induced genes require light for their expression.[8][9] Ensure your experimental setup has appropriate lighting if necessary.

Experimental Protocols

Flg22-Induced ROS Burst Assay

This protocol describes the measurement of reactive oxygen species (ROS) production in Arabidopsis thaliana leaf discs upon flg22 elicitation using a luminol-based chemiluminescence assay.[15][16]

Materials:

  • Arabidopsis thaliana plants (4-6 weeks old)

  • flg22 peptide (1 mM stock in sterile water)

  • Luminol (B1675438) (stock solution in DMSO)

  • Horseradish peroxidase (HRP) (stock solution in sterile water)

  • Sterile distilled water

  • 96-well white microplate

  • Cork borer (4 mm diameter)

  • Luminometer

Procedure:

  • Sample Preparation:

    • Using a 4 mm cork borer, cut leaf discs from healthy, fully expanded leaves of Arabidopsis plants.

    • Float the leaf discs on sterile distilled water in a petri dish or a 96-well plate.

    • Incubate overnight in the dark at room temperature to allow the wounding response to subside.[11]

  • Assay Setup:

    • On the day of the experiment, carefully transfer one leaf disc into each well of a 96-well white microplate containing 100 µL of sterile distilled water.

  • Elicitation and Measurement:

    • Prepare the elicitation solution containing luminol (final concentration 100 µM), HRP (final concentration 10 µg/mL), and flg22 (final concentration 100 nM) in sterile distilled water.[12][15]

    • Just before measurement, replace the water in each well with 100 µL of the elicitation solution.

    • Immediately place the plate in a luminometer and measure luminescence every 1-2 minutes for a duration of 40-60 minutes.[12][15]

  • Data Analysis:

    • The data is typically presented as relative light units (RLU) over time.

Flg22-Induced MAPK Activation Assay

This protocol details the detection of mitogen-activated protein kinase (MAPK) phosphorylation in Arabidopsis thaliana seedlings following flg22 treatment via Western blotting.[11][13][17]

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old)

  • flg22 peptide (1 mM stock in sterile water)

  • Liquid ½ MS medium

  • Protein extraction buffer (e.g., containing Tris-HCl, glycerol, SDS, DTT, and protease/phosphatase inhibitors)

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Seedling Growth and Treatment:

    • Grow Arabidopsis seedlings on ½ MS plates for 10 days.

    • Transfer seedlings into a six-well plate containing liquid ½ MS medium and allow them to acclimate for 24 hours.[17]

    • Treat the seedlings with flg22 at a final concentration of 100 nM to 1 µM.[13] For a time-course experiment, harvest seedlings at 0, 5, 15, and 30 minutes post-treatment.

    • Immediately freeze the harvested seedlings in liquid nitrogen.

  • Protein Extraction:

    • Grind the frozen seedlings to a fine powder.

    • Add protein extraction buffer, vortex, and centrifuge to pellet cell debris.

    • Collect the supernatant containing the total protein extract.

  • Western Blotting:

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-phospho-p44/42 MAPK antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

Flg22-Induced Gene Expression Analysis (qRT-PCR)

This protocol outlines the analysis of defense-related gene expression in Arabidopsis thaliana seedlings in response to flg22 treatment using quantitative real-time PCR.[8][18]

Materials:

  • Arabidopsis thaliana seedlings

  • flg22 peptide (1 mM stock in sterile water)

  • Liquid ½ MS medium

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for target genes (e.g., FRK1, WRKY29) and a reference gene (e.g., UBQ10)

Procedure:

  • Seedling Treatment and Sample Collection:

    • Grow and acclimate seedlings as described in the MAPK activation assay protocol.

    • Treat seedlings with flg22 (e.g., 1 µM).

    • Harvest seedlings at desired time points (e.g., 0, 30, 60, 180 minutes) and immediately freeze in liquid nitrogen.[8][14]

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen seedlings using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize first-strand cDNA from the total RNA.

  • Quantitative Real-Time PCR:

    • Set up qPCR reactions using the cDNA, gene-specific primers, and a qPCR master mix.

    • Perform the qPCR analysis on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Visualizations

flg22_signaling_pathway cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Recruitment BIK1 BIK1 FLS2->BIK1 Phosphorylation BAK1->BIK1 Phosphorylation MAPKKK MAPKKK BIK1->MAPKKK Activation RBOHD RBOHD BIK1->RBOHD Phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (MPK3/6) MAPKK->MAPK Phosphorylation Genes Defense Gene Expression MAPK->Genes ROS ROS Burst RBOHD->ROS

Caption: Simplified flg22 signaling pathway in Arabidopsis.

ros_burst_workflow start Start: Healthy Arabidopsis Plants prep Prepare 4mm leaf discs start->prep recover Overnight recovery in sterile water prep->recover setup Transfer to 96-well plate with water recover->setup add_reagents Replace water with elicitation solution setup->add_reagents prepare_reagents Prepare elicitation solution: luminol + HRP + flg22 prepare_reagents->add_reagents measure Measure luminescence in luminometer add_reagents->measure end End: Analyze RLU vs. Time data measure->end

Caption: Experimental workflow for the flg22-induced ROS burst assay.

troubleshooting_logic start Experiment Start: Treat with flg22 check_response Is a response observed? start->check_response check_neg_control Is a response seen in the negative control? check_response->check_neg_control Yes troubleshoot_no_response Troubleshoot: - Check flg22 activity - Verify plant responsiveness - Check for desensitization check_response->troubleshoot_no_response No success Experiment Successful check_neg_control->success No troubleshoot_pos_neg Troubleshoot: - Check for contamination - Evaluate wounding response check_neg_control->troubleshoot_pos_neg Yes

References

Technical Support Center: Impact of Light Conditions on flg22-Induced Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with flg22-induced response experiments under varying light conditions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a significantly weaker or absent flg22-induced defense gene expression when my Arabidopsis seedlings are kept in the dark?

A1: This is an expected outcome. A substantial portion of the rapid defense gene induction by flg22 is light-dependent. Whole-transcriptome analysis has shown that approximately 30% of genes strongly induced by flg22 require light for their rapid expression.[1][2] Key signaling molecules and transcription factors involved in the defense response are affected by light availability. Furthermore, light is essential for the flg22-induced accumulation of salicylic (B10762653) acid (SA), a critical defense hormone.[1][2][3] Therefore, performing the experiment in the dark will naturally lead to a diminished transcriptional response.

Troubleshooting Steps:

  • Ensure adequate light exposure: For robust induction of defense genes, ensure your plants are exposed to light before and during flg22 treatment.

  • Consider the timing of your experiment: Plant responses to flg22 can be influenced by the time of day (daytime vs. nighttime).[4] Standardize the time of day for your treatments to ensure reproducibility.

  • Check expression of light-independent genes: As a positive control, you can measure the expression of flg22-induced genes that are known to be light-independent.

Q2: My flg22-induced Reactive Oxygen Species (ROS) burst is inconsistent or lower than expected. Could light conditions be the cause?

A2: Yes, light conditions can significantly impact the flg22-induced ROS burst. The production of ROS is an early response to flg22 and is known to be influenced by the metabolic state of the plant, which is directly affected by light. In tomato plants, for instance, the production of hydrogen peroxide and nitric oxide in response to flg22 is higher in the light period compared to at night.[4] The activity of NADPH oxidases, key enzymes responsible for PAMP-triggered ROS production, can be modulated by light.[4]

Troubleshooting Steps:

  • Standardize light pre-treatment: Before starting your ROS assay, ensure all plant material (e.g., leaf discs) has been acclimated under consistent light conditions. A common practice is to float leaf discs on water under continuous light overnight to reduce wounding response.[5]

  • Control for daytime effects: Be aware that the timing of the flg22 treatment during the day can influence the magnitude of the ROS burst.[4]

  • Use appropriate controls: Always include a mock treatment (e.g., water or buffer) to establish a baseline for ROS production under your specific light conditions.

Q3: I am not observing flg22-induced stomatal closure in my experiments. What are the potential reasons related to light?

A3: Light is a primary signal inducing stomatal opening. The flg22 signaling pathway, which promotes stomatal closure, acts in opposition to the light-induced opening signal. Therefore, the effect of flg22 on stomatal aperture is a result of the interplay between these two signaling pathways. It has been shown that flg22 not only induces stomatal closure but also inhibits light-induced stomatal opening.[6] If the light stimulus is too strong, it may override the flg22-induced closure response.

Troubleshooting Steps:

  • Optimize light intensity: The intensity of light used to induce stomatal opening can affect the outcome of the flg22 treatment. You may need to perform a dose-response experiment with varying light intensities to find a condition where flg22-induced closure is observable.

  • Pre-treatment conditions: Ensure that stomata are open before applying flg22. This is typically achieved by pre-incubating epidermal peels under light for a sufficient amount of time (e.g., 2 hours).[7]

  • Consider the plant's circadian rhythm: Stomatal responses are under circadian control. Conducting experiments at the same time each day will minimize variability.

Q4: My results for flg22-induced MAPK activation are variable. Can light conditions play a role?

A4: While the direct effect of light on the phosphorylation of MAP kinases in response to flg22 is less documented than for gene expression or ROS burst, the overall cellular signaling state is influenced by light. Since MAPK activation is an early and transient event in the flg22 signaling cascade, any factor affecting the initial perception of flg22 or the downstream signaling components could potentially lead to variability.[5][8]

Troubleshooting Steps:

  • Consistent light environment: Maintain a consistent light environment for your plants prior to and during the experiment to ensure a uniform physiological state.

  • Time course analysis: MAPK activation is rapid and transient, typically peaking within 10-15 minutes after flg22 elicitation.[5] Perform a detailed time-course experiment to capture the peak activation and ensure you are not missing it due to slight variations in timing.

  • Protein loading controls: Use a reliable protein loading control (e.g., total MAPK or a housekeeping protein) in your Western blot analysis to ensure that any observed differences are due to changes in phosphorylation and not variations in protein loading.

Quantitative Data Summary

Table 1: Effect of Light on flg22-Induced Defense Gene Expression in Arabidopsis thaliana

GeneTreatmentFold Change (Light)Fold Change (Dark)Reference
WRKY29flg22 (30 min)~15~5[9]
FRK1flg22 (30 min)~12~2[9]
CYP81F2flg22 (30 min)~10~3[9]

Table 2: Impact of Light on flg22-Induced Responses in Tomato

ResponseConditionObservationReference
H₂O₂ Production LightInduced by flg22[4]
DarkLower induction compared to light[4]
NO Production LightInduced by flg22[4]
DarkLower induction compared to light[4]
Stomatal Aperture Lightflg22 induces closure[4]
DarkNo significant flg22-induced closure[4]
Defense Hormone (SA, JA, ET) Levels LightElevated by flg22[4]
DarkNo significant change[4]

Experimental Protocols

1. Measurement of flg22-Induced ROS Burst

This protocol is adapted from standard luminol-based assays used to measure extracellular ROS production.[10][11][12]

  • Plant Material: Use leaf discs from 4-5 week old Arabidopsis or other plants of interest.

  • Procedure:

    • Excise leaf discs (e.g., 4 mm diameter) and float them on sterile water in a petri dish. To minimize wounding effects, incubate overnight under continuous light.

    • On the day of the experiment, transfer individual leaf discs to a 96-well white microplate, each well containing 100 µL of sterile water.

    • Prepare the assay solution containing luminol (B1675438) (e.g., 20 µM) and horseradish peroxidase (HRP) (e.g., 10 µg/mL).

    • Just before measurement, replace the water in each well with 100 µL of the assay solution.

    • Measure the background luminescence for a few cycles using a plate reader.

    • Add 100 µL of flg22 solution (final concentration typically 100 nM to 1 µM) or a mock solution to the wells.

    • Immediately start measuring the chemiluminescence over time (e.g., every 1-2 minutes for at least 30-60 minutes).

  • Data Analysis: The data is typically presented as relative light units (RLU) over time.

2. Stomatal Aperture Measurement

This protocol is based on methods to assess stomatal responses on epidermal peels.[6][7]

  • Plant Material: Use fully expanded leaves from well-watered plants.

  • Procedure:

    • Prepare epidermal peels from the abaxial side of the leaf.

    • Float the peels in a buffer (e.g., MES-KCl) in a petri dish.

    • To induce stomatal opening, incubate the peels under light (e.g., 150 µmol m⁻² s⁻¹) for 2-3 hours.

    • After the light incubation, transfer the peels to a solution containing the desired concentration of flg22 (e.g., 5 µM) or a mock solution and incubate for an additional 1-2 hours under the same light conditions.

    • Mount the epidermal peels on a microscope slide and observe under a microscope.

    • Capture images of multiple stomata for each treatment.

  • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore. The stomatal aperture is typically expressed as the ratio of width to length.

Visualizations

flg22_signaling_light_dependence cluster_light Light Conditions cluster_flg22 flg22 Perception cluster_response Downstream Responses Light Light Photosynthesis Photosynthesis Light->Photosynthesis Gene Expression Gene Expression Light->Gene Expression Required for subset of genes Stomatal Closure Stomatal Closure Light->Stomatal Closure Antagonizes ROS Burst ROS Burst Photosynthesis->ROS Burst Modulates SA Accumulation SA Accumulation Photosynthesis->SA Accumulation Required for flg22 flg22 FLS2/BAK1 FLS2/BAK1 flg22->FLS2/BAK1 Binding MAPK Cascade MAPK Cascade FLS2/BAK1->MAPK Cascade FLS2/BAK1->ROS Burst MAPK Cascade->Gene Expression ROS Burst->Stomatal Closure SA Accumulation->Gene Expression

Caption: flg22 signaling pathway and its modulation by light.

ros_assay_workflow A Prepare leaf discs B Overnight incubation in water under light A->B C Transfer to 96-well plate B->C D Add luminol/HRP assay solution C->D E Measure background luminescence D->E F Add flg22 or mock solution E->F G Measure luminescence over time F->G H Data analysis (RLU vs. time) G->H

Caption: Experimental workflow for flg22-induced ROS burst assay.

stomatal_assay_workflow A Prepare epidermal peels B Incubate under light to open stomata (2-3h) A->B C Treat with flg22 or mock solution (1-2h) B->C D Microscopy and image capture C->D E Measure stomatal aperture (ImageJ) D->E F Data analysis E->F

Caption: Experimental workflow for stomatal aperture measurement.

References

minimizing wounding response during flg22 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the confounding effects of wounding responses during flg22 treatment experiments.

Frequently Asked Questions (FAQs)

Q1: My mock-treated (water-infiltrated) control plants are showing a significant induction of defense-related genes. What could be the cause?

A1: This is a common issue and is often due to the mechanical stress of infiltration itself, which triggers a wound response. The plant's response to wounding can overlap with its response to flg22, leading to high background signal in controls. Wounding can induce the expression of various defense-related genes, including those involved in jasmonate and ethylene (B1197577) signaling pathways[1].

Q2: How can I minimize the wounding response when applying flg22?

A2: The method of application is critical. Syringe infiltration, while ensuring delivery of flg22 to the apoplast, inevitably causes wounding[2]. Consider these alternatives and controls:

  • Floating Leaf Discs: After cutting leaf discs, float them on sterile water overnight in continuous light. This allows the initial wounding response from the cutting to subside before flg22 treatment[3][4].

  • Spray Application: Spraying flg22 solution onto the leaf surface can be a less invasive method, though delivery to the active sites might be less efficient than infiltration[5].

  • Appropriate Controls: Always include a mock treatment (e.g., water or buffer infiltration) to quantify the level of the wounding response. To account for the wounding effect from syringe pressure infiltration, infiltrate H2O into the leaves of control plants[2].

Q3: Are there specific molecular markers I can use to distinguish between a wounding response and a genuine flg22-induced immune response?

A3: Yes, while there is an overlap, some genes are more specifically or strongly induced by flg22 compared to wounding. For example, in Arabidopsis, the expression of PR1 (Pathogenesis-Related 1) is substantially induced by flg22 but is not as strongly induced by mechanical wounding alone[6]. Conversely, some genes related to the jasmonate pathway are strongly induced by wounding[7]. A time-course experiment can also be informative, as the kinetics of gene expression can differ between the two stimuli[8][9].

Q4: I am seeing significant callose deposition in my control samples. Is this normal?

A4: Yes, callose deposition can be triggered by wounding in addition to PAMPs like flg22[10]. Infiltration of leaves can cause mechanical stress that leads to callose formation[6]. Therefore, it is crucial to compare the level of callose deposition in your flg22-treated samples to that in your mock-infiltrated controls to determine the net flg22-specific response.

Q5: How long should I wait after wounding (e.g., cutting leaf discs) before starting my flg22 treatment?

A5: It is recommended to allow the initial, rapid wounding response to subside. Floating leaf discs on sterile water overnight (approximately 12-16 hours) is a common practice to reduce the background wounding response before elicitor treatment[3][4]. The expression of many early wound-response genes peaks within the first few hours and then declines[9].

Troubleshooting Guides

Issue 1: High Background in Reactive Oxygen Species (ROS) Assays
  • Problem: The luminol-based ROS assay shows a high signal in mock-treated (e.g., water-infiltrated) leaf discs, making it difficult to discern the flg22-specific response.

  • Possible Cause: The initial cutting of the leaf discs and any subsequent handling can induce a significant oxidative burst due to wounding.

  • Troubleshooting Steps:

    • Resting Period: After preparing leaf discs, float them on sterile distilled water for at least 2 hours, or preferably overnight, to allow the wound-induced ROS to dissipate before adding the assay solution and flg22[3][4].

    • Gentle Handling: Handle the leaf discs gently with forceps to minimize further mechanical stress.

    • Optimize Probe Concentration: Titrate the concentration of luminol (B1675438) and horseradish peroxidase (HRP) to find the optimal balance between signal and background.

    • Run Controls: Always include a "no treatment" control (leaf discs in assay solution without flg22 or water infiltration) to establish a baseline for background luminescence.

Issue 2: Inconsistent Gene Expression Results
  • Problem: High variability in the expression of flg22-responsive genes between biological replicates.

  • Possible Cause: Inconsistent wounding during the application of flg22, especially when using syringe infiltration.

  • Troubleshooting Steps:

    • Standardize Infiltration: If using syringe infiltration, apply gentle and consistent pressure. Infiltrate the entire leaf area uniformly. It is recommended to use a 1 ml blunt-end needleless syringe and fill it to about 0.5-0.6 ml for better control[2].

    • Use a Less Invasive Method: Consider switching to a spray application or a seedling flooding assay to reduce the physical damage to the tissue[5].

    • Increase Sample Size: Pool tissue from multiple plants for each biological replicate to average out variations in individual plant responses.

    • Wounding Control: Meticulously perform a water infiltration control for every experiment to accurately assess the contribution of the wounding response to your gene expression data.

Data Presentation

Table 1: Comparison of Gene Expression in Response to flg22 and Wounding in Arabidopsis thaliana

Gene MarkerTypical Response to flg22 (1 µM)Typical Response to Mechanical WoundingKey Signaling PathwayReference(s)
FRK1 (FLG22-INDUCED RECEPTOR-LIKE KINASE 1)Strong, rapid inductionWeak or no inductionPAMP-Triggered Immunity (PTI)[6]
WRKY29Strong, rapid inductionModerate inductionPTI[6]
PR1 (PATHOGENESIS-RELATED 1)Strong induction (later time points, e.g., 12-24h)Weak or variable inductionSalicylic Acid (SA)[6]
VSP2 (VEGETATIVE STORAGE PROTEIN 2)Weak or no inductionStrong inductionJasmonic Acid (JA)[7]
PDF1.2 (PLANT DEFENSIN 1.2)Weak or no inductionStrong inductionJasmonic Acid (JA)/Ethylene (ET)[1]

Table 2: Callose Deposition in Response to Different Elicitation Methods

Treatment MethodElicitorCallose DepositionNotesReference(s)
Leaf Submergenceflg22 (1 µM)YesMinimal wounding.[6]
Leaf SubmergenceOligogalacturonides (OGs)NoOGs may require a co-stimulus like wounding.[6]
Syringe Infiltrationflg22 (1 µM)YesWounding from infiltration contributes to callose deposition.[6]
Syringe InfiltrationOligogalacturonides (OGs)YesWounding from infiltration likely enables OG-induced callose.[6]
Mechanical WoundingNoneYesPhysical damage alone is sufficient to induce callose.[11]

Experimental Protocols

Protocol 1: flg22-Induced ROS Burst in Arabidopsis Leaf Discs
  • Plant Material: Use leaves from 4-5 week-old Arabidopsis thaliana plants.

  • Leaf Disc Preparation: Use a 4 mm biopsy punch to excise leaf discs, avoiding the midvein.

  • Resting Phase: Float the leaf discs abaxial side up in a petri dish containing sterile distilled water. Incubate overnight at room temperature under continuous light to minimize the initial wounding response[3][4].

  • Assay Preparation: The next day, transfer individual leaf discs to a 96-well white plate, with each well containing 100 µL of assay solution (e.g., 20 µM L-012, 1 µg/mL horseradish peroxidase in sterile water).

  • Background Measurement: Measure luminescence for 10-15 minutes to establish a stable baseline.

  • Elicitation: Add 100 µL of flg22 solution to a final concentration of 100 nM. For the mock control, add 100 µL of sterile water.

  • Measurement: Immediately begin measuring luminescence in a plate reader every 1-2 minutes for at least 30-60 minutes.

Protocol 2: Analysis of flg22-Induced Gene Expression
  • Plant Material: Use 10-14 day old Arabidopsis seedlings grown on sterile MS medium or leaves from 4-5 week-old soil-grown plants.

  • Treatment Application:

    • Seedling Assay: Flood the MS plate with a 1 µM flg22 solution or sterile water (mock).

    • Infiltration Assay: Gently infiltrate the abaxial side of the leaf with a 1 µM flg22 solution or sterile water using a 1 mL needleless syringe[2]. Ensure the entire leaf is infiltrated.

  • Time Course: Harvest plant material at various time points after treatment (e.g., 0, 30 min, 1h, 3h, 6h). Flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction and qRT-PCR:

    • Extract total RNA from the harvested tissue using a standard protocol or commercial kit.

    • Synthesize cDNA using a reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for your genes of interest and a reference gene (e.g., ACTIN2 or UBQ10).

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the mock-treated control at each time point.

Mandatory Visualizations

flg22_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Complex Formation BIK1 BIK1 BAK1->BIK1 Phosphorylation MAPKKK MAPKKK BIK1->MAPKKK RBOHD RBOHD BIK1->RBOHD Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation Cascade MAPK MAPK (MPK3/6) MAPKK->MAPK PTI PTI Gene Expression MAPK->PTI ROS ROS Burst RBOHD->ROS

Caption: Simplified flg22 signaling pathway leading to PTI.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Excise Leaf Discs B Float on Water Overnight (Wound Response Subsides) A->B C1 Mock Control (Water/Buffer) B->C1 C2 flg22 Treatment B->C2 D1 ROS Assay C1->D1 D2 Gene Expression (qRT-PCR) C1->D2 D3 Callose Staining C1->D3 C2->D1 C2->D2 C2->D3 E Compare flg22 vs. Mock (Isolate flg22-specific response) D1->E D2->E D3->E

Caption: Experimental workflow for minimizing wounding response.

logical_relationship Wounding Mechanical Stress (e.g., Infiltration) JA_ET JA/ET Signaling Wounding->JA_ET flg22 flg22 Perception SA SA Signaling flg22->SA PTI Early PTI Signaling (e.g., MAPK activation) flg22->PTI Shared_Response Shared Response (e.g., some defense genes, callose) JA_ET->Shared_Response Wound_Response Wound-Specific Response (e.g., VSP2) JA_ET->Wound_Response Specific_Response flg22-Specific Response (e.g., PR1, FRK1) SA->Specific_Response PTI->Shared_Response PTI->Specific_Response

Caption: Overlap between wounding and flg22 signaling.

References

Validation & Comparative

Validating FLS2-Dependent Responses to flg22: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods used to validate the perception of the bacterial flagellin-derived peptide, flg22, by the pattern recognition receptor FLS2 (FLAGELLIN-SENSING2) in plants. Understanding these validation techniques is crucial for dissecting plant immune signaling and for the development of novel disease resistance strategies.

Comparative Analysis of Validation Assays

The activation of FLS2 by flg22 triggers a cascade of downstream responses, each of which can be measured to validate the receptor's function. The choice of assay often depends on the specific research question, available equipment, and desired throughput. Below is a summary of commonly used methods with their respective advantages and disadvantages.

AssayPrincipleThroughputKey AdvantagesKey DisadvantagesTypical flg22 Concentration
Reactive Oxygen Species (ROS) Burst Assay Measures the rapid, transient production of extracellular ROS via a luminol-based chemiluminescence reaction following flg22 treatment.[1][2][3]HighRapid and sensitive, providing a real-time readout of an early signaling event.[2] Easily adaptable to a 96-well plate format.[1][4]Transient signal requires immediate measurement after elicitation. Can be sensitive to handling and leaf disc quality.100 nM - 1 µM[1][5]
MAP Kinase (MAPK) Activation Assay Detects the phosphorylation of specific MAP kinases (e.g., MPK3, MPK6) downstream of FLS2 activation using immunoblotting with phospho-specific antibodies or in-gel kinase assays.[6][7][8][9][10]Low to MediumProvides a direct measure of a key signaling cascade activation.[8][9] Can be used to confirm downstream signaling integrity.Requires protein extraction and western blotting, which is more time-consuming. Less amenable to high-throughput screening.10 nM - 1 µM[7][9]
Seedling Growth Inhibition Assay Quantifies the FLS2-dependent inhibition of seedling growth in the presence of flg22 over several days.[5]HighSimple, cost-effective, and reflects a long-term, integrated physiological response. Suitable for large-scale genetic screens.[5]Slow, taking 10-14 days to obtain results.[5] Indirect measure of the initial signaling events.2.5 µM - 10 µM[5]
Gene Expression Analysis (qRT-PCR) Measures the upregulation of flg22-responsive genes (e.g., FRK1) at the transcriptional level.[11]MediumAllows for the analysis of specific downstream outputs of the signaling pathway. Can reveal nuances in the signaling network.Requires RNA extraction and reverse transcription. Gene expression changes occur later than initial signaling events.100 nM - 1 µM
Calcium Imaging Monitors the flg22-induced influx of calcium ions into the cytoplasm using fluorescent biosensors.Low to MediumProvides a very early and direct readout of a primary signaling event.[12] Allows for single-cell resolution.Technically demanding, requiring specialized microscopy and imaging equipment.100 nM - 1 µM

FLS2 Signaling Pathway

The perception of flg22 by FLS2 initiates a well-characterized signaling cascade. Upon binding flg22, FLS2 rapidly associates with the co-receptor BAK1 (BRI1-ASSOCIATED KINASE 1).[5][12] This association leads to trans-phosphorylation and the activation of their intracellular kinase domains. The activated receptor complex then phosphorylates downstream components, including BIK1 (BOTRYTIS-INDUCED KINASE 1), which in turn activates NADPH oxidase RBOHD, leading to a burst of reactive oxygen species (ROS).[12] Concurrently, a MAP kinase cascade is activated, and calcium channels are opened, leading to an influx of Ca2+ ions.[12] These events culminate in transcriptional reprogramming and the induction of immune responses.

FLS2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 BAK1 BAK1 FLS2->BAK1 associates with BIK1 BIK1 FLS2->BIK1 phosphorylates MAPK_Cascade MAPK Cascade FLS2->MAPK_Cascade activates Ca_Channel Ca²⁺ Channel FLS2->Ca_Channel activates BAK1->BIK1 phosphorylates BAK1->MAPK_Cascade activates BAK1->Ca_Channel activates RBOHD RBOHD BIK1->RBOHD activates ROS ROS Burst RBOHD->ROS Gene_Expression Immune Gene Expression MAPK_Cascade->Gene_Expression Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Gene_Expression

Caption: FLS2 signaling pathway upon flg22 perception.

Experimental Protocols

ROS Burst Assay

This protocol is adapted from luminol-based assays described in the literature.[1][2]

Methodology:

  • Plant Material: Use leaf discs (typically 4 mm in diameter) from 4-5 week old Arabidopsis plants.

  • Recovery: Float the leaf discs, abaxial side up, in a 96-well white plate with 100 µL of sterile water per well and incubate overnight in the dark at room temperature to reduce wounding-induced ROS.[1][4]

  • Elicitation: The next day, replace the water with 100 µL of the elicitation solution containing 17 µg/mL luminol, 10 µg/mL horseradish peroxidase, and the desired concentration of flg22 (e.g., 100 nM).[1] Include a no-flg22 control.

  • Measurement: Immediately measure the chemiluminescence in a plate reader with a 1-second integration time at 2-minute intervals for 40-60 minutes.[1][4]

  • Data Analysis: The data is typically presented as total photon counts over the measurement period.

MAP Kinase Activation Assay

This protocol is based on standard western blotting techniques to detect phosphorylated MAPKs.[6][7][8]

Methodology:

  • Plant Material and Treatment: Use 10-day-old seedlings grown on ½ MS plates. Transfer seedlings into a six-well plate containing sterile water and allow them to acclimate overnight.[6] Treat the seedlings with 1 µM flg22 for 15 minutes.[7] A mock-treated control should be included.

  • Protein Extraction: Quickly harvest the seedlings, freeze them in liquid nitrogen, and grind to a fine powder.[7] Add 2x SDS-PAGE loading buffer, vortex, and boil for 5-10 minutes.[7]

  • Western Blotting: Centrifuge the samples to pellet debris and load the supernatant onto an SDS-PAGE gel.[7] After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for phosphorylated p44/42 MAPK (Erk1/2).[8] After washing, incubate with a secondary antibody conjugated to HRP.

  • Detection: Detect the signal using a chemiluminescence substrate. The appearance of bands corresponding to the molecular weights of MPK3 and MPK6 indicates their activation.

Experimental Workflow: ROS Burst Assay

The following diagram illustrates a typical workflow for conducting a ROS burst assay to validate FLS2-dependent responses.

ROS_Burst_Workflow start Start plant_growth Grow Arabidopsis plants (4-5 weeks) start->plant_growth leaf_disc Excise leaf discs (4 mm) plant_growth->leaf_disc recovery Overnight recovery in water in a 96-well plate leaf_disc->recovery elicitation Replace water with elicitation solution (Luminol, HRP, flg22) recovery->elicitation measurement Measure chemiluminescence in a plate reader elicitation->measurement data_analysis Analyze and plot data (Total photon counts vs. time) measurement->data_analysis end End data_analysis->end

Caption: Workflow for a luminol-based ROS burst assay.

References

A Comparative Guide to flg22 and flgII-28 Signaling Pathways in Solanaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling pathways initiated by two distinct bacterial flagellin-derived epitopes, flg22 and flgII-28, in plants belonging to the Solanaceae family, such as tomato and potato. The information presented is supported by experimental data to aid in the understanding of plant innate immunity and to inform strategies for the development of novel disease resistance solutions.

Introduction

Plants have evolved sophisticated immune systems to recognize and respond to potential pathogens. A crucial first line of defense is the recognition of conserved microbe-associated molecular patterns (MAMPs) by cell surface pattern recognition receptors (PRRs). Bacterial flagellin (B1172586), a major component of the bacterial flagellum, is a potent MAMP. Two well-characterized epitopes of flagellin, flg22 and flgII-28, are recognized by distinct PRRs, initiating downstream signaling cascades that culminate in an immune response. While flg22 recognition is widespread across the plant kingdom, the perception of flgII-28 is a more specialized defense mechanism prominent in Solanaceae. This guide dissects the signaling pathways of both epitopes in this important plant family, highlighting key differences in their activation and downstream effects.

Signaling Pathways: A Visual Comparison

The signaling pathways for flg22 and flgII-28 in Solanaceae share some common components but also exhibit critical distinctions, primarily in their receptor systems and the intensity of the downstream response.

flg22_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binding BAK1 BAK1 FLS2->BAK1 Recruitment BIK1 BIK1 FLS2->BIK1 Pre-complex MAPK_cascade MAPK Cascade (MAPKKK, MKK, MAPK) BAK1->MAPK_cascade Phosphorylation Ca_ion Ca²⁺ Influx BIK1->Ca_ion ROS ROS Burst BIK1->ROS Defense_Genes Defense Gene Expression MAPK_cascade->Defense_Genes

Figure 1. flg22 Signaling Pathway in Solanaceae.

flgII28_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flgII28 flgII-28 FLS3 FLS3 flgII28->FLS3 Binding BAK1 BAK1 FLS3->BAK1 Recruitment Fir1 Fir1 FLS3->Fir1 Interaction MAPK_cascade Strong MAPK Cascade (MAPKKK, MKK, MAPK) BAK1->MAPK_cascade Phosphorylation Ca_ion Strong Ca²⁺ Influx Fir1->Ca_ion ROS Sustained ROS Burst Fir1->ROS Defense_Genes High-level Defense Gene Expression MAPK_cascade->Defense_Genes

Figure 2. flgII-28 Signaling Pathway in Solanaceae.

In Solanaceae, the perception of flg22 is mediated by the Leucine-Rich Repeat Receptor Kinase (LRR-RK) FLS2. Upon binding of flg22, FLS2 rapidly forms a complex with another LRR-RK, BAK1 (BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1), which acts as a co-receptor. This association leads to the trans-phosphorylation of their intracellular kinase domains, initiating downstream signaling. A key component in this pathway is the receptor-like cytoplasmic kinase (RLCK) BIK1 (BOTRYTIS-INDUCED KINASE 1), which is pre-associated with FLS2 and becomes phosphorylated upon complex formation with BAK1. Phosphorylated BIK1 then dissociates and activates downstream components, including NADPH oxidases (like RBOHD) to generate a burst of reactive oxygen species (ROS), and triggers an influx of calcium ions (Ca²⁺). These early events lead to the activation of a mitogen-activated protein kinase (MAPK) cascade, which in turn regulates the expression of a suite of defense-related genes.

The flgII-28 signaling pathway in Solanaceae is initiated by a distinct LRR-RK, FLS3, which was first identified in tomato.[1] Similar to the flg22 pathway, FLS3 also recruits BAK1 as a co-receptor upon ligand binding. While the downstream signaling cascade of FLS3 is still under active investigation, evidence suggests it shares components with the FLS2 pathway, including the activation of ROS production, Ca²⁺ influx, and MAPK signaling. A recently identified RLCK, Fir1 (Fls2/Fls3-interacting RLCK 1), has been shown to interact with both FLS2 and FLS3 in tomato, suggesting it may act as a convergent point in these pathways.[2][3][4]

Quantitative Comparison of Immune Responses

Experimental evidence consistently demonstrates that flgII-28 elicits a significantly more robust and sustained immune response in Solanaceae compared to flg22.

Table 1: Comparison of Reactive Oxygen Species (ROS) Burst

Featureflg22-induced ROS BurstflgII-28-induced ROS BurstReference(s)
Amplitude ModerateHigh[5]
Duration Transient (returns to baseline relatively quickly)Sustained (remains elevated for a longer period)[6]
Overall ROS Production Lower total ROS accumulationSignificantly higher total ROS accumulation[5]

Table 2: Comparison of MAPK Activation

Featureflg22-induced MAPK ActivationflgII-28-induced MAPK ActivationReference(s)
Intensity Detectable but weaker phosphorylationStronger and more pronounced phosphorylation[5]
Kinetics Rapid and transient activationRapid and potentially more sustained activation[5]

Table 3: Comparison of Defense Gene Expression

Geneflg22-induced Fold Change (relative to control)flgII-28-induced Fold Change (relative to control)Reference(s)
bHLH (Solyc03g114230) ~3-fold~110-fold[7]
UGT (Solyc09g098080) ~12-fold~300-fold[7]
PR1 (Pathogenesis-Related 1) Moderate inductionStrong induction[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible comparison of these signaling pathways.

Luminol-Based Reactive Oxygen Species (ROS) Burst Assay

This protocol is adapted for measuring the production of ROS in tomato or potato leaf discs.

ROS_Workflow A 1. Leaf Disc Preparation - Excise 4mm leaf discs from 4-5 week old plants. - Float discs in water overnight in a 96-well plate. B 2. Elicitor Treatment - Replace water with a solution containing luminol, horseradish peroxidase (HRP), and either flg22, flgII-28, or a water control. A->B C 3. Measurement - Immediately place the plate in a luminometer. - Measure luminescence every 2 minutes for at least 60 minutes. B->C D 4. Data Analysis - Plot relative light units (RLU) over time. - Calculate total ROS production by integrating the area under the curve. C->D

Figure 3. Experimental Workflow for ROS Burst Assay.

Materials:

  • 4-5 week old Solanaceae plants (e.g., tomato, potato)

  • 4 mm biopsy punch

  • 96-well white opaque microtiter plate

  • Luminol stock solution

  • Horseradish peroxidase (HRP) stock solution

  • flg22 and flgII-28 peptide stock solutions

  • Luminometer (plate reader with luminescence detection)

Procedure:

  • Leaf Disc Preparation: Using a 4 mm biopsy punch, carefully excise leaf discs from healthy, fully expanded leaves, avoiding the midvein. Float one leaf disc per well in a 96-well plate containing 100 µL of sterile water. Incubate the plate overnight at room temperature to allow the wounding response to subside.

  • Elicitor Treatment: On the day of the experiment, carefully remove the water from each well. Add 100 µL of the assay solution to each well. The assay solution consists of a final concentration of 100 µM luminol, 20 µg/mL HRP, and the desired concentration of elicitor (e.g., 100 nM flg22 or flgII-28). Include water-only controls.

  • Measurement: Immediately place the 96-well plate into a luminometer. Measure luminescence in each well every 2 minutes for a period of at least 60 minutes.

  • Data Analysis: Plot the relative light units (RLU) against time to visualize the kinetics of the ROS burst. The total ROS production can be quantified by calculating the area under the curve for each treatment.

Western Blot Analysis of MAPK Phosphorylation

This protocol outlines the general steps for detecting the activation of MAP kinases via phosphorylation.

Materials:

  • Solanaceae seedlings or leaf tissue

  • Liquid nitrogen

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-phospho-p44/42 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treatment and Sample Collection: Treat leaf discs or seedlings with flg22, flgII-28, or a mock solution for various time points (e.g., 0, 5, 15, 30 minutes). Immediately freeze the tissue in liquid nitrogen.

  • Protein Extraction: Grind the frozen tissue to a fine powder and resuspend in ice-cold protein extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and run the samples on an SDS-PAGE gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phosphorylated MAPKs overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponding to phosphorylated MAPKs can be quantified using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol is for quantifying the transcript levels of defense-related genes.

Materials:

  • Treated plant tissue (as in the MAPK assay)

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Gene-specific primers for target and reference genes

  • Real-time PCR system

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the collected plant tissue using a commercial kit. Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA.

  • qPCR Reaction: Set up the qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.

  • Data Analysis: Run the reactions in a real-time PCR system. Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to a stably expressed reference gene (e.g., actin or ubiquitin). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Conclusion

The flg22 and flgII-28 signaling pathways in Solanaceae represent two distinct but interconnected layers of innate immunity. While both pathways utilize the co-receptor BAK1 and lead to similar downstream responses, the engagement of different primary receptors, FLS2 and FLS3, results in a quantitatively different immune output. The flgII-28/FLS3 system in Solanaceae appears to be a more potent activator of defense responses, characterized by a stronger and more sustained ROS burst, more intense MAPK activation, and a higher level of defense gene expression. This enhanced response may provide a crucial advantage against pathogens that have evolved to evade FLS2-mediated recognition. A deeper understanding of these pathways, particularly the downstream components of FLS3 signaling, will be instrumental in developing strategies to enhance disease resistance in agriculturally important Solanaceae crops.

References

A Comparative Guide to Plant Responses Elicited by flg22 and Chitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant immunology, the recognition of conserved microbial signatures, known as microbe-associated molecular patterns (MAMPs), is a critical first line of defense. Among the best-characterized MAMPs are flagellin, a major protein component of bacterial flagella, and chitin (B13524), a key structural component of fungal cell walls. Plants perceive these MAMPs through specific cell surface receptors, triggering a cascade of downstream signaling events collectively known as pattern-triggered immunity (PTI). This guide provides a detailed comparison of plant responses to two well-studied elicitors: flg22, a 22-amino-acid peptide derived from flagellin, and chitin oligomers. Understanding the nuances between these responses is crucial for developing novel strategies to enhance plant disease resistance.

Distinct Recognition and Signaling Pathways

Plants have evolved distinct receptor systems to perceive flg22 and chitin, initiating signaling cascades that, while sharing some downstream components, exhibit notable differences.

The perception of flg22 is mediated by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2).[1] Upon binding flg22, FLS2 rapidly forms a complex with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1), which is essential for initiating downstream signaling.[2] This interaction leads to the activation of mitogen-activated protein kinase (MAPK) cascades, among other responses.[3][4]

In contrast, chitin perception involves a family of LysM domain-containing receptor-like kinases (LysM-RLKs) and receptor-like proteins (LysM-RLPs). In the model plant Arabidopsis thaliana, CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1), also known as LysM RLK1, is a central component of the chitin receptor complex.[5][6][7][8] Unlike the flg22 pathway, the initial response to chitin is independent of BAK1, highlighting a key divergence in the early signaling events.[9] However, both pathways converge on the activation of MAPK cascades, including MPK3 and MPK6, suggesting shared downstream signaling modules.[7]

FLS2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 BAK1 BAK1 FLS2->BAK1 Complex Formation MAPKKK MAPKKK BAK1->MAPKKK ROS_Burst ROS Burst BAK1->ROS_Burst Callose_Deposition Callose Deposition BAK1->Callose_Deposition MKK4/5 MKK4/5 MAPKKK->MKK4/5 MPK3/6 MPK3/6 MKK4/5->MPK3/6 Gene_Expression Gene Expression MPK3/6->Gene_Expression

Caption: Simplified flg22 signaling pathway.

Chitin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Chitin Chitin CERK1 CERK1/LysM-RLKs Chitin->CERK1 MAPKKK MAPKKK CERK1->MAPKKK ROS_Burst ROS Burst CERK1->ROS_Burst Callose_Deposition Callose Deposition CERK1->Callose_Deposition MKK4/5 MKK4/5 MAPKKK->MKK4/5 MPK3/6 MPK3/6 MKK4/5->MPK3/6 Gene_Expression Gene Expression MPK3/6->Gene_Expression

Caption: Simplified chitin signaling pathway.

Comparative Analysis of Downstream Responses

While both flg22 and chitin trigger a suite of defense responses, the magnitude and timing of these responses can differ. Key PTI responses include the production of reactive oxygen species (ROS), activation of MAPKs, deposition of callose at the cell wall, and large-scale transcriptional reprogramming.

Quantitative Data Summary
ResponseElicitorPlant SystemConcentrationPeak Response TimeFold Change/Magnitude (relative to control)Reference
ROS Burst flg22Arabidopsis thaliana leaf discs1 µM10-15 minutes~10-fold increase in luminescence[10]
Chitin (chitooctaose)Arabidopsis thaliana leaf discs100 µg/mL10-20 minutes~5-fold increase in luminescence[11]
MAPK Activation (MPK3/6) flg22Arabidopsis thaliana seedlings1 µM5-15 minutesStrong phosphorylation signal[4][10]
Chitin (chitooctaose)Arabidopsis thaliana seedlings100 µg/mL5-15 minutesModerate phosphorylation signal[7]
Gene Expression (WRKY22/29) flg22Arabidopsis thaliana seedlings1 µM1 hour~50-100-fold induction[12]
Chitin (chitooctaose)Arabidopsis thaliana seedlings100 µg/mL1 hour~20-50-fold induction[12]
Callose Deposition flg22Arabidopsis thaliana roots1 µM18 hoursSignificant deposition in elongation zone[9]
ChitinArabidopsis thaliana roots500 µg/mL18 hoursDeposition independent of BAK1[9]

Note: The values presented are approximate and can vary depending on experimental conditions.

Transcriptome analyses have revealed that while there is a significant overlap in the genes regulated by flg22 and chitin, there are also distinct sets of genes that are specifically induced by each elicitor.[12][13] For instance, at one hour post-treatment in Arabidopsis seedlings, both elicitors induce highly correlated transcriptional responses, affecting pathways related to salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (Et) signaling.[13] However, at later time points, the response to flg22 is amplified and sustained, particularly for SA-related genes like PR1, whereas the response to chitin diminishes more rapidly.[13]

Experimental Protocols

Accurate and reproducible assessment of PTI responses is fundamental to research in this field. Below are detailed methodologies for key experiments.

Measurement of Reactive Oxygen Species (ROS) Burst

This protocol describes a luminol-based chemiluminescence assay to measure the production of ROS in plant leaf tissue following elicitor treatment.[14][15][16][17]

Materials:

  • Plant leaf tissue (e.g., Arabidopsis thaliana, Nicotiana benthamiana)

  • 4 mm biopsy punch

  • 96-well white luminometer plate

  • Luminol (B1675438) (e.g., L-012)

  • Horseradish peroxidase (HRP)

  • flg22 and chitin elicitors

  • Microplate luminometer

Procedure:

  • Plant Material Preparation: Use a biopsy punch to excise leaf discs from 4-5 week old plants, avoiding the midvein.[18]

  • Overnight Incubation: Float the leaf discs in sterile water in the wells of a 96-well plate and incubate overnight at room temperature to reduce wounding-induced ROS.[18]

  • Elicitor Treatment: The next day, replace the water with 100 µL of the reaction solution containing luminol (e.g., 100 µM), HRP (e.g., 10 µg/mL), and the desired concentration of elicitor (e.g., 1 µM flg22 or 100 µg/mL chitin).[17] Include a mock treatment (no elicitor) as a negative control.

  • Measurement: Immediately place the plate in a microplate luminometer and measure luminescence every 2 minutes for a period of 40-60 minutes.[17][18]

  • Data Analysis: The data is typically plotted as relative light units (RLU) over time.

ROS_Burst_Workflow Leaf_Disc_Excision Excise Leaf Discs Overnight_Incubation Overnight Incubation in Water Leaf_Disc_Excision->Overnight_Incubation Elicitor_Treatment Add Reaction Mix (Luminol, HRP, Elicitor) Overnight_Incubation->Elicitor_Treatment Luminescence_Measurement Measure Luminescence Elicitor_Treatment->Luminescence_Measurement Data_Analysis Plot RLU vs. Time Luminescence_Measurement->Data_Analysis

Caption: Experimental workflow for ROS burst assay.

MAPK Activation Assay

This protocol outlines the detection of MAPK activation (phosphorylation) using immunoblotting with a phospho-specific antibody.[3][19][20][21]

Materials:

  • Plant seedlings

  • Liquid nitrogen

  • Protein extraction buffer

  • SDS-PAGE equipment

  • Immunoblotting equipment

  • Anti-phospho-p44/42 MAPK (Erk1/2) antibody

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescence detection reagents

Procedure:

  • Plant Treatment and Harvesting: Treat seedlings with the elicitor (e.g., 1 µM flg22 or 100 µg/mL chitin) for various time points (e.g., 0, 5, 15, 30 minutes). Harvest the tissue by flash-freezing in liquid nitrogen.

  • Protein Extraction: Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., Bradford assay).

  • SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody that specifically recognizes the phosphorylated form of MAPKs. Follow with incubation with a compatible secondary antibody.

  • Detection: Detect the signal using a chemiluminescence substrate and an imaging system. An increase in the band intensity corresponding to the molecular weight of the MAPKs indicates activation.

Conclusion

The differential responses of plants to flg22 and chitin highlight the specificity and complexity of the plant immune system. While both elicitors trigger a core set of defense responses crucial for immunity, the distinct recognition mechanisms and the quantitative and qualitative differences in downstream signaling allow plants to fine-tune their defenses against different types of pathogens. For researchers and professionals in drug development, a thorough understanding of these pathways provides a foundation for designing targeted strategies to enhance broad-spectrum disease resistance in crops. Future research will likely continue to unravel the intricate network of signaling events downstream of flg22 and chitin perception, offering new avenues for agricultural innovation.

References

A Comparative Guide to flg22 and Lipopolysaccharide in Activating Plant Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two potent elicitors of plant immunity: the bacterial flagellin-derived peptide flg22 and the gram-negative bacterial outer membrane component, lipopolysaccharide (LPS). Understanding the distinct and overlapping immune responses triggered by these microbe-associated molecular patterns (MAMPs) is crucial for developing novel strategies to enhance plant resilience against pathogens. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Executive Summary

Both flg22 and LPS are recognized by the plant innate immune system, leading to the activation of defense responses. However, the dynamics and magnitude of these responses differ significantly. Flg22, perceived by the well-characterized receptor kinase FLS2, elicits a rapid and robust activation of early immune responses, including a strong oxidative burst and MAPK activation. In contrast, LPS, recognized by the lectin S-domain receptor kinase LORE in Arabidopsis, triggers weaker early responses but induces a more sustained and potent activation of late defense mechanisms, such as callose deposition and defense gene expression. These differences in signaling kinetics and downstream outputs have important implications for the plant's ability to mount an effective defense against different types of pathogens.

Quantitative Comparison of Immune Responses

The following tables summarize the quantitative differences in immune responses elicited by flg22 and LPS in the model plant Arabidopsis thaliana.

Immune Responseflg22 (100 nM)LPS (50 µg/mL)Reference
Early Responses [1]
Peak ROS Burst (RLU)StrongWeaker than flg22[1]
MAPK Activation (MPK3/6)Strong and rapidWeaker and delayed[1]
Cytosolic Ca2+ ElevationRapid and transientSlower and more sustained[1]
Late Responses [1]
Callose Deposition (24h)ModerateSignificantly higher than flg22[1]
Defense Gene Expression (e.g., PR1)Strong inductionStronger and more sustained induction[2][3]

Table 1: Comparative analysis of early and late immune responses triggered by flg22 and LPS in Arabidopsis thaliana. Data compiled from studies directly comparing the two elicitors.[1][2][3]

Gene Categoryflg22 (1 µM, 1h)Reference
Total Differentially Expressed Genes2586[2]
Upregulated Genes~1500[2]
Downregulated Genes~1000[2]
Key Upregulated PathwaysMAPK signaling, Phytohormone signaling (SA, JA, Ethylene), WRKY transcription factors[2][4]

Table 2: Transcriptional reprogramming in Arabidopsis thaliana seedlings in response to flg22 treatment. This table provides an overview of the scale of transcriptional changes induced by flg22. A direct comparative transcriptomic dataset for LPS was not available in the cited literature.[2][4]

Signaling Pathways

The perception of flg22 and LPS initiates distinct signaling cascades, although some downstream components may overlap.

flg22 Signaling Pathway

Flg22 is perceived by the leucine-rich repeat receptor kinase (LRR-RK) FLS2, which forms a complex with the co-receptor BAK1 upon ligand binding.[5] This association triggers a series of phosphorylation events, leading to the activation of downstream signaling components, including the BOTRYTIS-INDUCED KINASE 1 (BIK1) and a mitogen-activated protein kinase (MAPK) cascade.[6][7] This cascade ultimately results in the transcriptional reprogramming of defense-related genes and the production of antimicrobial compounds.[7]

flg22_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 BAK1 BAK1 FLS2->BAK1 Complex formation BIK1 BIK1 FLS2->BIK1 Phosphorylation BAK1->FLS2 RBOHD RBOHD BIK1->RBOHD Phosphorylation MAPKKK MAPKKK BIK1->MAPKKK ROS ROS Burst RBOHD->ROS MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (MPK3/6) MAPKK->MAPK Phosphorylation TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes Immune_Responses Immune Responses Defense_Genes->Immune_Responses ROS->Immune_Responses

Caption: flg22 signaling pathway in plants.

Lipopolysaccharide (LPS) Signaling Pathway

In Arabidopsis, LPS is recognized by the LORE protein, a bulb-type lectin S-domain-1 receptor-like kinase.[8] LORE primarily detects the lipid A moiety of LPS.[8] The downstream signaling pathway of LPS is less defined than that of flg22 but is known to involve a biphasic reactive oxygen species (ROS) burst and an influx of calcium ions (Ca2+).[1][9] While LPS activates some of the same downstream responses as flg22, such as defense gene expression, it does so with different kinetics and involves distinct early signaling components.[1][9]

lps_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS LORE LORE LPS->LORE Ca_channel Ca2+ Channel LORE->Ca_channel Activation NADPH_oxidase NADPH Oxidase LORE->NADPH_oxidase Activation Ca_ion Ca2+ Ca_channel->Ca_ion ROS_burst Biphasic ROS Burst NADPH_oxidase->ROS_burst CDPKs CDPKs Ca_ion->CDPKs Activation Unknown_kinases Unknown Kinases CDPKs->Unknown_kinases Defense_Genes Defense Gene Expression Unknown_kinases->Defense_Genes Late_Responses Late Immune Responses Defense_Genes->Late_Responses ROS_burst->Late_Responses ros_workflow start Start: Plant Material (e.g., 4-5 week old Arabidopsis leaves) step1 Prepare Leaf Discs (4 mm biopsy punch) start->step1 step2 Incubate Overnight (Water, 96-well plate) step1->step2 step4 Add Assay Solution to Wells step2->step4 step3 Prepare Assay Solution (Luminol, HRP, Elicitor) step3->step4 step5 Measure Chemiluminescence (Plate reader, kinetic mode) step4->step5 end End: Data Analysis (Total photon count) step5->end mapk_workflow start Start: Plant Seedlings (e.g., 10-12 day old Arabidopsis) step1 Elicitor Treatment (flg22 or LPS in liquid culture) start->step1 step2 Harvest and Freeze Tissue (Liquid nitrogen) step1->step2 step3 Protein Extraction step2->step3 step4 Protein Quantification (e.g., Bradford assay) step3->step4 step5 SDS-PAGE and Western Blot step4->step5 step6 Immunodetection (Anti-p44/42 MAPK antibody) step5->step6 end End: Visualize Bands (Chemiluminescence detection) step6->end qpcr_workflow start Start: Plant Material (e.g., Elicitor-treated seedlings) step1 RNA Extraction start->step1 step2 DNase Treatment step1->step2 step3 cDNA Synthesis (Reverse Transcription) step2->step3 step4 Quantitative Real-Time PCR (SYBR Green or TaqMan) step3->step4 step5 Data Analysis (e.g., ΔΔCt method) step4->step5 end End: Relative Gene Expression step5->end

References

A Comparative Guide to the Efficacy of flg22 Peptide Variants in Inducing Plant Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various flg22 peptide variants in eliciting plant immune responses. The information presented is supported by experimental data and detailed methodologies to aid in the selection of appropriate variants for research and development purposes.

The canonical flg22 peptide, a 22-amino acid sequence derived from the N-terminus of bacterial flagellin, is a well-characterized Pathogen-Associated Molecular Pattern (PAMP). It is recognized by the plant cell surface receptor FLAGELLIN-SENSING 2 (FLS2), a leucine-rich repeat receptor-like kinase (LRR-RLK).[1][2] This recognition triggers a cascade of downstream signaling events, collectively known as Pattern-Triggered Immunity (PTI), which confers resistance to a broad range of pathogens.[2][3]

The Canonical flg22 Signaling Pathway

The binding of flg22 to FLS2 initiates a series of molecular events that are crucial for the activation of plant defenses. The key steps in this signaling pathway are:

  • Ligand Binding and Complex Formation: The flg22 peptide binds to the extracellular LRR domain of FLS2.[2] This binding induces the formation of a complex between FLS2 and another LRR-RLK, BRI1-ASSOCIATED KINASE 1 (BAK1), which acts as a co-receptor.[1][2]

  • Activation of Downstream Kinases: The formation of the FLS2-BAK1 complex leads to the activation of their intracellular kinase domains through trans-phosphorylation. This, in turn, initiates a phosphorylation cascade involving Mitogen-Activated Protein Kinases (MAPKs).[2][4][5] In Arabidopsis, two main MAPK cascades are activated: MEKK1-MKK1/MKK2-MPK4 and MAPKKK5-MKK4/MKK5-MPK3/MPK6.[4]

  • Physiological Responses: The activation of these signaling cascades results in a range of physiological responses, including:

    • A rapid and transient production of Reactive Oxygen Species (ROS), often referred to as the "oxidative burst".[1][2][3]

    • The induction of defense-related gene expression.[2][6]

    • Increased callose deposition at the cell wall to reinforce physical barriers.

    • Stomatal closure to prevent pathogen entry.

The magnitude of these responses is often used as a quantitative measure of the efficacy of different flg22 variants.

flg22_signaling_pathway flg22 flg22 FLS2 FLS2 flg22->FLS2 Binds FLS2_BAK1 FLS2-BAK1 Complex FLS2->FLS2_BAK1 BAK1 BAK1 BAK1->FLS2_BAK1 MAPKKK MAPKKK FLS2_BAK1->MAPKKK Activates ROS ROS Burst FLS2_BAK1->ROS Triggers MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (MPK3/4/6) MAPKK->MAPK Phosphorylates Gene_Expression Defense Gene Expression MAPK->Gene_Expression Induces PTI Pattern-Triggered Immunity (PTI) ROS->PTI Gene_Expression->PTI

Fig. 1: Simplified flg22 signaling pathway in plants.

Comparison of flg22 Peptide Variant Efficacy

The immunogenicity of flg22 peptides can vary significantly depending on their amino acid sequence, which often differs between bacterial species.[7][8] The following table summarizes the reported efficacy of several flg22 variants in Arabidopsis thaliana, using the highly active peptide from Pseudomonas aeruginosa (flg22-Pae) as a benchmark.

Peptide Variant Originating Bacterial Class Relative ROS Burst Efficacy (Compared to flg22-Pae) Key Findings
flg22-Pae γ-ProteobacteriaHigh (Benchmark)Considered a canonical and highly immunogenic flg22 peptide.[7]
flg22-γ γ-ProteobacteriaHighElicits a strong oxidative burst comparable to flg22-Pae.[8]
flg22-β β-ProteobacteriaHighInduces a strong oxidative burst, similar in magnitude to flg22-Pae and flg22-γ.[8]
flg22-ε ε-ProteobacteriaModerateTriggers a moderate oxidative burst.[7]
flg22-δ δ-ProteobacteriaWeakThe induced oxidative burst is approximately 70% lower than that of flg22-Pae.[8]
flg22-α α-ProteobacteriaVery Weak / NoneElicits a very weak or no oxidative burst in Arabidopsis.[7][8]
Flg22-1 (from P. kilonensis F113) γ-ProteobacteriaHighInduces a stronger ROS burst and higher levels of defense gene expression compared to Flg22-2 from the same strain.[9]
Flg22-2 (from P. kilonensis F113) γ-ProteobacteriaModerateElicits a weaker immune response compared to Flg22-1, potentially due to amino acid substitutions in key residues.[9]
flg22-ΔA16/17 SyntheticLower than flg22A synthetic variant with a deleted Alanine at position 16 or 17, showing reduced but still significant activity in Arabidopsis.[10]

Experimental Protocols for Efficacy Assessment

The following are detailed methodologies for key experiments used to quantify the efficacy of flg22 peptide variants.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS in plant tissues upon elicitation with a flg22 variant. A common method is the luminol-based chemiluminescence assay.[3][11]

Methodology:

  • Plant Material: Leaf discs (typically 4 mm in diameter) are collected from 4-6 week old plants.[11][12]

  • Overnight Incubation: The leaf discs are floated in sterile distilled water in a 96-well plate and incubated overnight to reduce wounding effects.[11]

  • Elicitation Solution: A solution containing luminol (B1675438) (e.g., 100 µM), horseradish peroxidase (HRP) (e.g., 20 µg/mL), and the flg22 peptide variant at the desired concentration is prepared.[12]

  • Measurement: The water is removed from the wells and replaced with the elicitation solution. Luminescence is immediately measured over a period of 40-60 minutes using a luminometer.[11][12]

ros_burst_assay_workflow start Start collect_discs Collect Leaf Discs (4mm) start->collect_discs incubate Incubate Overnight in Water collect_discs->incubate add_solution Replace Water with Elicitation Solution incubate->add_solution prepare_solution Prepare Elicitation Solution (Luminol, HRP, flg22 variant) prepare_solution->add_solution measure Measure Luminescence (40-60 min) add_solution->measure end End measure->end

Fig. 2: Workflow for a luminol-based ROS burst assay.
MAPK Activation Assay

This assay determines the phosphorylation status of MAPKs, indicating the activation of the downstream signaling cascade. This can be assessed through immunoblotting or in-gel kinase assays.[4][5][13]

Methodology (Immunoblotting):

  • Plant Material and Treatment: Seedlings (e.g., 10-14 days old) are treated with the flg22 variant for a specific time course (e.g., 0, 5, 10, 15, 30 minutes).[4][13]

  • Protein Extraction: Total proteins are extracted from the treated seedlings.

  • Protein Quantification: The concentration of the extracted proteins is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is probed with a primary antibody that specifically recognizes the phosphorylated (active) forms of MAPKs (e.g., anti-p44/42 MAPK or anti-phospho-ERK1/2). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

  • Visualization: The signal is visualized using a chemiluminescent substrate. The membrane is often stripped and re-probed with an antibody against total MAPK or a loading control (e.g., Rubisco) to ensure equal protein loading.[14]

mapk_activation_assay_workflow start Start treat_seedlings Treat Seedlings with flg22 Variant (Time Course) start->treat_seedlings extract_protein Extract Total Proteins treat_seedlings->extract_protein sds_page SDS-PAGE & Western Blot extract_protein->sds_page immunodetection Immunodetection with Anti-phospho-MAPK Antibody sds_page->immunodetection visualize Visualize Signal immunodetection->visualize end End visualize->end

Fig. 3: Workflow for MAPK activation assay via immunoblotting.
Defense Gene Expression Analysis

The induction of defense-related genes is a hallmark of PTI. Quantitative real-time PCR (qRT-PCR) is commonly used to measure the transcript abundance of these genes.[15][16][17]

Methodology (qRT-PCR):

  • Plant Treatment: Plants are treated with the flg22 variant for a specific duration (e.g., 30 minutes, 1 hour, 2 hours).[6][15]

  • RNA Extraction: Total RNA is extracted from the treated plant tissue.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR: The cDNA is used as a template for qRT-PCR with primers specific for defense marker genes (e.g., WRKY29, FRK1) and a reference gene (e.g., UBQ10) for normalization.[15]

  • Data Analysis: The relative expression of the target genes is calculated using methods like the ΔΔCt method.

qrt_pcr_workflow start Start treat_plants Treat Plants with flg22 Variant start->treat_plants extract_rna Extract Total RNA treat_plants->extract_rna cDNA_synthesis Synthesize cDNA extract_rna->cDNA_synthesis qRT_PCR Perform qRT-PCR cDNA_synthesis->qRT_PCR analyze Analyze Relative Gene Expression qRT_PCR->analyze end End analyze->end

Fig. 4: Workflow for defense gene expression analysis by qRT-PCR.

References

A Comparative Guide to the Cross-Talk Between flg22 and Other PAMP Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant immunology, the ability to recognize and respond to potential threats is paramount. Plants rely on a sophisticated innate immune system that detects conserved microbial signatures, known as Pathogen-Associated Molecular Patterns (PAMPs), through cell surface Pattern Recognition Receptors (PRRs). This recognition triggers PAMP-Triggered Immunity (PTI), a foundational layer of defense. The bacterial flagellin-derived peptide, flg22, is one of the most well-characterized PAMPs, serving as a benchmark for studying PTI. However, in nature, plants are often confronted with multiple PAMPs simultaneously. This guide provides a comparative analysis of the signaling pathway initiated by flg22 and its cross-talk with pathways activated by other critical PAMPs, namely fungal chitin (B13524) and bacterial peptidoglycan (PGN). Understanding the points of convergence and divergence in these pathways is crucial for developing robust strategies to enhance plant resilience and for drug discovery programs targeting plant defense mechanisms.

Core Signaling Pathways: A Visual Overview

The perception of different PAMPs is initiated by distinct receptor complexes at the plasma membrane, but these pathways often converge on a common set of downstream signaling components.

The flg22 Signaling Pathway

The perception of flg22 is mediated by the Leucine-Rich Repeat Receptor Kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2). Upon binding flg22, FLS2 rapidly forms a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[1][2] This association leads to the phosphorylation and activation of Receptor-Like Cytoplasmic Kinases (RLCKs), such as BIK1, which in turn activates downstream responses including the production of Reactive Oxygen Species (ROS) and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[3][4]

flg22_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binds FLS2_BAK1 FLS2-BAK1 Complex FLS2->FLS2_BAK1 BAK1 BAK1 BAK1->FLS2_BAK1 BIK1 BIK1 FLS2_BAK1->BIK1 Activates MAPKKK MAPKKK BIK1->MAPKKK Activates RBOHD RBOHD BIK1->RBOHD Phosphorylates MKK4_5 MKK4/5 MAPKKK->MKK4_5 MPK3_6 MPK3/6 MKK4_5->MPK3_6 TFs Transcription Factors (e.g., WRKYs) MPK3_6->TFs ROS ROS Burst RBOHD->ROS Immunity PTI Responses TFs->Immunity

Diagram 1: The flg22 signaling cascade.
The Chitin and Peptidoglycan (PGN) Signaling Pathways

Chitin, a major component of fungal cell walls, and PGN, from bacterial cell walls, are perceived by Lysin-Motif (LysM) domain-containing receptors.[5][6] In Arabidopsis, chitin perception requires the LYSIN MOTIF RECEPTOR KINASE 1 (LYSM-RLK1), also known as CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1).[7] PGN sensing involves the LysM proteins LYM1 and LYM3, which are thought to form a receptor complex with CERK1 to initiate downstream signaling.[8][9] This indicates that CERK1 acts as a central hub for integrating signals from both fungal and bacterial PAMPs, subsequently activating similar downstream RLCKs and MAPK cascades as the flg22 pathway.[5][8]

chitin_pgn_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Chitin Chitin CERK1 CERK1 Chitin->CERK1 Binds PGN PGN LYM1_3 LYM1/LYM3 PGN->LYM1_3 Binds Receptor_Complex Receptor Complex CERK1->Receptor_Complex LYM1_3->Receptor_Complex RLCKs RLCKs Receptor_Complex->RLCKs Activates MAPK_Cascade MAPK Cascade RLCKs->MAPK_Cascade Immunity PTI Responses MAPK_Cascade->Immunity

Diagram 2: Chitin and PGN signaling pathways.
Cross-Talk and Convergence of PAMP Signaling

While the initial perception mechanisms for flg22, chitin, and PGN are distinct, their signaling pathways converge significantly. Evidence suggests that different PAMPs may utilize a conserved, common downstream pathway to orchestrate PTI.[5][6] This convergence is most evident at the level of MAPK cascades and the regulation of shared downstream target genes. This integrated network allows the plant to mount a broad-spectrum defense response regardless of the specific pathogen encountered.

crosstalk_pathway PAMP Signaling Cross-Talk cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 FLS2_BAK1 FLS2-BAK1 FLS2->FLS2_BAK1 BAK1 BAK1 BAK1->FLS2_BAK1 RLCKs_flg22 RLCKs (e.g., BIK1) FLS2_BAK1->RLCKs_flg22 Chitin Chitin / PGN LysM_Receptors LysM Receptors (CERK1, LYM1/3) Chitin->LysM_Receptors RLCKs_chitin RLCKs LysM_Receptors->RLCKs_chitin Convergence Shared Signaling Components (MAPK Cascades, Ca2+ influx) RLCKs_flg22->Convergence ROS ROS Burst RLCKs_flg22->ROS RLCKs_chitin->Convergence Gene_Expression Defense Gene Expression Convergence->Gene_Expression Callose Callose Deposition Convergence->Callose

Diagram 3: Convergence of flg22, chitin, and PGN pathways.

Comparative Analysis of PTI Responses

The intensity, duration, and specific outcomes of PTI can vary depending on the eliciting PAMP. Below is a summary of quantitative and qualitative comparisons of key defense outputs.

Reactive Oxygen Species (ROS) Burst

The production of apoplastic ROS is one of the earliest and most rapid PTI responses.[10] Both flg22 and chitin trigger a ROS burst, but the dynamics can differ.

PAMPRelative ROS AccumulationPeak Time (Approx.)Key ComponentsSource(s)
flg22 Strong~10-15 minutesFLS2, BAK1, BIK1, RBOHD[11][12]
Chitin Moderate to Strong~10-20 minutesCERK1, RBOHD[11][12][13]
PGN Elicits ROS burstNot specifiedLYM1/3, CERK1[9]
MAPK Activation

Activation of MAPK cascades is a central signaling event in PTI, leading to the phosphorylation of transcription factors and other substrates.[14][15]

PAMPActivated MAPKs (Arabidopsis)Activation DynamicsSource(s)
flg22 MPK3, MPK4, MPK6Rapid and transient, peaks within 15 mins[4][16]
Chitin MPK3, MPK6Rapid and transient[5][6]
PGN Implied via CERK1Not specified[8]
Defense Gene Expression

PAMP perception leads to a massive transcriptional reprogramming. While flg22 and chitin induce a large common set of defense-related genes, indicating pathway convergence, specific differences exist.[7][17]

| PAMP | Overlap with flg22 | Unique Genes Induced | Key Transcription Factors | Source(s) | | :--- | :--- | :--- | :--- | | flg22 | - | Induces SA-related genes (e.g., PR1) more strongly | WRKY22, WRKY29 |[17][18] | | Chitin | High (over 400 common genes with flg22 and EF-Tu) | Specific chitin-responsive genes | Not specified |[7] | | AtPep1 (DAMP) | High (significant overlap with flg22-induced genes) | DAMP-specific response genes | Not specified |[18] |

Note: AtPep1 is an endogenous Damage-Associated Molecular Pattern (DAMP) often compared with PAMPs like flg22.

Callose Deposition

Callose is a β-1,3-glucan polymer deposited at the cell wall, acting as a physical barrier against pathogen invasion. Both flg22 and chitin induce callose deposition, but the dependency on signaling components can differ.[19]

| PAMP | Callose Induction | BAK1 Dependence | CERK1 Dependence | Source(s) | | :--- | :--- | :--- | :--- | | flg22 | Yes | Yes | No |[19][20] | | Chitin | Yes | No | Yes |[19] |

Key Experimental Protocols

Reproducible and standardized methods are essential for comparing signaling outputs. Below are detailed protocols for core PTI assays.

ROS Burst Measurement (Luminol-Based Assay)

This assay measures the chemiluminescence produced by the oxidation of luminol (B1675438) in the presence of ROS, providing a real-time quantification of the oxidative burst.

ros_workflow start Prepare Leaf Discs (e.g., 4mm punch) step1 Float discs in water overnight in a 96-well plate start->step1 step2 Replace water with assay solution (Luminol + HRP) step1->step2 step3 Measure baseline luminescence for 10-15 min step2->step3 step4 Add PAMP elicitor (e.g., 100 nM flg22) step3->step4 step5 Immediately measure luminescence kinetics for 60-90 min step4->step5 end Analyze data (e.g., calculate total RLU) step5->end

Diagram 4: Workflow for ROS burst measurement.

Methodology:

  • Plant Material: Use leaves from 4-5 week-old soil-grown plants (e.g., Arabidopsis thaliana).

  • Sample Preparation: With a 4mm biopsy punch, cut leaf discs, avoiding the mid-vein.

  • Incubation: Float one disc per well in a white 96-well plate containing 100 µL of sterile water. Incubate at room temperature overnight to reduce wounding effects.

  • Assay Preparation: On the day of the experiment, carefully remove the water. Add 100 µL of assay solution to each well. The assay solution contains 20 µM L-012 (luminol analogue) and 10 µg/mL horseradish peroxidase (HRP) in water.

  • Baseline Reading: Place the plate in a plate luminometer and measure background luminescence for 10-15 minutes.

  • Elicitation: Add 1 µL of the PAMP elicitor stock (e.g., 10 µM flg22 for a 100 nM final concentration) or water (mock control).

  • Measurement: Immediately start measuring luminescence kinetics, taking readings every 1-2 minutes for at least 60 minutes.

  • Data Analysis: Integrate the total luminescence over the measurement period and subtract the mock control values.

MAPK Activation Assay (Immunoblot)

This method detects the activated (phosphorylated) forms of MAPKs using phospho-specific antibodies.[14][15]

mapk_workflow start Grow seedlings in liquid culture step1 Treat seedlings with PAMP (e.g., 1 µM flg22) for 0, 5, 15, 30 min start->step1 step2 Flash-freeze samples in liquid nitrogen step1->step2 step3 Extract total proteins in extraction buffer step2->step3 step4 Quantify protein concentration (e.g., Bradford assay) step3->step4 step5 Separate proteins via SDS-PAGE and transfer to PVDF membrane step4->step5 step6 Immunoblot with anti-p44/42 MAPK antibody step5->step6 end Detect signal via chemiluminescence step6->end

Diagram 5: Workflow for MAPK activation assay.

Methodology:

  • Plant Material: Grow Arabidopsis seedlings for 7-10 days in liquid Murashige and Skoog (MS) medium.

  • Elicitation: Treat seedlings with the desired PAMP (e.g., 1 µM flg22) for various time points (e.g., 0, 5, 15, 30 minutes). A water or mock treatment serves as a negative control.

  • Protein Extraction: Quickly blot the seedlings dry, flash-freeze in liquid nitrogen, and grind to a fine powder. Extract total proteins using a buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a Bradford or BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of total protein on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunodetection: Block the membrane (e.g., with 5% BSA in TBST). Incubate with a primary antibody that specifically recognizes the dually phosphorylated TEY motif of activated MAPKs (e.g., anti-phospho-p44/42 ERK).

  • Detection: After washing, incubate with a HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., anti-actin or Coomassie staining) should be included to verify equal protein loading.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in vivo, such as the ligand-induced association between a receptor (FLS2) and its co-receptor (BAK1).[21][22]

coip_workflow start Transiently express tagged proteins (e.g., FLS2-GFP, BAK1-HA) in N. benthamiana step1 Treat leaf tissue with or without PAMP (e.g., flg22) start->step1 step2 Homogenize tissue and extract membrane proteins step1->step2 step3 Incubate protein extract with antibody-coupled beads (e.g., anti-GFP) step2->step3 step4 Wash beads to remove non-specific binders step3->step4 step5 Elute protein complexes from beads step4->step5 step6 Analyze input and eluted fractions by Western Blot using antibodies against both tags (anti-GFP, anti-HA) step5->step6 end Confirm interaction if co-eluted protein is detected step6->end

Diagram 6: Workflow for Co-Immunoprecipitation.

Methodology:

  • Protein Expression: Transiently express epitope-tagged versions of the proteins of interest (e.g., FLS2-GFP and BAK1-HA) in Nicotiana benthamiana leaves via agroinfiltration.

  • Treatment: After 48-72 hours, infiltrate the leaves with the PAMP (e.g., 10 µM flg22) or a mock solution and incubate for 5-15 minutes.

  • Protein Extraction: Harvest leaf tissue, freeze in liquid nitrogen, and extract membrane proteins in a non-denaturing Co-IP buffer containing a non-ionic detergent (e.g., Triton X-100) and protease/phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the cleared lysate with beads conjugated to an antibody against one of the epitope tags (the "bait," e.g., anti-GFP). This incubation is typically done for 2-4 hours or overnight at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with Co-IP buffer to remove unbound proteins.

  • Elution: Elute the bound protein complexes from the beads by boiling in SDS sample buffer.

  • Analysis: Analyze the input, unbound, and eluted fractions by SDS-PAGE and Western blot. Probe separate blots with antibodies against both the "bait" (anti-GFP) and the potential interactor or "prey" (anti-HA). A positive interaction is confirmed if the "prey" protein is detected in the eluted fraction from the "bait" immunoprecipitation, specifically in the PAMP-treated sample.

References

Comparative Transcriptomic Analysis of flg22-Treated Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Plant Immune Responses to the Bacterial PAMP flg22

For researchers and professionals in plant biology and drug development, understanding the intricacies of the plant immune system is paramount. A key aspect of this is PAMP-triggered immunity (PTI), a frontline defense mechanism initiated upon recognition of conserved microbe-associated molecular patterns (MAMPs). One of the most studied MAMPs is flg22, a 22-amino acid peptide from the N-terminus of bacterial flagellin. This guide provides a comparative overview of the transcriptomic changes induced by flg22 in different plant species, focusing on the model dicot Arabidopsis thaliana and the model monocot Brachypodium distachyon.

Flg22 Signaling Pathway Overview

Upon detection by the cell surface receptor FLAGELLIN-SENSING 2 (FLS2) and its co-receptor BAK1, flg22 perception triggers a cascade of downstream signaling events.[1] This includes the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinase (MAPK) cascades, and extensive transcriptional reprogramming, culminating in an effective immune response.[1][2] Many genes involved in this pathway, such as those for perception (FLS2, BAK1, BIK1), ROS production (RBOHD), MAPK cascades (MKK4, MPK3), and transcription factors (WRKYs), are evolutionarily conserved.[3]

flg22_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flg22 flg22 FLS2 FLS2 flg22->FLS2 Binds BAK1 BAK1 FLS2->BAK1 Associates BIK1 BIK1 BAK1->BIK1 Phosphorylates RBOHD RBOHD BIK1->RBOHD Activates MAPKKK MAPKKK BIK1->MAPKKK Activates ROS ROS Burst RBOHD->ROS MKK4/5 MKK4/5 MAPKKK->MKK4/5 MPK3/6 MPK3/6 MKK4/5->MPK3/6 WRKYs WRKY TFs MPK3/6->WRKYs Activates PTI_Genes Immune Gene Expression WRKYs->PTI_Genes

Fig. 1: Simplified flg22 signaling pathway in plants.

Comparative Transcriptomic Data

The transcriptomic response to flg22 varies between plant species, reflecting their distinct evolutionary paths and ecological niches. Below is a summary of differentially expressed genes (DEGs) in Arabidopsis thaliana and Brachypodium distachyon following flg22 treatment. These studies utilized RNA sequencing (RNA-seq) to capture a global snapshot of gene expression changes.

FeatureArabidopsis thalianaBrachypodium distachyonReference
Treatment Time 30 minutes0.5 - 12 hours[4][5]
Total DEGs 1,8956,039[4][5]
Up-regulated DEGs 1,6343,545[4][5]
Down-regulated DEGs 2612,494[4][5]

Table 1: Comparison of differentially expressed genes (DEGs) in response to flg22.

The data reveals a substantial transcriptomic reprogramming in both species. B. distachyon shows a larger number of DEGs over a longer time course, which includes the down-regulation of photosynthesis-related genes and the induction of defense-related genes.[5] In Arabidopsis, the response at 30 minutes is rapid and robust, with a strong emphasis on up-regulating immune-related transcription factors and signaling components.[4]

Experimental Protocols

Reproducibility and standardization are critical in comparative transcriptomics. The methodologies outlined below are representative of the key experiments cited in this guide.

Flg22 Treatment and RNA-seq Workflow

A typical workflow for a comparative transcriptomics experiment involving flg22 treatment is depicted below.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis A 1. Plant Growth (e.g., seedlings on MS medium) B 2. Elicitor Treatment (e.g., 1 µM flg22 for 30 min) A->B C 3. RNA Extraction (e.g., Trizol method) B->C D 4. Library Preparation (e.g., Illumina TruSeq) C->D E 5. High-Throughput Sequencing (e.g., Illumina NovaSeq) D->E F 6. Quality Control (e.g., FastQC) E->F Data Transfer G 7. Read Mapping (e.g., HISAT2 to reference genome) F->G H 8. Differential Expression Analysis (e.g., DESeq2) G->H I 9. Functional Analysis (GO Term, Pathway Enrichment) H->I

References

Assessing the Role of Co-Receptors in flg22 Perception: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The recognition of conserved microbial signatures, known as microbe-associated molecular patterns (MAMPs), is a fundamental aspect of innate immunity in plants. One of the most well-characterized MAMPs is flg22, a 22-amino acid peptide derived from bacterial flagellin. In the model plant Arabidopsis thaliana, flg22 is perceived by the leucine-rich repeat receptor kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2). However, ligand perception by FLS2 alone is insufficient to initiate a robust downstream signaling cascade. The formation of a signaling-competent receptor complex requires the involvement of co-receptors, which are crucial for the activation and regulation of plant defense responses.

This guide provides a comparative analysis of the key co-receptors involved in flg22 perception, with a primary focus on BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1). We present quantitative data from key experiments, detailed experimental protocols, and visualizations of the signaling pathways to offer a comprehensive resource for researchers in plant biology and drug development.

Key Proteins in flg22 Perception

The perception of flg22 and the subsequent activation of downstream immunity involve a core receptor complex and several regulatory proteins. BAK1 is the central co-receptor that forms a heterodimer with FLS2 upon flg22 binding.[1][2] Other proteins, such as SOBIR1, NIK1, and BIR2, have been identified as modulators of this signaling pathway.

ProteinProtein TypeRole in flg22 Perception
FLS2 Leucine-Rich Repeat Receptor Kinase (LRR-RK)Primary receptor that directly binds to the flg22 peptide.[3]
BAK1 Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK)Core co-receptor that forms a ligand-induced complex with FLS2, essential for signal transduction.[1][4][5] It also acts as a co-receptor by recognizing the C-terminus of the FLS2-bound flg22.[1]
SOBIR1 Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK)Primarily acts as a co-receptor for LRR receptor-like proteins (RLPs) but can interact with BAK1 to modulate immune signaling.
NIK1 Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK)Negative regulator of antibacterial immunity; it negatively regulates the formation of the FLS2/BAK1 complex.
BIR2 Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK)Interacts with BAK1 in the absence of a ligand and is released upon flg22 perception, allowing BAK1 to associate with FLS2.
Quantitative Comparison of Downstream Responses

The formation of the FLS2-BAK1 complex triggers a series of downstream events, including a rapid burst of reactive oxygen species (ROS) and the inhibition of seedling growth. The magnitude of these responses is often used to quantify the activity of the signaling pathway.

Table 1: flg22-Induced ROS Burst

The production of ROS is a hallmark of PAMP-triggered immunity (PTI) and can be quantified using a luminol-based chemiluminescence assay. Data are typically presented as total Relative Light Units (RLU) over a specific time period.

Genotype/Treatmentflg22 ConcentrationTotal ROS Production (Relative Light Units)
Wild-Type (Col-0)100 nMBaseline response (varies by experiment)[6][7]
Wild-Type + 6 mM NaCl100 nM~2-fold increase compared to flg22 alone[8]
Wild-Type + 150 mM NaCl100 nMDecreased compared to flg22 alone[8]
bak1 mutant100 nMSignificantly reduced response
BIR1 Overexpression1 µMComparable to Wild-Type[9]

Table 2: flg22-Induced Seedling Growth Inhibition

Prolonged exposure to flg22 leads to an inhibition of seedling growth, which serves as a measurable output for the overall immune response. The half-maximal effective concentration (EC50) or the percentage of growth inhibition are common metrics.

Genotypeflg22 ConcentrationGrowth Inhibition (% of control)
Wild-Type (Col-0)100 nM~50-60% reduction in fresh weight[10][11]
Wild-Type (Col-0)1 µMStronger inhibition
fls2 mutant1 µMNo significant inhibition
bir1-1 mutant1 µMInsensitive to growth inhibition[11]
bak1; bir1-1 double mutant1 µMInhibition restored to near Wild-Type levels[11]
Signaling Pathways and Component Interactions

The interaction between flg22, FLS2, and BAK1 initiates a phosphorylation cascade that activates downstream immune responses.

flg22_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 FLS2 FLS2 flg22->FLS2 Binds BAK1 BAK1 FLS2->BAK1 Recruits Complex FLS2-BAK1 Active Complex NIK1 NIK1 NIK1->FLS2 Inhibits Complex Formation NIK1->BAK1 BIK1 BIK1 Complex->BIK1 Phosphorylates & Releases MAPK_Cascade MAPK Cascade BIK1->MAPK_Cascade Activates PTI PTI Responses (ROS, Gene Expression) MAPK_Cascade->PTI Leads to

Fig 1. flg22 signaling pathway activation and negative regulation.

The core of the perception mechanism is the formation of a ternary complex between the ligand (flg22) and the receptor/co-receptor pair (FLS2/BAK1).

logical_relationship flg22 flg22 (Ligand) ActiveComplex FLS2-flg22-BAK1 Signaling Complex flg22->ActiveComplex FLS2 FLS2 (Receptor) FLS2->ActiveComplex BAK1 BAK1 (Co-receptor) BAK1->ActiveComplex

Fig 2. Logical relationship of components in the active complex.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to assess the role of co-receptors in flg22 perception.

Protocol 1: Co-Immunoprecipitation (Co-IP) for FLS2-BAK1 Interaction

This protocol is designed to verify the ligand-dependent interaction between FLS2 and its co-receptor BAK1 in vivo.

1. Plant Material and Treatment:

  • Use 4-week-old Arabidopsis thaliana seedlings expressing epitope-tagged versions of the proteins of interest (e.g., FLS2-HA and BAK1-Myc).

  • Infiltrate leaves with a solution of 100 nM flg22 or a mock solution (water).

  • Harvest tissue 5-10 minutes post-infiltration by flash-freezing in liquid nitrogen.

2. Protein Extraction:

  • Grind frozen tissue to a fine powder.

  • Resuspend the powder in 2 mL of ice-cold IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Nonidet P-40, 1x protease inhibitor cocktail).

  • Incubate on a rotator for 1 hour at 4°C to solubilize membrane proteins.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.

3. Immunoprecipitation:

  • Reserve 50 µL of the supernatant as the "input" control.

  • To the remaining supernatant, add anti-HA magnetic beads (or antibody-conjugated beads specific to one of the tagged proteins).

  • Incubate for 2-4 hours at 4°C on a rotator.

4. Washing:

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold wash buffer (IP buffer with a lower detergent concentration, e.g., 0.1% Nonidet P-40).

5. Elution:

  • Resuspend the washed beads in 50 µL of 2x SDS-PAGE loading buffer.

  • Boil at 95°C for 5 minutes to elute the protein complexes.

6. Western Blot Analysis:

  • Separate the eluted proteins and the input samples by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against both tags (e.g., anti-HA and anti-Myc) to detect both the "bait" (FLS2-HA) and the "prey" (BAK1-Myc) proteins.

  • A band for BAK1-Myc in the anti-HA immunoprecipitated sample from flg22-treated plants, but not in the mock-treated sample, confirms a ligand-dependent interaction.

co_ip_workflow start Start: flg22-treated plant tissue (e.g., FLS2-HA, BAK1-Myc) lysis 1. Protein Extraction (Lysis Buffer) start->lysis centrifuge 2. Centrifugation (Clarify Lysate) lysis->centrifuge ip 3. Immunoprecipitation (Add Anti-HA Beads) centrifuge->ip wash 4. Washing Steps (Remove non-specific binders) ip->wash elute 5. Elution (Boil in SDS Buffer) wash->elute analysis 6. Western Blot Analysis (Probe for HA and Myc tags) elute->analysis end End: Detection of Interaction analysis->end

Fig 3. Workflow for Co-Immunoprecipitation (Co-IP).
Protocol 2: In Vitro Kinase Assay

This assay measures the phosphorylation activity of FLS2 and BAK1 and their ability to transphosphorylate each other.[12][13]

1. Protein Expression and Purification:

  • Express the cytoplasmic kinase domains of FLS2 and BAK1 (e.g., as GST or MBP fusion proteins) in E. coli.

  • Purify the recombinant proteins using affinity chromatography.

2. Kinase Reaction:

  • Prepare a reaction mix in a microcentrifuge tube containing:

    • Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • 1-2 µg of the kinase (e.g., FLS2-GST).

    • 1-2 µg of the substrate (e.g., kinase-dead BAK1-MBP or a generic substrate like Myelin Basic Protein).

    • 10 µM cold ATP.

    • 5-10 µCi of [γ-³²P]ATP.

  • Initiate the reaction by adding the [γ-³²P]ATP.

  • Incubate at 30°C for 30 minutes.

3. Stopping the Reaction and Analysis:

  • Stop the reaction by adding 4x SDS-PAGE loading buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) proteins.

  • A band corresponding to the molecular weight of the substrate indicates phosphorylation. Coomassie staining of a parallel gel should be performed to confirm equal protein loading.

Protocol 3: Seedling Growth Inhibition Assay

This is a robust and easily quantifiable assay to measure the overall physiological response to flg22.[11][14]

1. Seedling Preparation:

  • Sterilize Arabidopsis thaliana seeds and sow them in a 24-well plate containing 1 mL of liquid Murashige and Skoog (MS) medium per well.

  • Grow the seedlings for 5-7 days under a long-day photoperiod (16h light / 8h dark).

2. Elicitor Treatment:

  • Prepare a range of flg22 concentrations (e.g., 0 nM, 10 nM, 100 nM, 1 µM) in fresh liquid MS medium.

  • Carefully replace the medium in each well with the corresponding flg22 solution.

3. Growth and Measurement:

  • Continue to grow the seedlings for another 7-10 days.

  • Remove the seedlings from the wells, gently blot them dry, and measure their fresh weight.

  • Calculate the percentage of growth inhibition for each treatment relative to the mock-treated (0 nM flg22) control.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Flagellin 22

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of synthetic peptides like Flagellin 22 (flg22) are critical for ensuring a safe work environment and maintaining regulatory compliance. Due to the potent biological activity of many synthetic peptides and the often-limited specific toxicity data, a cautious approach to waste management is essential. This guide provides a procedural, step-by-step framework for the safe disposal of Flagellin 22, promoting best practices in laboratory safety.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to adhere to standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for any specific chemical you are working with. In the absence of an SDS or specific guidelines for Flagellin 22, it should be treated as a potentially hazardous chemical.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile gloves.[1][2]

  • Eye Protection: Wear safety goggles or a face shield to protect against splashes.[1][2]

  • Lab Coat: A buttoned lab coat is necessary to protect against skin contact.[1][2]

  • Respiratory Protection: When handling lyophilized powder, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]

Step-by-Step Disposal Procedures for Flagellin 22

The appropriate disposal method for Flagellin 22 will depend on its form (liquid or solid) and your institution's specific guidelines. Never dispose of peptides in the regular trash or down the drain without appropriate inactivation and institutional approval.[1][3]

Liquid Waste Disposal (Solutions containing flg22):

  • Chemical Inactivation (Recommended for potent biological peptides):

    • In a designated chemical fume hood, select an appropriate inactivation reagent. Common options include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[2]

    • Carefully add the liquid peptide waste to the inactivation solution, typically at a 1:10 ratio of waste to inactivating solution.[2]

    • Allow for a sufficient contact time, generally a minimum of 20-60 minutes.[2]

    • If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0.[2]

    • Dispose of the neutralized solution as chemical waste according to your institution's guidelines. Do not pour it down the sanitary sewer unless explicitly authorized by your Environmental Health & Safety (EHS) department.[2][4]

  • Direct Collection:

    • If chemical inactivation is not performed, collect all liquid waste containing Flagellin 22 in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

    • Store the container in a designated hazardous waste accumulation area, preferably in secondary containment.[2][5]

Solid Waste Disposal (Contaminated labware):

  • Segregation and Collection:

    • Collect all solid waste contaminated with Flagellin 22, such as pipette tips, vials, gloves, and absorbent paper, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][4][5] High-density polyethylene (B3416737) (HDPE) containers are often suitable.[5]

    • Keep the container closed except when adding waste.[5]

  • Decontamination (Optional but recommended):

    • For enhanced safety, solid waste can be immersed in a 10% bleach solution for a minimum of 30 minutes.[4]

    • After decontamination, decant the bleach solution and manage it as liquid waste.[4]

    • Dispose of the decontaminated solid waste in the appropriate laboratory waste stream as directed by your institutional guidelines.[4]

  • Biohazardous Waste Considerations:

    • If Flagellin 22 was used in experiments involving biological materials (e.g., cell-based assays, animal models), the resulting waste must be treated as biohazardous.[5] This may necessitate an initial decontamination step, such as autoclaving, before being managed as chemical waste.[4][5] Always consult your institution's biosafety guidelines.

Summary of Chemical Decontamination Methods for Peptide Waste
Decontamination ReagentRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite (Bleach)0.5-1.0% final concentration20-60 minutes[2]Effective for many peptides; may be corrosive to some surfaces.[2]
Sodium Hydroxide (NaOH)1 MVaries; follow institutional protocolStrong base; requires neutralization before disposal.[2]
Hydrochloric Acid (HCl)1 MVaries; follow institutional protocolStrong acid; requires neutralization before disposal.[2]
Enzymatic DetergentTypically a 1% (m/v) solution[2]Varies by product; follow manufacturer's instructions.Good for cleaning labware; may require subsequent disinfection.[2]

Experimental Protocols and Workflows

While specific experimental protocols for the disposal of Flagellin 22 are not widely published, the following workflow provides a logical sequence for its proper management based on general principles for synthetic peptides.

cluster_prep Preparation cluster_waste_id Waste Identification cluster_liquid_disposal Liquid Waste Pathway cluster_solid_disposal Solid Waste Pathway cluster_final Final Disposal A Consult SDS and Institutional EHS Protocols B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Identify Waste Type D Liquid Waste (flg22 solutions) C->D Solution E Solid Waste (contaminated labware) C->E Consumables F Chemical Inactivation (e.g., 10% Bleach) D->F I Segregate into Labeled Leak-Proof Container E->I G Neutralize if necessary (pH 5.5-9.0) F->G H Collect in Labeled Hazardous Waste Container G->H J Store in Designated Hazardous Waste Area H->J I->J K Arrange for Pickup by Certified Waste Management J->K

Caption: Workflow for the proper disposal of Flagellin 22 waste.

Signaling Pathways and Biological Context

Flagellin 22 is a well-characterized pathogen-associated molecular pattern (PAMP) that elicits an immune response in plants.[6][7][8][9] It is recognized by the FLS2 (FLAGELLIN-SENSING 2) receptor on the plant cell surface.[10][11] This recognition triggers a signaling cascade that leads to downstream defense responses. The flg22 peptide can be internalized into the plant cell via endocytosis along with its receptor, FLS2, and can be transported to distal parts of the plant.[12][13] Understanding this biological activity underscores the importance of proper containment and disposal to prevent unintended environmental exposure.

cluster_pathway Flg22 Recognition and Internalization flg22 Flg22 Peptide (extracellular) FLS2 FLS2 Receptor (Plasma Membrane) flg22->FLS2 Binding complex flg22-FLS2 Complex FLS2->complex endocytosis Receptor-Mediated Endocytosis complex->endocytosis signaling Downstream Immune Signaling (PTI) complex->signaling vacuole Accumulation in Vacuoles endocytosis->vacuole

Caption: Simplified diagram of flg22 recognition and signaling.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Flagellin 22

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Flagellin 22 (flg22). Adherence to these guidelines is critical for ensuring a safe laboratory environment and the integrity of your research.

Flagellin 22 is a peptide fragment of bacterial flagellin, widely used as an elicitor in plant immunology research. While a Safety Data Sheet (SDS) for a similar product, "flg22, Flagellin Fragment," does not classify it as a dangerous substance, the hazards have not been thoroughly investigated. Therefore, cautious handling and the use of appropriate personal protective equipment (PPE) are imperative. Furthermore, it is critical to note that this product is not for human or veterinary use.

Personal Protective Equipment (PPE) for Flagellin 22

The following table summarizes the recommended personal protective equipment for handling Flagellin 22 in various laboratory scenarios.

Activity Recommended PPE Rationale
Handling Powdered Form (Weighing, Aliquoting) - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields or Goggles- Fume Hood or Ventilated EnclosureTo prevent inhalation of fine particles and to protect eyes and skin from contact.
Preparing Stock Solutions and Dilutions - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields or GogglesTo protect against splashes of the concentrated or working solutions.
General Handling of Solutions - Disposable Nitrile Gloves- Laboratory Coat- Safety GlassesStandard laboratory practice to prevent skin contact and eye exposure.
Spill Cleanup - Double-layered Disposable Nitrile Gloves- Laboratory Coat- Safety Goggles- Appropriate Respiratory Protection (if a large amount of powder is spilled)To provide enhanced protection during direct contact with the spilled material and to prevent inhalation of aerosolized powder.

Operational Plan for Handling Flagellin 22

A systematic approach to handling Flagellin 22 from receipt to use is crucial for safety and experimental consistency.

operational_workflow receiving Receiving and Inspection storage Secure Storage (-20°C or -80°C) receiving->storage Verify integrity preparation Preparation of Stock Solutions (in a fume hood or ventilated enclosure) storage->preparation Equilibrate to room temperature use Experimental Use (adhering to aseptic techniques) preparation->use Proper labeling and documentation decontamination Decontamination of Work Surfaces (e.g., with 10% bleach solution) use->decontamination Post-experiment cleanup disposal_plan cluster_waste_streams Waste Segregation cluster_disposal_pathways Disposal Pathways contaminated_ppe Contaminated PPE (gloves, lab coats) biohazardous_waste Designated Biohazardous Waste contaminated_ppe->biohazardous_waste unused_product Unused/Expired Product chemical_waste Chemical Waste Stream unused_product->chemical_waste Follow institutional guidelines liquid_waste Contaminated Liquid Waste liquid_waste->chemical_waste Follow institutional guidelines solid_waste Contaminated Solid Waste (pipette tips, tubes) solid_waste->biohazardous_waste

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。